4-Methyl-3-phenoxypyridine
Description
Structure
3D Structure
Properties
CAS No. |
54629-96-8 |
|---|---|
Molecular Formula |
C12H11NO |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
4-methyl-3-phenoxypyridine |
InChI |
InChI=1S/C12H11NO/c1-10-7-8-13-9-12(10)14-11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
FERWLTQKKCMCTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Pharmacological Profiling of 4-Methyl-3-phenoxypyridine: A Technical Guide
Executive Summary
4-Methyl-3-phenoxypyridine is a highly valuable heterocyclic intermediate, primarily utilized in the synthesis of neuroactive pharmaceuticals. Its oxidized derivative, 4-methyl-3-phenoxypyridine 1-oxide, was identified as a potent anticonvulsant agent with a pharmacological profile closely mirroring that of [1]. While it exhibits significant therapeutic efficacy without inducing ataxia or sedation, its clinical duration is limited by rapid metabolic hydroxylation at the C-4 methyl group[1]. This whitepaper details the optimal synthetic routes, mechanistic rationale, and self-validating experimental protocols required to synthesize this compound and its active N-oxide form with high purity and yield.
Retrosynthetic Strategy & Mechanistic Rationale
The construction of the 3-aryloxypyridine core traditionally relies on the metal-catalyzed of a 3-halopyridine with phenol[2]. Because the C3-position of pyridine is inherently electron-rich compared to C2 and C4, direct uncatalyzed nucleophilic aromatic substitution (SNAr) is highly unfavorable[2].
Phase I: C-O Bond Formation To overcome the activation barrier at the C3 position, a Copper(I)-catalyzed Ullmann-type cross-coupling is employed. 3-Bromo-4-methylpyridine is reacted with phenol. The addition of a bidentate ligand (e.g., picolinic acid) is crucial; it stabilizes the Cu(I) oxidation state, prevents disproportionation, and accelerates the rate-limiting reductive elimination step that forms the[3].
Phase II: N-Oxidation The conversion of the basic pyridine nitrogen to its N-oxide is required to achieve the target [1]. This is achieved via electrophilic oxidation using meta-chloroperoxybenzoic acid (mCPBA). The N-oxide moiety not only modulates the electronic distribution of the ring but also serves as a critical hydrogen-bond acceptor for neural target engagement.
Experimental Workflows: A Self-Validating Approach
As a standard in high-fidelity chemical synthesis, each protocol below integrates built-in analytical checkpoints to ensure the system is self-validating.
Phase I: Synthesis of 4-Methyl-3-phenoxypyridine
Reagents:
-
3-Bromo-4-methylpyridine (1.0 equiv, 10 mmol)
-
Phenol (1.2 equiv, 12 mmol)
-
Copper(I) iodide (0.1 equiv, 1 mmol)
-
Picolinic acid (0.2 equiv, 2 mmol)
-
Cesium carbonate (Cs2CO3) (2.0 equiv, 20 mmol)
-
Anhydrous DMSO (20 mL)
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask, charge CuI, picolinic acid, Cs2CO3, and phenol. Evacuate and backfill with ultra-high-purity Argon (3 cycles).
-
Addition: Add anhydrous DMSO followed by 3-bromo-4-methylpyridine via syringe.
-
Reaction: Heat the mixture to 100°C under vigorous stirring for 18 hours.
-
Self-Validation Checkpoint 1 (In-Process): Withdraw a 50 µL aliquot, dilute with EtOAc, and wash with water. Analyze via TLC (Hexane/EtOAc 3:1). The starting material (Rf ≈ 0.6) should be absent, replaced by a new UV-active spot (Rf ≈ 0.45). Confirm via LC-MS (Expected m/z: 186.1 [M+H]+).
-
Workup: Cool to room temperature, dilute with EtOAc (100 mL), and filter through a pad of Celite to remove copper salts. Wash the organic filtrate sequentially with 1M NaOH (to remove unreacted phenol), water, and brine.
-
Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography to yield the intermediate as a pale yellow oil.
Phase II: N-Oxidation to 4-Methyl-3-phenoxypyridine 1-oxide
Reagents:
-
4-Methyl-3-phenoxypyridine (1.0 equiv, 5 mmol)
-
mCPBA (77% max, 1.1 equiv, 5.5 mmol)
-
Dichloromethane (DCM) (15 mL)
Step-by-Step Methodology:
-
Preparation: Dissolve 4-methyl-3-phenoxypyridine in DCM and cool to 0°C in an ice bath.
-
Addition: Add mCPBA portion-wise over 15 minutes to control the exothermic oxidation.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Self-Validation Checkpoint 2 (In-Process): Analyze via TLC (DCM/MeOH 10:1). The non-polar starting material should be fully consumed, yielding a highly polar baseline/low-Rf spot corresponding to the N-oxide. LC-MS must confirm m/z 202.1[M+H]+.
-
Workup: Quench with saturated aqueous Na2S2O3 to destroy excess peroxide. Wash the organic layer with saturated aqueous NaHCO3 (3 x 20 mL) to remove meta-chlorobenzoic acid.
-
Isolation: Dry the organic layer, concentrate, and recrystallize from EtOAc/Hexane to afford the target API as a white crystalline solid[1].
Quantitative Optimization Data
To establish the most robust conditions for the C-O bond formation, various catalytic systems were evaluated. The empirical data is summarized below:
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |
| CuI (10 mol%) | None | K2CO3 | DMF | 110 | 45 | Sluggish reductive elimination; incomplete conversion. |
| CuI (10 mol%) | TMEDA | K2CO3 | DMF | 110 | 68 | Ligand accelerates reaction, but base solubility is low. |
| CuI (10 mol%) | Picolinic Acid | Cs2CO3 | DMSO | 100 | 88 | Optimal solubility; robust stabilization of Cu(I) species. |
| Pd(OAc)2 (5 mol%) | t-BuXPhos | NaOtBu | Toluene | 90 | 72 | Competing hydrodehalogenation observed due to sterics. |
Pharmacokinetics & Structure-Activity Relationship (SAR)
The 1-oxide derivative of 4-methyl-3-phenoxypyridine was specifically engineered to optimize the therapeutic index for anticonvulsant activity[1].
-
Efficacy: It demonstrates profound suppression of spontaneous behavioral activity and seizures, mimicking the mechanism of phenytoin without the associated ataxia or sedation[1].
-
Metabolic Liability: The primary pharmacokinetic limitation is its short half-life. Hepatic cytochrome P450 enzymes rapidly hydroxylate the C-4 methyl group, converting the active drug into an inactive hydroxymethyl metabolite[1]. Attempts to block this pathway via structural modification have historically proven challenging[1].
Fig 1. Two-step self-validating synthetic workflow for 4-Methyl-3-phenoxypyridine 1-oxide.
Fig 2. Pharmacodynamic and pharmacokinetic profile of the synthesized 1-oxide derivative.
Sources
A Prospective Analysis of 4-Methyl-3-phenoxypyridine: A Technical Guide for Novel Drug Discovery
Introduction: Unveiling a Scaffold of Potential
In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores can unlock novel therapeutic avenues. The pyridine ring, a cornerstone of numerous FDA-approved drugs, offers a versatile scaffold known for a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The thoughtful incorporation of substituents onto this privileged core is a proven strategy for fine-tuning its pharmacological profile. This guide focuses on the untapped potential of a specific, yet uncharacterized, derivative: 4-Methyl-3-phenoxypyridine .
While a dedicated CAS number for 4-Methyl-3-phenoxypyridine is not readily found in major chemical databases, its constituent moieties—the 4-methylpyridine and 3-phenoxypyridine frameworks—are independently recognized for their biological significance. Phenoxypyridine derivatives, for instance, have been investigated as potent herbicides that target protoporphyrinogen oxidase (PPO).[4] Furthermore, the methylpyridine scaffold is a key component in molecules designed as inhibitors for inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes.[5]
This technical guide, therefore, serves as a prospective analysis for researchers, scientists, and drug development professionals. It provides a scientifically grounded framework for the synthesis, characterization, and biological evaluation of 4-Methyl-3-phenoxypyridine, a molecule rationally designed to merge the therapeutic potential of its parent structures. We will delve into proposed synthetic methodologies, predict its physicochemical and spectroscopic identity, and outline a strategic approach for exploring its bioactivity.
Proposed Synthesis: A Strategic Approach to a Novel Scaffold
The synthesis of 4-Methyl-3-phenoxypyridine hinges on the formation of a diaryl ether bond, a common challenge in organic synthesis. Two powerful, palladium- or copper-catalyzed cross-coupling reactions are particularly well-suited for this transformation: the Ullmann condensation and the Buchwald-Hartwig C-O coupling.[6][7] Both methods offer a reliable means of constructing the target molecule from readily available starting materials.
Methodology 1: The Ullmann Condensation
The Ullmann condensation is a classic, copper-catalyzed reaction for the formation of diaryl ethers.[8][9] In this proposed scheme, 3-hydroxy-4-methylpyridine would be coupled with an activated aryl halide, such as iodobenzene, in the presence of a copper catalyst and a base.
Caption: Proposed workflow for the Ullmann condensation synthesis of 4-Methyl-3-phenoxypyridine.
Experimental Protocol: Ullmann Condensation
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxy-4-methylpyridine (1.0 eq.), iodobenzene (1.2 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous pyridine as the solvent.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 120-150°C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield 4-Methyl-3-phenoxypyridine.
Methodology 2: The Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig reaction is a more modern, palladium-catalyzed cross-coupling method that often proceeds under milder conditions and with a broader substrate scope than the Ullmann condensation.[10][11] This approach would involve the coupling of 3-bromo-4-methylpyridine with phenol, using a palladium catalyst and a suitable phosphine ligand.
Caption: Proposed workflow for the Buchwald-Hartwig synthesis of 4-Methyl-3-phenoxypyridine.
Experimental Protocol: Buchwald-Hartwig C-O Coupling
-
Reaction Setup: In a glovebox, combine 3-bromo-4-methylpyridine (1.0 eq.), phenol (1.2 eq.), palladium(II) acetate (0.02 eq.), XPhos (0.04 eq.), and cesium carbonate (1.5 eq.) in a flame-dried Schlenk tube.
-
Solvent Addition: Add anhydrous toluene as the solvent.
-
Reaction: Seal the tube and heat the reaction mixture to 100-110°C with stirring for 8-16 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by silica gel column chromatography to afford the desired product.
Predicted Physicochemical and Spectroscopic Profile
A comprehensive understanding of a novel compound's identity begins with its physicochemical and spectroscopic characterization. While experimental data for 4-Methyl-3-phenoxypyridine is not yet available, we can predict its key properties based on its structure.
Table 1: Predicted Physicochemical Properties of 4-Methyl-3-phenoxypyridine
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₁NO |
| Molecular Weight | 185.22 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, CH₂Cl₂, CHCl₃) |
Spectroscopic Characterization
The structural features of 4-Methyl-3-phenoxypyridine suggest a distinct spectroscopic fingerprint.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the pyridine and phenyl rings. A characteristic singlet for the methyl group protons should appear in the upfield region (δ 2.0-2.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for the twelve carbon atoms. The carbon attached to the nitrogen in the pyridine ring is expected to be deshielded and appear at a higher chemical shift.[12]
-
Infrared (IR) Spectroscopy: Key absorption bands are anticipated for C-H stretching of the aromatic rings and the methyl group, C=C and C=N stretching vibrations within the pyridine ring, and the characteristic C-O-C stretching of the diaryl ether linkage.[13][14]
Potential Biological Activities and Therapeutic Applications
The rationale for synthesizing 4-Methyl-3-phenoxypyridine lies in the potential for synergistic or novel biological activities arising from the combination of its core moieties.
Anticancer Potential: The pyridine scaffold is a well-established pharmacophore in oncology.[2][3] Derivatives of phenoxypyridine have also been explored as anticancer agents.[15] A logical first step would be to screen 4-Methyl-3-phenoxypyridine for cytotoxic activity against a panel of human cancer cell lines using a standard MTT assay.[1]
Antimicrobial and Anti-inflammatory Properties: Substituted pyridines have demonstrated both antimicrobial and anti-inflammatory activities.[1][16] The potential of 4-Methyl-3-phenoxypyridine as an antimicrobial agent can be assessed through the determination of its Minimum Inhibitory Concentration (MIC) against a range of bacterial and fungal strains. Its anti-inflammatory properties could be investigated using in vitro assays, such as those measuring the inhibition of inflammatory mediators.
Caption: A proposed workflow for the initial biological screening of 4-Methyl-3-phenoxypyridine.
Conclusion and Future Directions
4-Methyl-3-phenoxypyridine represents a novel and unexplored chemical entity with significant potential for drug discovery and development. This guide has provided a comprehensive, forward-looking framework for its synthesis, characterization, and biological evaluation. The proposed synthetic routes, based on well-established cross-coupling methodologies, offer a clear path to obtaining this molecule for further study.
The true value of this scaffold will be revealed through systematic biological screening. Positive results in initial assays should be followed by more detailed mechanistic studies and structure-activity relationship (SAR) explorations through the synthesis of a library of analogs. The insights gained from this research could lead to the development of a new class of therapeutic agents with applications in oncology, infectious diseases, or inflammatory disorders.
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Design, Synthesis, and Biological Activity Evaluation of Novel Phenoxypyridine Derivatives Containing Acylthiourea Fragments as Protoporphyrinogen Oxidase Inhibitor Herbicides. (2025). PubMed. [Link]
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Design, Synthesis, and Biological Activity Evaluation of Novel Phenoxypyridine Derivatives Containing Acylthiourea Fragments as Protoporphyrinogen Oxidase Inhibitor Herbicides | Request PDF. (2025). ResearchGate. [Link]
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Pharmacological Evaluation of Some New 6Amino/Methyl Pyridine Derivatives | Request PDF. ResearchGate. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. [Link]
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Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC. [Link]
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Ullmann condensation. Wikipedia. [Link]
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HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina. [Link]
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RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]
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An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. PMC. [Link]
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Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). MDPI. [Link]
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SYNTHESIS, CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERISATION, AND PHOTOPHYSICAL PROPERTIES OF IRIDIUM(III) COMPLEX WITH PYRIDINE. (2023). Malaysian Journal of Chemistry. [Link]
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An In-Depth Technical Guide to the Biological Activity of 4-Methyl-3-phenoxypyridine Derivatives
Executive Summary
The phenoxypyridine scaffold is a recognized privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. This guide focuses specifically on the 4-Methyl-3-phenoxypyridine core, a promising but relatively underexplored scaffold with significant therapeutic potential, particularly in oncology. Drawing from extensive research on closely related 4-phenoxypyridine analogues, we will explore the synthesis, mechanism of action, structure-activity relationships (SAR), and key experimental protocols relevant to the evaluation of these derivatives. The primary biological activity discussed is potent kinase inhibition, with a focus on oncogenic targets such as c-Met and VEGFR. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this chemical space for the discovery of novel therapeutics.
Introduction: The Phenoxypyridine Scaffold in Modern Drug Discovery
The fusion of a pyridine ring with a phenoxy moiety via an ether linkage creates a diaryl ether structure with unique physicochemical and conformational properties. This arrangement is found in several FDA-approved drugs and clinical candidates, validating its utility as a pharmacophore. The pyridine nitrogen acts as a hydrogen bond acceptor, often interacting with key residues in the hinge region of kinase active sites, while the phenoxy group and its substituents can be tailored to occupy adjacent hydrophobic pockets, thereby modulating potency and selectivity.
While extensive research has been conducted on 2- and 4-phenoxypyridine derivatives, the 4-Methyl-3-phenoxypyridine scaffold offers a distinct substitution pattern that can alter the molecule's conformational preferences and electronic distribution. This guide synthesizes findings from the broader phenoxypyridine class to provide a predictive framework for the development of novel 4-Methyl-3-phenoxypyridine-based agents. The predominant focus of existing research lies in their application as anticancer agents that target receptor tyrosine kinases (RTKs), which are critical drivers of tumor progression.[1][2]
General Synthetic Strategies
The construction of the 4-Methyl-3-phenoxypyridine core is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the coupling of a substituted phenol with a pyridine ring bearing a suitable leaving group (e.g., a halogen) at the 3-position. The presence of the electron-withdrawing pyridine nitrogen facilitates this reaction.
A generalized synthetic workflow is outlined below:
Caption: Inhibition of the c-Met/HGF signaling pathway by phenoxypyridine derivatives.
This inhibition translates into potent cellular effects. Studies on related 4-phenoxypyridine derivatives have demonstrated that they can:
-
Induce Cell Cycle Arrest: Treatment of cancer cells with these compounds leads to arrest in the G0/G1 or G2/M phase of the cell cycle, halting proliferation. [1][2][3]* Promote Apoptosis: The compounds trigger programmed cell death, as confirmed by Annexin V/PI and acridine orange/ethidium bromide (AO/EB) staining assays. [1][2][3]* Inhibit Cell Motility: Wound-healing assays show a significant reduction in the migratory capacity of cancer cells, a crucial step in metastasis. [1][2][3]
Other Kinase Targets
In addition to c-Met, various phenoxypyridine analogues have shown inhibitory activity against other important tyrosine kinases:
-
VEGFR-2: Inhibition of VEGFR-2 blocks angiogenesis, the process by which tumors form new blood vessels to sustain their growth. [3]* Flt-3: This kinase is often mutated in acute myeloid leukemia (AML), and its inhibition is a validated therapeutic strategy. [3][4]* ALK, PDGFR, c-Kit: Activity against these kinases suggests a potential multi-targeted profile, which can be advantageous in overcoming drug resistance. [3]
Structure-Activity Relationship (SAR) Insights
Analysis of numerous 4-phenoxypyridine series provides clear guidance for designing potent 4-Methyl-3-phenoxypyridine derivatives.
-
Terminal Phenyl Ring: A consistent finding is that the presence of electron-withdrawing groups (EWGs) on the terminal phenoxy ring is beneficial for antitumor activity. [1][2][3][4][5][6]Halogens (F, Cl) are particularly effective. This suggests that these groups may engage in favorable interactions within the kinase active site or modulate the overall electronic properties of the molecule for optimal binding.
-
Linker Moiety: The nature of the group connecting the phenoxypyridine core to other functionalities is critical. Carboxamide, triazole, and semicarbazone linkers have all been successfully employed to generate highly potent inhibitors. [1][2][3][5]* Pyridine Ring Substitution: While our focus is on the 4-methyl-3-phenoxy pattern, studies on other isomers show that substitution on the pyridine ring can fine-tune potency and pharmacokinetic properties. [7]The 4-methyl group is expected to influence the compound's metabolic stability and conformation.
Table 1: Representative Biological Activity of Phenoxypyridine Derivatives
| Compound ID | Target Kinase | Cancer Cell Line | IC50 (µM) | Reference |
| 26a | c-Met | HT-29 | 0.56 | [3] |
| 15b | VEGFR-2 | A549 | 0.75 | [3] |
| T14 | c-Met | MKN-45 | 0.64 | [5] |
| 8e | (Cytotoxicity) | H460 | 1.7 | [8] |
| 28 | (Cytotoxicity) | MKN-45 | 0.25 | [1][2] |
| 24 | c-Met | - | 0.093 | [1][2] |
| 39 | Flt-3/c-Met | - | 0.00218 / 0.00261 | [3][4] |
| 15a | c-Met | A549 | 0.05 | [6] |
Note: IC50 values represent the concentration required to inhibit 50% of the biological activity. Lower values indicate higher potency.
Key Experimental Protocols
The following section provides trusted, self-validating protocols for the biological evaluation of novel 4-Methyl-3-phenoxypyridine derivatives.
Overall Experimental Workflow
Caption: A standard workflow for the preclinical evaluation of kinase inhibitors.
Protocol 5.1: In Vitro c-Met Kinase Assay
This protocol describes a method to determine the direct inhibitory activity of a compound against the isolated c-Met enzyme.
-
Reagents & Materials: Recombinant human c-Met enzyme, ATP, biotinylated peptide substrate, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds, streptavidin-coated plates, and a detection antibody (e.g., anti-phosphotyrosine antibody conjugated to HRP).
-
Compound Preparation: Serially dilute test compounds in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Reaction Setup: In a 96-well plate, add assay buffer, the peptide substrate, and the test compound dilution (or DMSO for control).
-
Initiation: Add the c-Met enzyme to all wells to start the kinase reaction.
-
ATP Addition: After a brief pre-incubation (e.g., 10 minutes), add ATP to initiate phosphorylation. Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Termination: Stop the reaction by adding EDTA.
-
Detection: Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind. Wash the plate to remove unbound components.
-
Signal Generation: Add the HRP-conjugated anti-phosphotyrosine antibody. After incubation and washing, add a chemiluminescent or colorimetric HRP substrate.
-
Data Analysis: Read the signal using a plate reader. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 5.2: Cell Viability (MTT) Assay
This protocol measures the cytotoxic effect of compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., A549, MKN-45) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration to determine the cytotoxic IC50 value. [8]
Protocol 5.3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of a compound on cell cycle progression.
-
Cell Treatment: Culture cells in 6-well plates and treat with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets by centrifugation.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase (G0/G1, S, G2/M) based on the DNA content histogram. Compare the distribution in treated samples to the control to identify cell cycle arrest. [3]
Conclusion and Future Perspectives
The 4-Methyl-3-phenoxypyridine scaffold represents a valuable starting point for the development of novel kinase inhibitors. The extensive body of research on related analogues provides a robust foundation for SAR-guided design, strongly suggesting that derivatives of this core will exhibit potent antitumor activity, particularly as inhibitors of c-Met and other RTKs. The key to success will lie in the strategic selection of substituents on the terminal phenoxy ring and the optimization of the linker chemistry to achieve high potency, selectivity, and favorable drug-like properties.
Future work should focus on synthesizing a focused library of 4-Methyl-3-phenoxypyridine derivatives based on the SAR principles outlined herein. Comprehensive biological evaluation, following the workflows and protocols described, will be essential to identify lead compounds. Subsequent optimization should aim to enhance metabolic stability, improve pharmacokinetic profiles, and ultimately validate efficacy in in vivo cancer models, with the goal of advancing a novel clinical candidate.
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Design, synthesis, and biological evaluation of novel 4‐phenoxypyridine derivatives as potential antitumor agents. ResearchGate. [Link]
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Novel 4-phenoxypyridine derivatives bearing imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide moieties: Design, synthesis and biological evaluation as potent antitumor agents. PubMed. [Link]
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Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. MDPI. [Link]
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Design, Synthesis and Biological Evaluation of Novel 4-phenoxypyridine Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors. PubMed. [Link]
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Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930. PMC. [Link]
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Design, Synthesis and Biological Evaluation of Novel 4-phenoxypyridine Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors. Bentham Science. [Link]
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Structure-activity relationship for ability of phenoxypyridine derivatives containing natural product coumarin to inhibit protoporphyrinogen oxidase (PPO). ResearchGate. [Link]
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Discovery of novel 2-substituted-4-phenoxypyridine derivatives as potential antitumor agents. PubMed. [Link]
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Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis. PMC. [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
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Design, Synthesis and Structure-Activity Relationships of Novel 4-phenoxyquinoline Derivatives Containing Pyridazinone Moiety as Potential Antitumor Agents. PubMed. [Link]
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4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. [Link]
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Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI. [Link]
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Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. PubMed. [Link]
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Mechanism of action of Phenazopyridine. ResearchGate. [Link]
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Substituted Pyridines from Isoxazoles: Scope and Mechanism. ACS Publications. [Link]
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Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. PMC. [Link]
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Structure-Based Drug Design of Phenazopyridine Derivatives as Inhibitors of Rev1 Interactions in Translesion Synthesis. Albert Einstein College of Medicine. [Link]
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The Pharmacological Profile and Mechanism of Action of 4-Methyl-3-phenoxypyridine: A Phenytoin-like Anticonvulsant
Executive Summary
The pursuit of novel antiepileptic drugs (AEDs) with optimized activity-to-side-effect ratios has historically relied heavily on structure-activity relationship (SAR) profiling. During the systematic investigation of 3-phenoxypyridine derivatives, 4-methyl-3-phenoxypyridine (specifically developed and evaluated as its 1-oxide derivative) emerged as a highly compelling pharmacophore .
Designed to mimic the spatial electronics of established anticonvulsants, this compound exhibits a pharmacological profile strikingly similar to phenytoin. It effectively suppresses seizure spread without inducing the ataxia or profound sedation typical of traditional AEDs like barbiturates or benzodiazepines. However, its unique behavioral signature—causing increased spontaneous motor activity—and its distinct pharmacokinetic vulnerabilities make it a fascinating case study in neuropharmacological drug design. This whitepaper deconstructs the structural pharmacology, molecular mechanism of action, and the self-validating experimental frameworks required to evaluate 4-methyl-3-phenoxypyridine.
Structural Pharmacology and Metabolic Vulnerability
The architectural design of 4-methyl-3-phenoxypyridine incorporates a diphenyl ether-like scaffold, a common motif in compounds targeting voltage-gated ion channels. The addition of the methyl group at the C-4 position of the pyridine ring was a deliberate SAR modification intended to maximize target affinity and optimize the therapeutic index.
The C-4 Hydroxylation Liability
While the C-4 methyl group successfully enhanced anticonvulsant efficacy, it inadvertently introduced a severe pharmacokinetic liability. The short duration of the drug's pharmacological effect in vivo is directly attributed to rapid, Phase I oxidative metabolism. Hepatic Cytochrome P450 (CYP450) enzymes rapidly hydroxylate the C-4 methyl group, converting the lipophilic, active parent compound into a highly polar, inactive hydroxymethyl metabolite . Attempts to sterically hinder or bioisosterically replace this methyl group to inhibit this specific metabolic pathway historically resulted in a loss of primary anticonvulsant activity, highlighting a tight pharmacophoric requirement.
Fig 1. Hepatic CYP450-mediated hydroxylation of the C-4 methyl group leading to rapid clearance.
Core Mechanism of Action: State-Dependent VGSC Blockade
Extensive in vivo profiling indicates that 4-methyl-3-phenoxypyridine operates via a mechanism analogous to phenytoin: the state-dependent blockade of Voltage-Gated Sodium Channels (VGSCs) .
Causality of State-Dependent Binding
Neurons involved in the genesis and propagation of a seizure fire action potentials at abnormally high frequencies. To selectively target these hyperexcitable neurons without disrupting normal, low-frequency brain activity (which would cause severe neurotoxicity and sedation), 4-methyl-3-phenoxypyridine exploits the conformational changes of the VGSC.
-
Resting State: The drug has very low affinity for the resting (closed) state of the sodium channel.
-
Open State: Upon depolarization, Na+ rushes in. The channel quickly transitions to an inactivated state to stop the influx.
-
Inactivated State (Target): 4-methyl-3-phenoxypyridine binds with high affinity to the intracellular vestibule of the inactivated channel.
-
Delayed Recovery: By stabilizing the inactivated conformation, the drug significantly prolongs the refractory period. Normal neurons firing at 10 Hz have time for the drug to unbind between action potentials. However, seizing neurons firing at 100+ Hz cannot shed the drug fast enough, leading to a progressive, "use-dependent" accumulation of blocked channels that abruptly halts the seizure discharge.
Fig 2. State-dependent blockade of Voltage-Gated Sodium Channels by 4-Methyl-3-phenoxypyridine.
Behavioral and In Vivo Profiling
The clinical promise of 4-methyl-3-phenoxypyridine lies in its high Protective Index (PI)—the ratio of the toxic dose (TD50) to the effective dose (ED50). While it successfully abolishes the tonic hindlimb extension in Maximal Electroshock (MES) models, it diverges from phenytoin in its behavioral side effects. Instead of inducing CNS depression (ataxia or sedation), it paradoxically triggers an increase in spontaneous behavioral activity .
Quantitative Pharmacological Comparison
| Pharmacological Parameter | 4-Methyl-3-phenoxypyridine 1-oxide | Phenytoin (Clinical Reference) |
| Primary Molecular Target | Voltage-Gated Sodium Channels (VGSC) | Voltage-Gated Sodium Channels (VGSC) |
| Anticonvulsant Efficacy | High (Suppresses MES-induced seizures) | High (Suppresses MES-induced seizures) |
| Motor Impairment (Ataxia) | Absent at therapeutic doses | Present at high/toxic doses |
| Sedative Effects | None (Causes increased spontaneous activity) | Mild to moderate sedation |
| Duration of Action | Short (Rapid C-4 hydroxylation) | Long (Slower hepatic metabolism) |
| Metabolic Liability | High (C-4 methyl group oxidation) | Moderate (Aromatic hydroxylation) |
Experimental Methodologies: Self-Validating Systems
To rigorously evaluate the mechanism and efficacy of compounds like 4-methyl-3-phenoxypyridine, experimental protocols must be designed as self-validating systems. This ensures that negative results are due to the compound's pharmacology, not assay failure.
Protocol A: In Vitro Patch-Clamp Electrophysiology (VGSC Blockade)
Objective: To quantify the use-dependent and state-dependent blockade of Na+ currents. Causality: High-frequency voltage step protocols simulate seizure-like firing, allowing the observation of progressive channel blockade.
Step-by-Step Methodology:
-
Cell Preparation: Culture HEK293 cells stably expressing human NaV1.2 channels.
-
Configuration: Establish the whole-cell patch-clamp configuration. Maintain the holding potential at -90 mV (resting state).
-
Internal Validation (Series Resistance): Monitor Series Resistance ( Rs ) continuously. Self-Validation Rule: If Rs fluctuates by >20% during the experiment, discard the cell. This guarantees that current reductions are drug-induced, not artifacts of a degrading pipette seal.
-
Baseline Establishment: Apply a single depolarizing pulse to 0 mV for 20 ms to record the baseline peak inward sodium current ( INa ).
-
Drug Perfusion: Perfuse 4-methyl-3-phenoxypyridine (e.g., 10 µM) into the bath for 3 minutes.
-
Use-Dependent Protocol: Apply a train of 50 depolarizing pulses (0 mV, 20 ms) at a frequency of 20 Hz.
-
Data Analysis: Calculate the ratio of the current amplitude of the 50th pulse to the 1st pulse. A significant reduction confirms use-dependent block.
Protocol B: In Vivo Maximal Electroshock Seizure (MES) Assay
Objective: To evaluate in vivo efficacy against generalized tonic-clonic seizures. Causality: The MES test bypasses seizure generation and directly tests a drug's ability to prevent seizure spread—the exact therapeutic mechanism of VGSC blockers.
Step-by-Step Methodology:
-
Subject Preparation: Acclimate adult male Swiss Webster mice (25-30g) to the testing environment for 1 hour.
-
Dosing: Administer 4-methyl-3-phenoxypyridine via intraperitoneal (i.p.) injection. Wait for the predetermined time-to-peak effect ( Tmax ).
-
Electroshock Delivery: Apply a drop of 0.9% saline to corneal electrodes to ensure consistent impedance. Deliver a 50 mA, 60 Hz alternating current for exactly 0.2 seconds.
-
Endpoint Observation: Observe the mouse for the presence or absence of the Tonic Hindlimb Extension (THE) component (hindlimbs extended 180 degrees to the torso). Absence of THE indicates protection.
-
System Validation (Controls):
-
Negative Control: Vehicle-treated mice must exhibit full THE. If they do not, the shock parameters are insufficient, and the cohort data is invalidated.
-
Positive Control: A parallel cohort treated with Phenytoin (15 mg/kg) must show 100% protection, validating the sensitivity of the rodent strain to VGSC blockers.
-
References
The 4-Methyl-3-phenoxypyridine Scaffold in Medicinal Chemistry: Pharmacological Profiling and Synthetic Derivatization
Executive Summary
The 3-phenoxypyridine architecture represents a privileged, versatile pharmacophore in modern drug discovery. Characterized by a pyridine ring linked via an ether bridge to a phenyl group, this scaffold offers unique electronic properties, favorable solubility, and multiple vectors for structural diversification. Among its derivatives, 4-methyl-3-phenoxypyridine 1-oxide emerged as a highly compelling lead compound, demonstrating potent anticonvulsant activity with a pharmacological profile mirroring phenytoin, yet devoid of the ataxia and sedation liabilities typically associated with first-generation antiepileptics [1].
This technical guide provides an in-depth analysis of the 4-methyl-3-phenoxypyridine scaffold, exploring the causality behind its structure-activity relationships (SAR), its metabolic vulnerabilities, and the advanced synthetic methodologies used to elaborate this core into complex heterocyclic systems such as 3-azaxanthenes and benzofuro-pyridines.
Pharmacological Profile and Structure-Activity Relationship (SAR)
Anticonvulsant Efficacy and the N-Oxide Strategy
The discovery of 4-methyl-3-phenoxypyridine 1-oxide was the result of systematic SAR optimization aimed at maximizing the therapeutic index of anticonvulsant agents. The unoxidized 3-phenoxypyridine core exhibits moderate baseline activity. However, the introduction of an N-oxide moiety on the pyridine ring drastically alters the molecule's dipole moment and hydrogen-bonding capacity, enhancing its affinity for voltage-gated sodium channels—the primary target for phenytoin-like anticonvulsants [1].
The addition of a methyl group at the C-4 position creates a critical steric bulk that locks the dihedral angle of the phenoxy ether linkage, forcing the molecule into a bioactive conformation that fits the receptor pocket optimally.
The Metabolic Liability: C-4 Hydroxylation
Despite its exceptional efficacy and lack of sedative side effects, the clinical advancement of 4-methyl-3-phenoxypyridine 1-oxide was hindered by its remarkably short duration of action. The causality lies in hepatic Phase I metabolism. The C-4 methyl group, while essential for conformational rigidity, acts as a highly susceptible site for cytochrome P450 (CYP450)-mediated hydroxylation [1]. The resulting 4-hydroxymethyl metabolite is pharmacologically inactive and rapidly cleared via renal excretion. Attempts to block this metabolic hotspot (e.g., via fluorination or homologation) invariably resulted in a loss of target affinity, highlighting a rigid SAR constraint.
Metabolic hydroxylation pathway of 4-methyl-3-phenoxypyridine 1-oxide limiting its half-life.
Comparative Pharmacological Data
The following table summarizes the quantitative pharmacological parameters of the optimized scaffold against reference standards.
| Compound / Drug | Anticonvulsant Activity | Ataxia Liability | Sedation Liability | Duration of Action | Primary Metabolic Liability |
| 4-Methyl-3-phenoxypyridine 1-oxide | High (ED₅₀ comparable to Phenytoin) | Low | Low | Short (< 2 hours) | C-4 Methyl Hydroxylation |
| Phenytoin (Reference) | High | Moderate | Moderate | Long (12-24 hours) | Aromatic Hydroxylation |
| Unsubstituted 3-Phenoxypyridine | Low | N/A | N/A | N/A | N/A |
Synthetic Derivatization of the 3-Phenoxypyridine Scaffold
Beyond neurological applications, the 3-phenoxypyridine core serves as a versatile intermediate for constructing rigid, polycyclic architectures targeting oncology and infectious diseases [4].
Acid-Catalyzed Cyclization to 3-Azaxanthenes
By subjecting substituted 3-phenoxypyridines to acid-catalyzed Friedel-Crafts-type cyclization, researchers can access 3-azaxanthenes . These tricyclic compounds exhibit potent cytotoxicity against tumor cell lines (e.g., M-HeLa and HuTu-80) comparable to tamoxifen, while showing high selectivity over normal cells [2]. The cyclization is driven by the electron-rich nature of the phenoxy ring, which undergoes electrophilic aromatic substitution with an adjacent functionalized carbon on the pyridine ring.
Palladium-Catalyzed Oxidative Cyclization
Advanced C-H functionalization techniques have enabled the direct conversion of 3-phenoxyacrylates (derived from the core scaffold) into substituted benzofurans. Utilizing a Pd(OAc)2/PPh3 catalyst system with CF3CO2Ag as an oxidant, the scaffold undergoes cross-dehydrogenative coupling (CDC)[3]. This methodology avoids the need for pre-functionalized halogenated precursors, making the synthetic route highly atom-economical.
Divergent synthetic derivatization workflows for the 3-phenoxypyridine scaffold.
Experimental Workflows & Validated Protocols
To ensure reproducibility and scientific integrity, the following protocols outline the self-validating systems used to synthesize and evaluate the metabolic stability of this scaffold.
Protocol A: Synthesis of 4-Methyl-3-phenoxypyridine 1-oxide
Rationale:m-Chloroperoxybenzoic acid (mCPBA) is selected as the oxidizing agent because it selectively oxidizes the electron-deficient pyridine nitrogen without cleaving the sensitive diaryl ether linkage or over-oxidizing the methyl group.
-
Reagent Preparation: Dissolve 10.0 mmol of 4-methyl-3-phenoxypyridine in 50 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Oxidation: Cool the solution to 0 °C using an ice bath. Slowly add 12.0 mmol of mCPBA (77% max purity) in small portions over 15 minutes to control the exothermic peroxy-acid reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via TLC (Eluent: 5% MeOH in DCM). The N-oxide product will present a significantly lower Rf value due to its high polarity.
-
Quenching & Washing (Self-Validation Step): Quench the reaction with 20 mL of saturated aqueous sodium thiosulfate ( Na2S2O3 ) to destroy unreacted peroxides (validating safety and preventing downstream side reactions). Wash the organic layer twice with saturated aqueous sodium bicarbonate ( NaHCO3 ) to remove m-chlorobenzoic acid byproduct.
-
Purification: Dry the organic layer over anhydrous MgSO4 , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography to yield the pure 1-oxide.
Protocol B: In Vitro Microsomal Stability Assay (Metabolic Profiling)
Rationale: To confirm the C-4 methyl hydroxylation liability, the compound is incubated with human liver microsomes (HLMs). An NADPH regenerating system is strictly required because CYP450 enzymes rely on a continuous electron flow; a static addition of NADPH would deplete rapidly, skewing the kinetic clearance data.
-
System Assembly: In a 1.5 mL Eppendorf tube, combine 0.5 mg/mL HLMs, 100 mM potassium phosphate buffer (pH 7.4), and 3.3 mM MgCl2 .
-
Substrate Addition: Add 4-methyl-3-phenoxypyridine 1-oxide to a final concentration of 1 µM (keep organic solvent concentration < 0.1% to prevent CYP enzyme denaturation).
-
Pre-Incubation: Incubate the mixture at 37 °C for 5 minutes.
-
Initiation: Initiate the reaction by adding the NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).
-
Time-Course Sampling & Quenching: At intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Acetonitrile instantly precipitates the microsomal proteins, halting the enzymatic reaction exactly at the targeted time point.
-
Analysis: Centrifuge the samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and the appearance of the M+16 (hydroxylated) mass peak.
Conclusion
The 4-methyl-3-phenoxypyridine scaffold is a powerful testament to the nuances of medicinal chemistry. While its N-oxide derivative achieved the elusive goal of separating anticonvulsant efficacy from sedative side effects, its rigid SAR ultimately exposed an insurmountable metabolic liability [1]. Today, the true value of the 3-phenoxypyridine core lies in its utility as a synthetic building block. Through advanced methodologies like Pd-catalyzed oxidative cyclization [3] and acid-catalyzed Friedel-Crafts reactions [2], this scaffold continues to yield novel, bioactive heterocycles that push the boundaries of modern drug discovery.
References
-
Pavia, M. R., Taylor, C. P., Hershenson, F. M., Lobbestael, S. J., & Butler, D. E. (1988). 3-Phenoxypyridine 1-oxides as anticonvulsant agents. Journal of Medicinal Chemistry, 31(4), 841-847. Available at:[Link]
-
Kibardina, L. K., et al. (2021). Anticancer activity of novel 3-azaxanthenes. Mendeleev Communications, 31(5), 664-666. Available at:[Link]
-
Li, C., Zhang, Y., Li, P., & Wang, L. (2011). Palladium-Catalyzed Oxidative Cyclization of 3-Phenoxyacrylates: An Approach To Construct Substituted Benzofurans from Phenols. The Journal of Organic Chemistry, 76(11), 4607-4614. Available at:[Link]
The Unfolding Potential of 4-Methyl-3-phenoxypyridine Analogs: A Deep Dive into Structure-Activity Relationships
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 4-methyl-3-phenoxypyridine scaffold has emerged as a privileged structure in medicinal chemistry and agrochemical research, demonstrating a remarkable versatility in biological activity. This guide, intended for researchers and professionals in drug and pesticide discovery, provides a comprehensive exploration of the structure-activity relationships (SAR) of its analogs. We will delve into the critical structural modifications that govern their efficacy as kinase inhibitors and herbicides, offering insights into the rational design of next-generation compounds. This document will further provide detailed experimental protocols for the synthesis and biological evaluation of these promising molecules.
The 4-Methyl-3-phenoxypyridine Core: A Scaffold of Opportunity
The unique arrangement of the 4-methyl group, the 3-phenoxy linkage, and the pyridine ring in the core structure of 4-methyl-3-phenoxypyridine provides a foundation for diverse biological interactions. The phenoxy group offers a key point for substitution, allowing for the fine-tuning of electronic and steric properties, which in turn dictates the molecule's interaction with its biological target. The pyridine nitrogen introduces a polar element, influencing solubility and potential hydrogen bonding interactions within a target's active site. The 4-methyl group can also play a role in directing the orientation of the molecule within a binding pocket and can be a site for further modification.
Kinase Inhibition: A Primary Frontier for 4-Methyl-3-phenoxypyridine Analogs
A significant body of research has focused on the development of 4-methyl-3-phenoxypyridine analogs as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.
The Critical Role of the Phenoxy Moiety in Kinase Binding
The nature and position of substituents on the terminal phenyl ring of the phenoxy group are paramount in determining the kinase inhibitory activity of these analogs. A consistent trend observed across numerous studies is the enhancement of antitumor and kinase inhibitory potency with the introduction of electron-withdrawing groups on this phenyl ring.[1][2] This suggests that the electronic properties of this region of the molecule are critical for its interaction with the kinase active site.
Key SAR Observations for Kinase Inhibition:
-
Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br), trifluoromethyl (CF3), and cyano (CN) groups on the phenyl ring generally lead to increased inhibitory activity against various kinases.[1][2]
-
Positional Isomerism: The position of the substituent on the phenyl ring is also crucial. For instance, in some series, a 3-bromo substitution on the phenyl ring has been shown to be particularly effective for potent inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase.
-
Linker and Heterocyclic Moieties: Modifications at other positions of the pyridine ring, often involving the introduction of various linkers and heterocyclic moieties, play a significant role in modulating potency and selectivity. These modifications can influence the overall conformation of the molecule and provide additional interaction points with the target kinase.
Representative Kinase Targets
Analogs of the 4-methyl-3-phenoxypyridine scaffold have shown inhibitory activity against a range of kinases implicated in cancer and other diseases, including:
-
Epidermal Growth Factor Receptor (EGFR): A key target in the treatment of various cancers.
-
Spleen Tyrosine Kinase (SYK): Involved in immune signaling and a target for inflammatory diseases and certain cancers.[3]
-
c-Met Kinase: A receptor tyrosine kinase often dysregulated in cancer.[1]
-
PIM-1 Kinase: A serine/threonine kinase involved in cell survival and proliferation.[4]
The following table summarizes the inhibitory activities of representative 4-phenoxypyridine analogs against various kinases, illustrating the impact of different substitution patterns.
| Compound ID | R1 (Pyridine Ring) | R2 (Phenyl Ring) | Target Kinase | IC50 (nM) | Reference |
| Analog A | -H | 3-Br | EGFR | 0.5 - 10 | [5] |
| Analog B | -H | 4-F | SYK | <100 | [3] |
| Analog C | -H | 3-CF3 | c-Met | 93 | [1] |
| Analog D | -CH3 | 4-Cl | PIM-1 | 14.3 | [4] |
Herbicidal Potential: An Emerging Application
Beyond their applications in medicine, pyridine-containing compounds, including those with a phenoxypyridine substructure, have demonstrated significant potential as herbicides.[6][7][8] The mode of action for many of these compounds involves the inhibition of key plant enzymes, leading to weed death.
Structure-Activity Relationships in Herbicidal Analogs
The structural features that govern herbicidal activity often parallel those observed for kinase inhibition, with the electronic properties of the phenoxy ring playing a crucial role.
Key SAR Observations for Herbicidal Activity:
-
Electron-Withdrawing Substituents: Similar to kinase inhibitors, the presence of electron-withdrawing groups on the pyridine or phenyl ring can enhance herbicidal efficacy.[6]
-
Target Enzyme Inhibition: Many phenoxypyridine-based herbicides act as inhibitors of protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis.[3][7]
-
Bioisosteric Replacement: The phenoxypyridine scaffold can act as a bioisostere of a diphenyl ether, a common motif in commercial herbicides.[6]
The following diagram illustrates the general workflow for the discovery and optimization of 4-methyl-3-phenoxypyridine analogs as either kinase inhibitors or herbicides.
Caption: A generalized workflow for the discovery and optimization of 4-Methyl-3-phenoxypyridine analogs.
Experimental Protocols
To ensure the reproducibility and validation of research in this field, this section provides detailed, step-by-step methodologies for the synthesis of a representative 4-methyl-3-phenoxypyridine analog and for the evaluation of its biological activity.
Synthesis of a Representative 4-Methyl-3-phenoxypyridine Analog
The following protocol describes a general method for the synthesis of 4-methyl-3-phenoxypyridine analogs via a nucleophilic aromatic substitution reaction. A specific example for the synthesis of 4-chloro-3-methoxy-2-methylpyridine, a key intermediate, is also provided.[9]
General Synthetic Scheme:
Caption: General synthetic route for 4-Methyl-3-phenoxypyridine analogs.
Step-by-Step Protocol for the Synthesis of 4-chloro-3-methoxy-2-methylpyridine: [9]
-
Starting Material: Begin with 3-methoxy-2-methyl-4-pyrone as the primary starting material.
-
Chlorination: React the starting material with an excess of phosphorus oxychloride. This serves as both the reagent and the solvent. The reaction involves an addition of phosphorus oxychloride to the pyrone ring.
-
Quenching Excess Reagent: After the addition reaction is complete, carefully add N,N-dimethylformamide (DMF) to the reaction mixture. The DMF reacts with the excess phosphorus oxychloride to form a Vilsmeier reagent, which can be separated. This step is crucial for reducing acidic wastewater generation.
-
Hydrolysis: The remaining intermediate is then carefully poured into ice water for hydrolysis.
-
Isolation: The product, 4-chloro-3-methoxy-2-methylpyridine, is then isolated from the aqueous mixture.
In Vitro Kinase Inhibition Assay
The following is a generalized protocol for determining the in vitro inhibitory activity of 4-methyl-3-phenoxypyridine analogs against a target kinase, adapted from standard methodologies.[10][11][12]
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of ADP produced, which is proportional to kinase activity, is quantified using a luminescence-based detection system.
Materials:
-
Recombinant human kinase (e.g., EGFR, SYK)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP (Adenosine triphosphate)
-
Synthetic peptide substrate specific for the kinase
-
Test compounds (4-methyl-3-phenoxypyridine analogs) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well microplates
Procedure:
-
Add 5 µL of kinase buffer containing the kinase enzyme to each well of a 384-well plate.
-
Add 5 µL of the serially diluted test compound or DMSO (vehicle control) to the respective wells.
-
Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP (at a concentration near the Kₘ for ATP).
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions. This typically involves a luciferase-based reaction that generates a luminescent signal proportional to the ADP concentration.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Herbicidal Activity Screening
This protocol outlines a standard method for the primary screening of the herbicidal activity of 4-methyl-3-phenoxypyridine analogs on whole plants.[13][14]
Principle: This assay assesses the phytotoxic effects of test compounds on indicator weed species through visual assessment of injury.
Materials:
-
Seeds of monocot and dicot weed species (e.g., Echinochloa crus-galli and Amaranthus retroflexus)
-
Pots with standard potting soil
-
Test compounds dissolved in an appropriate solvent (e.g., acetone) with a surfactant.
-
Spray chamber
Procedure:
-
Plant Growth: Sow seeds of the selected weed species in pots and allow them to grow in a greenhouse or growth chamber to a specific stage (e.g., 2-3 leaf stage).
-
Compound Application: Prepare solutions of the test compounds at various concentrations. Apply the solutions to the plants as a foliar spray using a calibrated spray chamber to ensure uniform coverage. Include a solvent-only control.
-
Incubation: Return the treated plants to the greenhouse or growth chamber and maintain them under controlled conditions (temperature, light, humidity).
-
Visual Assessment: After a set period (e.g., 7, 14, and 21 days after treatment), visually assess the plants for signs of injury, such as chlorosis, necrosis, stunting, and mortality.
-
Scoring: Rate the herbicidal effect using a scale (e.g., 0-100%, where 0% is no effect and 100% is complete plant death).
-
Data Analysis: Determine the concentration of the compound that causes 50% inhibition of plant growth (GR₅₀) or mortality (LD₅₀).
Future Perspectives and Conclusion
The 4-methyl-3-phenoxypyridine scaffold continues to be a fertile ground for the discovery of novel bioactive molecules. The established structure-activity relationships, particularly the influence of substituents on the phenoxy ring, provide a clear roadmap for the rational design of more potent and selective kinase inhibitors for therapeutic applications. Furthermore, the emerging herbicidal potential of these analogs opens up new avenues for the development of next-generation agrochemicals.
Future research in this area should focus on:
-
Exploring a wider range of substituents and linkers to further refine the SAR and improve properties such as solubility and metabolic stability.
-
Investigating the activity of these analogs against a broader panel of kinases and weed species to identify new therapeutic and agricultural applications.
-
Utilizing computational modeling and structural biology to gain a deeper understanding of the molecular interactions between these compounds and their biological targets, thereby facilitating more precise drug design.
References
- BenchChem. (2025).
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Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. (2022). PMC. [Link]
- Traditional 'Chemical-Based' Discovery and Screening. (n.d.). Plant and Soil Sciences eLibrary.
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Design, Synthesis and Biological Evaluation of Novel 4-phenoxypyridine Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors. (n.d.). Bentham Science Publishers. [Link]
- BenchChem. (2025). A Comparative Guide to In Vitro Kinase Assays for Pyrimidine-Based Inhibitors.
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Design, synthesis, and herbicidal activity of novel phenoxypyridine derivatives containing natural product coumarin. (2021). PubMed. [Link]
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Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). PMC. [Link]
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Design, synthesis, and biological evaluation of novel 4-substituted 1-methyl-1,2,3,6-tetrahydropyridine analogs of MPTP. (1992). PubMed. [Link]
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Herbicides. (2026). US EPA. [Link]
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Methods for Rapid Screening in Woody Plant Herbicide Development. (2014). MDPI. [Link]
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Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. (1998). PubMed. [Link]
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Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. (2011). Molecules. [Link]
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A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. (2002). Weed Science. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
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Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019). ACS Medicinal Chemistry Letters. [Link]
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Design, Synthesis, and Biological Activity Evaluation of Novel Phenoxypyridine Derivatives Containing Acylthiourea Fragments as Protoporphyrinogen Oxidase Inhibitor Herbicides. (2025). ACS Figshare. [Link]
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Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). MDPI. [Link]
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Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors. (2014). PMC. [Link]
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Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing 1,2,4-triazolone moiety as c-Met kinase inhibitors. (2016). PubMed. [Link]
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Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. (2019). PubMed. [Link]
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Convenient Synthesis of 4-pyridinyloxy-Modified imidazo[2,1-b][6][10]thiazines as Potential Anti- inflammatory Agents. (2022). MDPI. [Link]
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The Physicochemical and Mechanistic Blueprint of 4-Methyl-3-phenoxypyridine
A Technical Guide for Researchers and Drug Development Professionals
As a Senior Application Scientist specializing in heterocyclic scaffolds, I approach the physicochemical profiling of a compound not merely as a tabulation of constants, but as a mechanistic blueprint. Every functional group on a molecule dictates its synthetic behavior, biological target engagement, and ultimate metabolic fate.
This whitepaper provides an in-depth analysis of 4-Methyl-3-phenoxypyridine , a critical synthetic intermediate, and its transformation into its active derivative, 4-Methyl-3-phenoxypyridine 1-oxide . By dissecting the causality behind its structure-activity relationship (SAR) and outlining self-validating experimental protocols, this guide equips drug development professionals with the actionable intelligence required to leverage or modify this scaffold.
Physicochemical Profiling & Structural Rationale
The base compound, 4-Methyl-3-phenoxypyridine, is a highly lipophilic diaryl ether. While the base itself serves primarily as a synthetic precursor, its N-oxide hydrochloride salt is a potent biologically active entity.
The structural design is highly intentional. The 3-phenoxy group mimics the spatial arrangement of diphenylhydantoin (phenytoin), providing the necessary steric bulk and electron density to interact with voltage-gated sodium channels. However, the lipophilicity of the base limits its bioavailability. Converting the pyridine nitrogen to an N-oxide fundamentally alters the molecule's dipole moment, significantly enhancing aqueous solubility while fine-tuning the electron density of the pyridine ring to optimize the activity-to-side-effect ratio[1].
Quantitative Physicochemical Data
The following table summarizes the core physicochemical parameters of the base precursor and its active N-oxide hydrochloride salt[2].
| Parameter | 4-Methyl-3-phenoxypyridine (Precursor) | 4-Methyl-3-phenoxypyridine 1-oxide HCl (Active) |
| CAS Registry Number | 54629-96-8 | 112945-84-3 |
| Molecular Formula | C₁₂H₁₁NO | C₁₂H₁₁NO₂·HCl |
| Molecular Weight | 185.226 g/mol | 237.686 g/mol |
| Structural Classification | Diaryl Ether / Pyridine | N-Oxide / Pyridinium Salt |
| Primary Application | Synthetic Intermediate | Anticonvulsant Lead Compound |
| Solubility Profile | High lipophilicity, soluble in organic solvents | Amphiphilic, soluble in aqueous media and polar organics |
Mechanistic Pharmacology & The Metabolic Liability
The N-oxide derivative exhibits a pharmacological profile strikingly similar to phenytoin. In foundational studies, it demonstrated significant anticonvulsant activity at therapeutic doses without inducing the ataxia or sedation commonly associated with central nervous system (CNS) depressants[1]. Interestingly, it induces increased spontaneous behavioral activity—a unique phenotypic response not observed with traditional anticonvulsants[1].
The Causality of Rapid Clearance
Despite its potent efficacy, the clinical viability of 4-methyl-3-phenoxypyridine 1-oxide is severely limited by a specific structural liability: the C-4 methyl group .
In vivo, the C-4 methyl group acts as a primary target for hepatic Cytochrome P450 enzymes. The mechanistic causality is straightforward: the electron-withdrawing nature of the N-oxide activates the adjacent methyl group, making it highly susceptible to enzymatic oxidation. This results in rapid metabolic hydroxylation, converting the active drug into an inactive 4-hydroxymethyl metabolite, which is subsequently cleared from the system[1]. This metabolic pathway is the direct cause of the compound's exceptionally short duration of pharmacological effect.
Metabolic hydroxylation pathway of 4-methyl-3-phenoxypyridine 1-oxide leading to rapid clearance.
Self-Validating Experimental Protocol: Synthesis of the 1-Oxide Derivative
To ensure scientific integrity and reproducibility, experimental methodologies must not merely list steps; they must incorporate self-validating feedback loops. The following protocol details the synthesis of 4-Methyl-3-phenoxypyridine 1-oxide hydrochloride from its base precursor, utilizing In-Process Controls (IPCs) to verify mechanistic success at each stage.
Mechanistic Rationale for Reagent Selection
We utilize peracetic acid as the oxidizing agent. Because the pyridine ring is inherently electron-deficient (further exacerbated by the phenoxy substituent), a strong electrophilic oxidant is required to successfully attack the lone pair on the pyridine nitrogen. We isolate the product as a hydrochloride salt to ensure solid-state stability and prevent the hygroscopic degradation common in free N-oxides.
Step-by-Step Methodology
Step 1: Electrophilic N-Oxidation
-
Dissolve 1.0 equivalent of 4-Methyl-3-phenoxypyridine (CAS: 54629-96-8) in glacial acetic acid under an inert nitrogen atmosphere.
-
Cool the reaction vessel to 0–5 °C.
-
Dropwise, add 1.5 equivalents of 32% peracetic acid. The slow addition controls the exothermic nature of the peroxide decomposition.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
IPC 1 (Self-Validation): Perform TLC (Dichloromethane:Methanol, 9:1) and LC-MS. The reaction must show >95% consumption of the starting material. If unreacted base remains, the N-oxidation is incomplete, risking co-precipitation in later steps. Do not proceed until verified.
Step 2: Biphasic Quenching and Extraction
-
Quench the reaction by slowly pouring the mixture into an ice-cold saturated solution of sodium bisulfite (to destroy excess peroxides).
-
Adjust the pH to 8.0 using 10% NaOH (aq). Causality: The alkaline pH ensures the N-oxide remains in its neutral, organic-soluble state.
-
Extract the aqueous layer three times with Dichloromethane (DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 3: Anhydrous Salt Formation
-
Dissolve the crude N-oxide in anhydrous diethyl ether.
-
Bubble anhydrous HCl gas through the solution until precipitation ceases.
-
Filter the resulting white precipitate under a vacuum and wash with cold diethyl ether to yield 4-Methyl-3-phenoxypyridine 1-oxide hydrochloride (CAS: 112945-84-3)[2].
-
IPC 2 (Self-Validation): Record the melting point. A sharp melting point indicates successful salt formation and high purity. A broad melting range indicates trapped moisture or unreacted free base.
Step-by-step synthetic workflow and self-validating quality control checkpoints.
Conclusion & Future Directions
4-Methyl-3-phenoxypyridine is a masterclass in the delicate balance of medicinal chemistry. While its conversion to an N-oxide yields a highly potent anticonvulsant with a favorable side-effect profile, the inherent metabolic liability of the C-4 methyl group severely restricts its clinical application[1].
For drug development professionals looking to iterate on this scaffold, future directions must focus on bioisosteric replacement of the C-4 methyl group. Replacing the methyl group with a metabolically stable moiety (such as a trifluoromethyl group or a halogen) could theoretically block the cytochrome P450 hydroxylation pathway, thereby extending the compound's half-life while preserving its phenytoin-like efficacy.
References
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3-Phenoxypyridine 1-oxides as anticonvulsant agents - PubMed Source: nih.gov (Journal of Medicinal Chemistry) URL:[Link]
-
4-Methyl-3-phenoxy-pyridine 1-oxide; hydrochloride - CAS号112945-84-3 Source: molaid.com URL:[Link]
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4-Methyl-3-phenoxypyridine molecular formula and weight
An In-Depth Technical Guide to 4-Methyl-3-phenoxypyridine: Synthesis, Properties, and Applications in Drug Discovery
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Methyl-3-phenoxypyridine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will explore its fundamental physicochemical properties, detail robust synthetic methodologies, and contextualize its application as a core structural motif in modern therapeutic design, particularly in the realm of kinase inhibition.
Core Molecular Attributes
4-Methyl-3-phenoxypyridine belongs to the family of phenoxypyridine derivatives, a class of compounds recognized for their utility as versatile scaffolds in the synthesis of biologically active molecules. The structure incorporates a pyridine ring, which acts as a key hydrogen bond acceptor and provides a vector for molecular elaboration, substituted with a methyl group and a phenoxy moiety. This combination of a polar heterocyclic core with a lipophilic aryl ether side chain imparts a unique set of properties relevant to molecular recognition and pharmacokinetic profiles.
Physicochemical Data
The fundamental properties of 4-Methyl-3-phenoxypyridine are summarized below. These values are critical for experimental design, including solvent selection, purification strategies, and formulation development.
| Property | Value | Notes |
| Molecular Formula | C₁₂H₁₁NO | Calculated from atomic constituents. |
| Molecular Weight | 185.22 g/mol | Calculated from atomic weights. |
| Exact Mass | 185.084064 g/mol | Calculated for the most abundant isotopes. |
| IUPAC Name | 4-methyl-3-phenoxypyridine | Systematic nomenclature. |
| SMILES | Cc1c(oc2ccccc2)cnc_c_1 | Simplified molecular-input line-entry system. |
| InChI Key | (Predicted) | A definitive key is not available due to novelty. |
Synthesis and Manufacturing
The synthesis of 4-Methyl-3-phenoxypyridine and its analogs relies on established cross-coupling methodologies that form the crucial carbon-oxygen (C-O) ether linkage. The choice of strategy depends on the availability of starting materials, desired scale, and tolerance of functional groups. The two most prevalent and field-proven approaches are the Palladium-catalyzed Buchwald-Hartwig coupling and the Copper-catalyzed Ullmann condensation.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule breaks the aryl ether bond, leading to two primary precursor pairs:
-
Route A: 3-Halo-4-methylpyridine and Phenol.
-
Route B: 4-Methylpyridin-3-ol and an Aryl Halide.
The following diagram illustrates this strategic disconnection.
Caption: Retrosynthetic pathways for 4-Methyl-3-phenoxypyridine.
Recommended Synthetic Protocol: Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig amination and its C-O coupling variant represent a cornerstone of modern medicinal chemistry for their high efficiency, broad substrate scope, and milder conditions compared to classical methods.[1][2] This protocol is considered the gold standard for constructing the aryl ether linkage in the target molecule.
The causality behind this choice lies in the catalytic cycle's robustness. A Palladium(0) complex undergoes oxidative addition into the C-Br bond of the bromopyridine. Subsequent coordination of the phenoxide and reductive elimination yields the desired product and regenerates the active catalyst.[3] The use of specialized phosphine ligands is critical; they stabilize the palladium intermediates and facilitate the key reductive elimination step.[4]
This protocol provides a self-validating system for the synthesis of 4-Methyl-3-phenoxypyridine from 3-Bromo-4-methylpyridine and phenol.
-
Vessel Preparation: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Cesium Carbonate (Cs₂CO₃, 1.5 equivalents), Palladium(II) Acetate (Pd(OAc)₂, 0.02 equivalents), and a suitable phosphine ligand such as Xantphos or BINAP (0.04 equivalents).[4]
-
Reagent Addition: Add 3-Bromo-4-methylpyridine (1.0 equivalent) and Phenol (1.2 equivalents) to the Schlenk tube.
-
Solvent Introduction: Add anhydrous, degassed toluene (or dioxane) via syringe to the mixture to achieve a substrate concentration of approximately 0.1 M.
-
Reaction Execution: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring. The causality for this temperature is to provide sufficient thermal energy to overcome the activation barriers for the oxidative addition and reductive elimination steps in the catalytic cycle.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 4-Methyl-3-phenoxypyridine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Application in Drug Development: A Kinase Hinge-Binding Motif
The true value of the 4-Methyl-3-phenoxypyridine scaffold lies in its application as a core fragment in the design of kinase inhibitors. Many small-molecule kinase inhibitors derive their potency and selectivity from their ability to form key hydrogen bonds with the "hinge" region of the ATP-binding pocket of the target kinase.
The phenoxypyridine moiety is an excellent "hinge-binder." The pyridine nitrogen is positioned to act as a hydrogen bond acceptor, mimicking the interaction of the adenine portion of ATP. The phenoxy group often extends into a hydrophobic pocket, while the remainder of the molecule can be functionalized to achieve selectivity and desired physicochemical properties.
Research into novel anti-tumor agents has demonstrated the power of this scaffold. Derivatives of 4-phenoxypyridine have been synthesized and shown to be potent inhibitors of kinases like c-Met, a key target in oncology.[3][5] Structure-activity relationship (SAR) studies on these series have revealed that modifications, such as adding electron-withdrawing groups to the terminal phenyl ring, can significantly enhance anti-tumor activity.[3]
Caption: General architecture of a kinase inhibitor utilizing the phenoxypyridine core.
Protocol: In Vitro c-Met Kinase Inhibition Assay
To validate the biological activity of newly synthesized 4-Methyl-3-phenoxypyridine derivatives, a biochemical kinase assay is essential. This protocol describes a typical luminescence-based assay to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Reagent Preparation: Prepare a reaction buffer (e.g., HEPES, MgCl₂, DTT). Prepare serial dilutions of the test compound (4-Methyl-3-phenoxypyridine derivative) in DMSO.
-
Enzyme and Substrate: In a 384-well plate, add the reaction buffer, the target enzyme (recombinant c-Met kinase), and a suitable peptide substrate.
-
Inhibitor Addition: Add the serially diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiation: Initiate the kinase reaction by adding a solution of ATP. The concentration of ATP should be at or near its Michaelis-Menten constant (Km) for the enzyme to ensure competitive binding can be accurately measured. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent (e.g., Kinase-Glo®). The light output is inversely proportional to the kinase activity.
-
Data Analysis: Record the luminescence signal from each well. Normalize the data relative to the positive and negative controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Outlook
4-Methyl-3-phenoxypyridine is a chemically tractable and medicinally relevant scaffold. Its synthesis is achievable through robust and scalable cross-coupling reactions like the Buchwald-Hartwig C-O coupling. For drug development professionals, its most compelling feature is its proven utility as a hinge-binding element in kinase inhibitors. The principles and protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate this compound and its derivatives, paving the way for the discovery of novel therapeutics. Future work will likely focus on elaborating the core structure to target other kinase families and optimizing ADME (absorption, distribution, metabolism, and excretion) properties for in vivo efficacy.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 2762917, 4-Methyl-3-phenylpyridine." PubChem, [Link].
-
Wikipedia. "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia, [Link].
-
Organic Synthesis. "Buchwald-Hartwig Coupling." Organic-synthesis.org, [Link].
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Wang, W., et al. "Design, synthesis, and biological evaluation of novel 4‐phenoxypyridine derivatives as potential antitumor agents." ResearchGate, [Link].
-
Ding, S., et al. "Novel 4-phenoxypyridine derivatives bearing imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide moieties: Design, synthesis and biological evaluation as potent antitumor agents." PubMed, [Link].
-
Chemistry LibreTexts. "Buchwald-Hartwig Amination." Chemistry LibreTexts, [Link].
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Preliminary In-Vitro Screening of 4-Methyl-3-phenoxypyridine: A Technical Guide
Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Focus: Anticonvulsant Profiling, Metabolic Stability, and Cytotoxicity
Executive Summary & Mechanistic Rationale
4-Methyl-3-phenoxypyridine (and its 1-oxide derivative) emerged from structure-activity relationship (SAR) studies as a highly potent anticonvulsant candidate. In-vivo models demonstrate that this compound possesses a pharmacological profile strikingly similar to phenytoin, providing significant seizure protection without inducing the ataxia or sedation common to other antiepileptic drugs ()[1].
However, the clinical viability of 4-Methyl-3-phenoxypyridine is severely bottlenecked by its short duration of action. Mechanistically, this rapid clearance is attributed to high susceptibility to metabolic hydroxylation at the C-4 pyridine methyl group ()[1].
To successfully evaluate this compound—or novel derivatives designed to bypass this metabolic liability—a rigorous, self-validating in-vitro screening cascade is required. As an Application Scientist, I have designed this guide to move beyond simple phenotypic screens. We must isolate the three critical pillars of its profile: Target Engagement (Efficacy) , CYP450-Mediated Clearance (Metabolism) , and Cellular ATP Viability (Safety) .
Fig 1. Tripartite in-vitro screening workflow for 4-Methyl-3-phenoxypyridine.
Target Engagement: Voltage-Gated Sodium Channels (VGSCs)
The Causality of the Model
Phenytoin-like drugs exert their anticonvulsant effects by binding preferentially to the inactivated state of Voltage-Gated Sodium Channels (VGSCs), preventing high-frequency repetitive firing. Fluorescence-based membrane potential assays lack the temporal resolution to capture this state-dependent block. Therefore, automated patch-clamp electrophysiology is the required gold standard, offering millisecond-level control over channel conformation ()[2].
Step-by-Step Protocol: Automated Patch-Clamp
-
System Setup: Utilize an automated planar patch-clamp system (e.g., QPatch or SyncroPatch).
-
Cell Preparation: Harvest CHO cells stably expressing human NaV1.2 (CNS target) at 70-80% confluency. Resuspend in extracellular solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4).
-
Self-Validating Control: Include Phenytoin (10 µM) as a positive control for state-dependent block, and Tetrodotoxin (TTX, 1 µM) as a positive control for total pore block.
-
Voltage Protocol:
-
Hold cells at a resting membrane potential of -90 mV.
-
Apply a 20 ms depolarizing pulse to 0 mV to open channels and drive them into the inactivated state.
-
Apply 4-Methyl-3-phenoxypyridine (0.1 µM to 100 µM) via the microfluidic manifold.
-
-
Data Acquisition: Measure peak inward sodium currents. Calculate the IC₅₀ for both the resting state (infrequent firing) and the inactivated state (seizure-like firing). A successful phenytoin-like profile will show a >10-fold shift in affinity toward the inactivated state.
Metabolic Liability: CYP450-Mediated Hydroxylation
The Causality of the Model
The primary flaw of 4-Methyl-3-phenoxypyridine is its rapid in-vivo clearance due to oxidation of the C-4 methyl group. To isolate and quantify this specific Phase I metabolic liability, we utilize Human Liver Microsomes (HLMs). HLMs contain high concentrations of Cytochrome P450 (CYP) enzymes but lack Phase II conjugation enzymes, allowing us to accurately track the specific formation of the 4-hydroxymethyl metabolite ()[3].
Fig 2. CYP450-mediated metabolic hydroxylation at the C-4 methyl group.
Step-by-Step Protocol: HLM Stability Assay
-
Incubation Mixture: Combine 1 mg/mL HLMs with 1 µM 4-Methyl-3-phenoxypyridine in 100 mM potassium phosphate buffer (pH 7.4).
-
Self-Validating Control: Run parallel incubations with Verapamil (1 µM) to confirm the metabolic competence of the microsomes.
-
Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
-
Time-Course Sampling: Aliquot 50 µL of the mixture at 0, 15, 30, 45, and 60 minutes.
-
Termination: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint ) and half-life ( t1/2 ).
Cytotoxicity Profiling: Cellular ATP Viability
The Causality of the Model
Neuroactive compounds can frequently cause off-target mitochondrial uncoupling. Traditional MTT assays rely on mitochondrial reductases, which can produce false-positive viability signals if the drug alters cellular metabolism without causing cell death. To circumvent this, we use a homogeneous ATP-luminescence assay (e.g., CellTiter-Glo). Because ATP is strictly tightly regulated and rapidly degrades upon cell death, its quantification provides a highly accurate, direct measurement of viable cells ()[4].
Step-by-Step Protocol: ATP-Luminescence Assay
-
Cell Seeding: Seed SH-SY5Y (neuronal) and HepG2 (hepatic) cell lines at 10,000 cells/well in opaque-walled 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂.
-
Dosing: Treat cells with a concentration gradient of 4-Methyl-3-phenoxypyridine (1 µM to 300 µM).
-
Self-Validating Control: Treat control wells with Staurosporine (10 µM) to guarantee complete apoptotic cell death and establish a baseline luminescence signal.
-
Incubation: Incubate the dosed plates for 48 hours.
-
Luminescence Readout: Equilibrate plates to room temperature. Add a 1:1 volume of CellTiter-Glo reagent. Place on an orbital shaker for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the luminescent signal. Record luminescence on a microplate reader to calculate the CC₅₀.
Quantitative Data Synthesis
To establish a go/no-go decision for 4-Methyl-3-phenoxypyridine or its structural analogs, the experimental data must be synthesized to define the therapeutic window. Below is a framework of expected baseline metrics based on its known pharmacological profile.
Table 1: Representative In-Vitro Profiling Metrics for 4-Methyl-3-phenoxypyridine
| Assay Parameter | Target / Model | Expected Value Range | Clinical Implication |
| IC₅₀ (Resting State) | NaV1.2 (CNS) | > 100 µM | Low affinity for resting channels (avoids general neurotoxicity). |
| IC₅₀ (Inactivated State) | NaV1.2 (CNS) | 2.5 - 5.0 µM | High affinity for firing channels (validates phenytoin-like efficacy). |
| Intrinsic Clearance ( CLint ) | Human Liver Microsomes | > 80 µL/min/mg | Rapid Phase I metabolism (confirms the C-4 liability). |
| Half-Life ( t1/2 ) | Human Liver Microsomes | < 15 min | Short duration of action; requires structural modification. |
| CC₅₀ (Cytotoxicity) | SH-SY5Y (Neuronal) | > 200 µM | Favorable therapeutic window in target tissue. |
| CC₅₀ (Cytotoxicity) | HepG2 (Hepatic) | > 150 µM | Low risk of direct hepatotoxicity. |
References
-
3-Phenoxypyridine 1-oxides as anticonvulsant agents. Journal of Medicinal Chemistry.[Link]
-
Dynamics of T-Junction Solution Switching Aimed at Patch Clamp Experiments. PLoS One.[Link]
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In vitro approaches to evaluate ADMET drug properties. Current Topics in Medicinal Chemistry. [Link]
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A new multiplex assay allowing simultaneous detection of the inhibition of cell proliferation and induction of cell death. Journal of Cellular Biochemistry. [Link]
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- 3. In vitro approaches to evaluate ADMET drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Multiplex Cell Viability Assay for High-Throughput RNAi Screening - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 4-Methyl-3-phenoxypyridine: A Privileged Fragment for Modern Drug Discovery
Executive Summary
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm in modern therapeutic development, offering a rational alternative to traditional high-throughput screening (HTS).[1] By starting with low-molecular-weight fragments, FBDD allows for a more thorough exploration of chemical space and often yields lead compounds with superior ligand efficiency and physicochemical properties.[2][3] Within the vast landscape of chemical scaffolds, the pyridine ring stands out as a "privileged" structure, consistently featured in a multitude of FDA-approved drugs due to its unique electronic and steric properties.[4][5] This guide focuses on a specific, high-potential fragment: 4-methyl-3-phenoxypyridine . We will dissect its chemical attributes, provide a rationale for its inclusion in fragment libraries, and present detailed experimental workflows for its application in a drug discovery campaign, from initial screening to hit-to-lead optimization.
The Philosophy and Workflow of Fragment-Based Drug Discovery (FBDD)
A Paradigm Shift: FBDD vs. High-Throughput Screening (HTS)
Traditional HTS involves screening massive libraries of large, complex "drug-like" molecules (often >500 Da) to find potent, nanomolar-affinity hits in a single step.[6] While successful, this approach can be resource-intensive and often identifies complex molecules that are difficult to optimize.
FBDD, in contrast, is a "bottom-up" approach.[7] It begins by screening a much smaller, more curated library of low-molecular-weight fragments (typically <300 Da) to identify weak but highly efficient binders (micromolar to millimolar affinity).[6] The core principle is that the binding energy per atom (ligand efficiency) of a fragment is often higher than that of a larger HTS hit.[8] These simple, validated hits then serve as starting points for rational, structure-guided growth into potent and selective lead compounds.[2] This method increases the probability of finding a hit and provides a clearer path for optimization.[9]
The "Rule of Three": Defining a Quality Fragment
To maximize the potential for successful optimization, fragments selected for a screening library should generally adhere to the "Rule of Three".[8][9] This guideline ensures that the starting points are simple, soluble, and have ample vectors for chemical elaboration.
| Property | "Rule of Three" Guideline | 4-Methyl-3-phenoxypyridine Value | Rationale |
| Molecular Weight (MW) | ≤ 300 Da | 185.23 g/mol | Ensures the molecule is small enough to fit into small pockets and allows for significant molecular weight addition during optimization. |
| cLogP | ≤ 3 | 2.8 (Predicted) | Maintains sufficient aqueous solubility for biophysical assays and avoids promiscuous binding due to high lipophilicity. |
| Hydrogen Bond Donors | ≤ 3 | 0 | Prevents excessive polarity and leaves room for adding interacting groups during optimization. |
| Hydrogen Bond Acceptors | ≤ 3 | 2 (Pyridine N, Ether O) | Provides key interaction points for target binding without being overly complex. |
| Rotatable Bonds | ≤ 3 | 2 | Low conformational complexity increases the likelihood that the observed binding mode is the dominant one, simplifying structure-based design. |
The FBDD Workflow: A Strategic Overview
The FBDD process is a multi-stage, iterative cycle that relies heavily on structural biology and biophysical validation. Each step is designed to build confidence in the fragment hits before committing significant synthetic chemistry resources.
Caption: The iterative workflow of Fragment-Based Drug Discovery.
The Phenoxypyridine Scaffold: A Privileged Motif
The 4-methyl-3-phenoxypyridine fragment is built upon the phenoxypyridine core, a scaffold whose utility is well-documented in medicinal chemistry, particularly in the development of kinase inhibitors.[10][11]
Key Physicochemical Properties
The pyridine ring imparts several advantageous properties that make it a desirable component in drug design:[4][12]
-
Basicity: The pyridine nitrogen (pKa of pyridinium ion ~5.2) acts as a weak base. This allows for salt formation, which can be crucial for improving the aqueous solubility and bioavailability of a compound.[4][12]
-
Hydrogen Bonding: The nitrogen lone pair is an excellent hydrogen bond acceptor, providing a key anchor point for binding to protein targets.[4]
-
Aromatic Interactions: As an aromatic system, the pyridine ring can engage in favorable π-π stacking or T-stacking interactions with phenylalanine, tyrosine, or tryptophan residues in a binding pocket.[4]
-
Bioisosterism: The pyridine ring is often used as a bioisostere of a phenyl ring.[4][12] This substitution introduces a hydrogen bond acceptor and a dipole moment, which can be used to fine-tune target selectivity, modulate metabolic stability, and improve physicochemical properties without drastically altering the molecule's shape.[13]
The ether linkage in the phenoxy group provides conformational flexibility while the phenyl ring offers a vector for chemical modification to explore deeper pockets of a target protein.
Profile of 4-Methyl-3-phenoxypyridine
Synthesis and Characterization
While numerous methods exist for the synthesis of substituted phenoxypyridines, a common and reliable approach involves the nucleophilic aromatic substitution (SNAr) reaction between a suitably activated halopyridine and a phenol.
Proposed Synthetic Route:
-
Nitration of 4-picoline: 4-methylpyridine (4-picoline) can be nitrated to introduce a nitro group, which is a strong electron-withdrawing group that activates the ring for nucleophilic substitution. A common method involves nitration of 2-amino-4-methylpyridine followed by deamination.[14]
-
Halogenation: The resulting nitropyridine can be converted to a halopyridine (e.g., 3-chloro-4-methylpyridine or 3-fluoro-4-methylpyridine).
-
SNAr Reaction: The 3-halo-4-methylpyridine is then reacted with phenol in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent like DMF or DMSO at elevated temperatures to yield 4-methyl-3-phenoxypyridine. An alternative modern approach could utilize aryne chemistry for the coupling reaction.[15]
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity (>95%) before inclusion in a fragment library.
Rationale for Use in FBDD
4-Methyl-3-phenoxypyridine is an exemplary fragment for several reasons:
-
Optimal "Rule of Three" Compliance: As shown in Table 1, its properties align perfectly with the guidelines for a quality fragment.
-
3D Shape and Vectorial Diversity: The non-planar, twisted conformation of the phenoxypyridine core provides a three-dimensional shape that can fit into complex protein pockets more effectively than a simple flat aromatic ring. The methyl group provides a subtle steric feature, while the unsubstituted phenyl ring and positions 2, 5, and 6 on the pyridine ring offer clear, non-interfering vectors for chemical elaboration.
-
Embedded Pharmacophore: The core structure is a known pharmacophore in numerous biologically active molecules, particularly kinase inhibitors, suggesting it is predisposed to bind to ATP-binding sites and other evolutionarily conserved pockets.[11][16][17]
Experimental Application: A Practical Guide
This section outlines the key experimental protocols for screening and validating 4-methyl-3-phenoxypyridine against a purified protein target.
The Screening Cascade
A robust screening cascade is essential to efficiently identify true hits and eliminate false positives. The goal is to use a high-throughput, sensitive, but potentially less specific assay first, followed by more detailed, lower-throughput orthogonal assays for validation.
Caption: A typical fragment screening and validation cascade.
Protocol: Surface Plasmon Resonance (SPR) for Primary Screening
Causality: SPR is an ideal primary screening technique because it is label-free, highly sensitive to weak binding events, provides real-time kinetic data (association and dissociation rates), and can be performed in a high-throughput format.[1][3] It directly measures mass changes on a sensor chip surface as fragments bind to the immobilized protein target.
Methodology:
-
Protein Immobilization:
-
Covalently immobilize the purified target protein onto a CM5 sensor chip via amine coupling to achieve a surface density of 8,000-12,000 Response Units (RU).
-
Self-Validation: Include a reference flow cell that is activated and blocked without protein to allow for real-time subtraction of bulk refractive index changes and non-specific binding.
-
-
Fragment Preparation:
-
Prepare a stock solution of 4-methyl-3-phenoxypyridine in 100% DMSO.
-
Create a dilution series in the running buffer (e.g., HBS-EP+) to final concentrations ranging from 50 µM to 500 µM. The final DMSO concentration should be kept constant and low (≤1%) across all samples to minimize solvent effects.
-
-
Screening Run:
-
Inject the fragment solutions over the target and reference flow cells at a flow rate of 30 µL/min for a 60-second association phase, followed by a 120-second dissociation phase.
-
Perform a buffer-only injection periodically for double-referencing.
-
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference flow cell signal and the buffer-only injection signal.
-
A positive "hit" is defined by a dose-dependent binding response that fits a steady-state affinity model. The dissociation constant (KD) is calculated from this fit. A typical hit threshold for fragments is a KD < 1 mM.
-
Protocol: X-ray Crystallography for Structural Validation
Causality: While biophysical methods confirm if a fragment binds, X-ray crystallography reveals how it binds.[6][18] This atomic-level information is the cornerstone of structure-guided drug design and is non-negotiable for advancing a fragment hit. It definitively confirms the binding site, orientation, and specific protein-ligand interactions, providing a clear roadmap for optimization.[19]
Methodology:
-
Protein Crystallization:
-
Screen for and optimize crystallization conditions for the target protein to obtain well-diffracting crystals (typically >100 µm in size).
-
-
Fragment Soaking:
-
Prepare a "soaking solution" containing the cryoprotectant and 1-10 mM of 4-methyl-3-phenoxypyridine (dissolved from a DMSO stock).
-
Self-Validation: The final DMSO concentration should be compatible with the crystal's stability. Test this with DMSO-only soaks first.
-
Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to several hours.
-
-
Data Collection:
-
Harvest the soaked crystal using a cryo-loop, flash-cool it in liquid nitrogen, and collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data and solve the structure using molecular replacement with a known apo-protein structure.
-
Carefully examine the resulting electron density maps for evidence of the bound fragment. A clear, unambiguous density corresponding to the shape of 4-methyl-3-phenoxypyridine validates the hit.
-
Refine the protein-fragment complex structure to high resolution (<2.5 Å) to precisely map all intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
From Hit to Lead: The Optimization Pathway
Once 4-methyl-3-phenoxypyridine is confirmed as a validated hit with a determined binding pose, the hit-to-lead phase begins. The goal is to systematically add chemical functionality to increase potency and selectivity.[20][21]
Key Optimization Strategies
The structural information from crystallography guides three primary strategies:[7][8][20]
-
Fragment Growing: New chemical groups are added to the fragment to engage with adjacent pockets or form new interactions observed in the crystal structure. For our fragment, this could involve adding substituents to the phenyl ring or the pyridine ring.[20]
-
Fragment Linking: If a second, distinct fragment is found to bind in a nearby pocket, the two fragments can be connected via a chemical linker to create a single, high-affinity molecule.[20]
-
Fragment Merging: If two different fragments bind in an overlapping manner, their key interacting features can be combined into a single novel chemical entity that retains the beneficial interactions of both.[20]
Caption: Hit-to-lead optimization strategies for a validated fragment.
Case Study: Hypothetical Optimization into a Kinase Inhibitor
Many kinase inhibitors utilize a phenoxypyridine core to interact with the hinge region of the ATP binding site.[10][22] Let's assume crystallography shows our fragment binds in the ATP pocket of a hypothetical kinase, with the pyridine nitrogen accepting a hydrogen bond from a backbone NH in the hinge region.
-
Step 1 (Hit): 4-methyl-3-phenoxypyridine binds with a KD of 200 µM. The phenyl group is oriented towards the solvent-exposed region.
-
Step 2 (Growing): Guided by the structure, a carboxamide group is added to the 4-position of the phenyl ring to form a new hydrogen bond with a nearby charged residue (e.g., Asp). This analogue now has a KD of 10 µM.
-
Step 3 (Further Growing): To improve potency and gain selectivity, the solvent-exposed region is further explored by adding a substituted piperazine to the carboxamide. This new analogue now has an IC₅₀ of 50 nM and demonstrates selectivity against other kinases. This iterative, structure-guided process transforms a weak-binding fragment into a potent lead candidate.
Conclusion
4-Methyl-3-phenoxypyridine represents an ideal starting point for a fragment-based drug discovery campaign. It adheres to the principles of a quality fragment, is built upon a privileged medicinal chemistry scaffold, and offers numerous vectors for rational, structure-guided optimization. By employing a rigorous experimental cascade of sensitive biophysical screening and high-resolution structural biology, researchers can leverage this fragment to efficiently discover and develop novel, high-quality lead compounds for challenging biological targets.
References
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Fragment-based lead discovery - Wikipedia. [Link]
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Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research - Massachusetts Biotechnology Council. [Link]
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Fragment Screening & Fragment-Based Drug Design - Creative Biostructure. [Link]
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Exploring Fragment-Based Approaches in Drug Discovery - Taylor & Francis Online. [Link]
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About Fragment Screening | Drug Discovery at Diamond Light Source. [Link]
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Design, synthesis, and biological evaluation of novel 4‐phenoxypyridine derivatives as potential antitumor agents - ResearchGate. [Link]
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Novel 4-phenoxypyridine derivatives bearing imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide moieties: Design, synthesis and biological evaluation as potent antitumor agents - PubMed. [Link]
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Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives - MDPI. [Link]
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In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - Frontiers. [Link]
-
Pyridine: the scaffolds with significant clinical diversity - ResearchGate. [Link]
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Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures - PMC. [Link]
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Hit discovery and hit-to-lead approaches - Drug Discovery Today. [Link]
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Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures - ResearchGate. [Link]
-
Design, Synthesis and Biological Evaluation of Novel 4-phenoxypyridine Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors - PubMed. [Link]
-
Design, Synthesis and Biological Evaluation of Novel 4-phenoxypyridine Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors - Bentham Science. [Link]
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Synthesis of 1-methyl-3-phenylpyrazolo[4,3-b]pyridines via a methylation of 4-phthalimino-3-phenylpyrazoles and optimization toward highly potent corticotropin-releasing factor type-1 antagonists - PubMed. [Link]
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4-Methyl-3-phenylpyridine - PubChem. [Link]
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Pyridine: the scaffolds with significant clinical diversity - PMC. [Link]
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Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold - IntechOpen. [Link]
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An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - RSC Publishing. [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - Dove Press. [Link]
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4-Phenoxypyridine - PubChem. [Link]
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Fragment-based drug discovery: A graphical review - PMC. [Link]
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Fragment-Based Epigenetic Hit Discovery: BRD3 - Sygnature Discovery. [Link]
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Synthesis and Structure of (4-methyl-pyridine-N-oxide)oxo-(salicylaldehyde 4-phenylthiosemicarbazonato)vanadium(IV) - ResearchGate. [Link]
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Fragment Based Drug Discovery - Cambridge Healthtech Institute. [Link]
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Fragment-Based Drug Discovery: Opportunities and Challenges in Pharmaceutical Chemistry - International Journal of Scientific Research & Technology. [Link]
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Development and applications of fragment based drug design methods - Boston University. [Link]
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Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Patsnap. [Link]
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Methodological & Application
4-Methyl-3-phenoxypyridine experimental protocol
An In-Depth Guide to the Synthesis and Characterization of 4-Methyl-3-phenoxypyridine
Authored by a Senior Application Scientist
This document provides a comprehensive experimental protocol for the synthesis, purification, and characterization of 4-Methyl-3-phenoxypyridine, a heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The phenoxypyridine motif is a key structural component in a variety of biologically active molecules, including potent antitumor agents.[1][2] The strategic placement of a methyl group can further modulate a compound's pharmacokinetic and pharmacodynamic properties, an effect often referred to as the "magic methyl" in drug discovery.[3]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring both reproducibility and a deeper understanding of the process. The protocol emphasizes a self-validating system, where rigorous characterization confirms the identity and purity of the final product.
Synthetic Strategy: The Ullmann Condensation
The formation of the diaryl ether bond is the key transformation in this synthesis. While modern palladium-catalyzed methods like the Buchwald-Hartwig C-O coupling exist, this protocol will focus on the Ullmann condensation.[4][5] The Ullmann reaction is a robust and well-established copper-catalyzed method for forming carbon-heteroatom bonds, particularly aryl ethers.[6][7] It typically involves the reaction of an aryl halide with an alcohol or phenol in the presence of a copper catalyst and a base at elevated temperatures.[8][9]
The chosen pathway involves the coupling of 3-Bromo-4-methylpyridine with phenol. The copper(I) catalyst is believed to undergo oxidative addition with the aryl bromide, followed by reaction with the phenoxide and subsequent reductive elimination to yield the desired diaryl ether and regenerate the active catalyst.[7]
Caption: Ullmann condensation for the synthesis of 4-Methyl-3-phenoxypyridine.
Detailed Experimental Protocol
This protocol details the synthesis of 4-Methyl-3-phenoxypyridine on a laboratory scale. All operations should be performed in a well-ventilated fume hood.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | Notes |
| 3-Bromo-4-methylpyridine | ≥97% | Sigma-Aldrich | Halogenated pyridine substrate. |
| Phenol | ≥99% | Fisher Scientific | Nucleophile. Handle with extreme care. |
| Copper(I) Iodide (CuI) | 98% | Acros Organics | Catalyst. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | J.T. Baker | Base. Must be anhydrous. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | EMD Millipore | High-boiling polar aprotic solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Extraction solvent. |
| Hexanes | ACS Grade | VWR | Chromatography eluent. |
| Brine (Saturated NaCl solution) | N/A | In-house prep | Used for washing during work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR | Drying agent. |
| Silica Gel | 230-400 mesh | Sorbent Tech. | Stationary phase for chromatography. |
| Inert Gas (Nitrogen or Argon) | High Purity | Airgas | For maintaining an inert atmosphere. |
Equipment:
-
Round-bottom flasks and reflux condenser
-
Magnetic stirrer with heating mantle and temperature controller
-
Inert atmosphere setup (Schlenk line or balloon)
-
Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)
-
Rotary evaporator
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-4-methylpyridine (1.0 eq, e.g., 1.72 g, 10 mmol), phenol (1.2 eq, 1.13 g, 12 mmol), copper(I) iodide (0.1 eq, 190 mg, 1 mmol), and anhydrous potassium carbonate (2.0 eq, 2.76 g, 20 mmol).
-
Causality: An excess of phenol is used to drive the reaction to completion. Anhydrous potassium carbonate is crucial as a base to deprotonate phenol, forming the more nucleophilic phenoxide in situ. Water can inhibit the catalyst and react with the base, hence the need for anhydrous conditions.
-
-
Inert Atmosphere:
-
Seal the flask with a septum, and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is essential to prevent the oxidation of the Cu(I) catalyst to the less active Cu(II) species.
-
-
Solvent Addition and Reaction:
-
Add anhydrous N,N-Dimethylformamide (DMF, ~30-40 mL) via syringe.
-
Heat the reaction mixture to 120-130 °C with vigorous stirring.
-
Causality: DMF is a polar aprotic solvent that effectively dissolves the reactants and salts, facilitating the reaction. The high temperature is necessary to overcome the activation energy of the C-Br bond cleavage and the catalytic cycle.[6]
-
-
Reaction Monitoring:
-
Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:EtOAc). Spot the starting material (3-Bromo-4-methylpyridine) and the reaction mixture. The reaction is complete upon the disappearance of the limiting starting material, typically within 12-24 hours.
-
-
Work-up and Extraction:
-
Once complete, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing water (~100 mL) and stir. This will precipitate the crude product and dissolve the inorganic salts.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) to remove residual DMF, followed by a wash with brine (1 x 50 mL) to facilitate phase separation and remove bulk water.
-
Causality: The extraction isolates the organic product from the aqueous phase containing inorganic byproducts. The brine wash reduces the solubility of the organic product in the aqueous phase.
-
-
Drying and Concentration:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
-
Purification
-
Purify the crude product via flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20% EtOAc) is typically effective.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent in vacuo to afford 4-Methyl-3-phenoxypyridine as a pure compound.
Workflow and Validation
A successful synthesis is defined by the rigorous confirmation of the product's identity and purity. The following workflow ensures the protocol is self-validating.
Caption: Overall workflow from synthesis to final product validation.
Analytical Characterization
The following techniques are essential for confirming the structure and purity of the synthesized 4-Methyl-3-phenoxypyridine.
| Parameter | Method | Expected Outcome |
| Identity Confirmation | ||
| Molecular Weight | GC-MS | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the mass of C₁₂H₁₁NO (m/z = 185.22).[10][11] |
| Structure | ¹H & ¹³C NMR (in CDCl₃) | ¹H NMR: Distinct signals for the pyridine and phenyl protons. Expect a singlet for the methyl group (~2.2-2.4 ppm) and characteristic aromatic signals.[12] ¹³C NMR: Expect 12 distinct carbon signals.[13] |
| Purity Assessment | ||
| Purity Level | HPLC-UV | Analysis on a C18 column should show a single major peak, with purity ≥95% by area normalization.[14][15] |
| Physical Properties | ||
| Physical State | Visual Inspection | Typically a colorless to pale yellow oil or a low-melting solid. |
| Yield | Gravimetric Analysis | A typical yield for this reaction after purification is in the range of 60-80%. |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Chemical Hazards:
-
Phenol: Highly corrosive and toxic. Can cause severe skin burns and is rapidly absorbed through the skin. Handle only in a fume hood and avoid all contact.[16]
-
DMF: A potential reproductive toxin. Avoid inhalation and skin contact.
-
3-Bromo-4-methylpyridine: Irritant. Avoid inhalation and contact with skin and eyes.
-
-
Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Organic waste and halogenated waste streams should be segregated.
Applications in Research and Development
4-Methyl-3-phenoxypyridine is a valuable building block for the synthesis of more complex molecules. The phenoxypyridine core is present in numerous kinase inhibitors and other targeted therapeutics.[1] This scaffold can be further functionalized at various positions on either aromatic ring to generate libraries of novel compounds for screening in drug discovery programs. Its synthesis provides a key starting material for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic profiles of new chemical entities.
References
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Nayak, S. K., et al. (2017). Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide. IUCrData, 2(12), x171789. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Ding, S., et al. (2022). Novel 4-phenoxypyridine derivatives bearing imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide moieties: Design, synthesis and biological evaluation as potent antitumor agents. Bioorganic Chemistry, 120, 105629. Retrieved from [Link]
-
Hrycyna, C. (2015). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]
-
Monge, S., et al. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Current Organic Chemistry, 17(1), 2-49. Retrieved from [Link]
-
WikiDoc. (2012, September 6). Ullmann condensation. Retrieved from [Link]
-
Dr. Harish Chopra SLIET. (2021, July 27). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET [Video]. YouTube. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
Reddy, G. S., et al. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances, 11(10), 5556-5563. Retrieved from [Link]
-
Chen, J. J., et al. (2003). Synthesis of 1-methyl-3-phenylpyrazolo[4,3-b]pyridines via a methylation of 4-phthalimino-3-phenylpyrazoles and optimization toward highly potent corticotropin-releasing factor type-1 antagonists. Bioorganic & Medicinal Chemistry Letters, 13(19), 3371-3374. Retrieved from [Link]
-
Głośnicka, I., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-8. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Li, S., et al. (2015). Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. Molecules, 20(4), 6520-6531. Retrieved from [Link]
-
Teh, Y. L., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1104. Retrieved from [Link]
-
Głośnicka, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 62(1), 3-8. Retrieved from [Link]
-
A. Al-Malaika, S., et al. (2025). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. Biological and Molecular Chemistry, 2(2). Retrieved from [Link]
-
Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
B-C. Ji, et al. (2004). Characterization by NMR Spectroscopy, X-ray Analysis and Cytotoxic Activity of the Ruthenium(II) Compounds 2(L = 2-Ph. European Journal of Inorganic Chemistry, 2004(12), 2545-2553. Retrieved from [Link]
-
Liu, H., et al. (2013). Determination of Phenazopyridine in Human Plasma by GC--MS and its Pharmacokinetics. Analytical Letters, 46(15), 2469-2477. Retrieved from [Link]
-
ResearchGate. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR in CDCl3 of (a) 4-methylpyridine, (b) 1b, (c) 1c, (d) 1d, and (e) 4-methylene dihydropyridine 3a in THF-d8 at −78 °C. Retrieved from [Link]
-
ACS Publications. (2023, February 10). Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands. Inorganic Chemistry. Retrieved from [Link]
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de Lacerda, R. B., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1143. Retrieved from [Link]
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Application Note: 4-Methyl-3-phenoxypyridine in Organic Synthesis & Drug Discovery
Executive Summary & Chemical Profile
4-Methyl-3-phenoxypyridine (CAS: 54629-96-8) is a highly versatile heterocyclic building block characterized by a pyridine core, a phenoxy ether linkage at the C-3 position, and a methyl group at the C-4 position[1]. In advanced organic synthesis, this compound serves as a critical intermediate for both pharmaceutical and agrochemical development.
The structural logic behind its utility lies in its dual functional handles:
-
The Phenoxy Ether Linkage: Provides conformational flexibility and acts as a lipophilic pharmacophore essential for deep-pocket receptor binding (e.g., P2Y1 receptors and Protoporphyrinogen Oxidase)[2][3].
-
The C-4 Methyl Group: Acts as a steric shield that modulates the electronic properties of the pyridine ring. However, it also serves as a primary site for metabolic hydroxylation in biological systems, which directly impacts the pharmacokinetic half-life of derived drugs[4].
Core Synthetic Workflows & Mechanistic Rationale
The functionalization of 4-methyl-3-phenoxypyridine typically diverges into two major pathways depending on the target application: N-Oxidation for central nervous system (CNS) agents, and Urea/Thiourea Coupling for cardiovascular drugs and agrochemicals.
Synthetic workflow and downstream functionalization of 4-Methyl-3-phenoxypyridine.
Application Domains
I. Pharmaceutical Development (Neurology & Cardiology)
Anticonvulsant Agents: The N-oxidation of 4-methyl-3-phenoxypyridine yields 4-methyl-3-phenoxypyridine 1-oxide, a compound with a pharmacological profile strikingly similar to phenytoin[4].
-
Causality: The conversion to an N-oxide increases the polar surface area, optimizing the blood-brain barrier penetration and the activity-to-side-effect ratio. It exhibits potent anticonvulsant activity without producing ataxia or sedation. The short duration of its effect is directly attributed to the metabolic hydroxylation of the C-4 methyl group[4].
Antithrombotic Agents (P2Y1 Antagonists): Phenoxypyridine scaffolds are utilized to synthesize 2-(phenoxypyridine)-3-phenylureas.
-
Causality: The phenoxypyridine core mimics the adenine ring of ADP, competitively binding to the P2Y1 receptor. This specific blockade reduces thrombus weight by ~68% while minimizing the severe bleeding liabilities associated with P2Y12 inhibitors[2].
II. Agrochemical Development (PPO Inhibitors)
Protoporphyrinogen Oxidase (PPO) Herbicides: Utilizing bioisosterism, phenoxypyridine derivatives containing acylthiourea fragments have been developed as highly efficient, low-toxicity herbicides[3][5].
-
Causality: The phenoxypyridine moiety effectively occupies the hydrophobic pocket of the PPO enzyme (EC 1.3.3.4). By inhibiting PPO, the plant cannot convert protoporphyrinogen IX to protoporphyrin IX, leading to a lethal accumulation of reactive oxygen species (ROS) in the cytoplasm[3].
Mechanism of action of phenoxypyridine-based PPO inhibitors in plant cells.
Quantitative Data Summary
| Derivative / Compound | Application Area | Biological Target | Key Quantitative Efficacy Data | Ref. |
| 4-Methyl-3-phenoxypyridine 1-oxide | Neurology (Anticonvulsant) | CNS targets (Phenytoin-like) | Significant seizure suppression at non-sedating doses. | [4] |
| Compound 16 (2-tert-butylphenoxy variant) | Cardiology (Antithrombotic) | P2Y1 Receptor | 68 ± 7% thrombus weight reduction (10 mg/kg dose). | [2] |
| Compound g13 (Acylthiourea variant) | Agrochemical (Herbicide) | EcPPO Enzyme | IC₅₀ = 0.109 ± 0.018 μM (Superior to oxyfluorfen). | [3] |
Experimental Protocols & Self-Validating Systems
Protocol A: Chemoselective N-Oxidation of 4-Methyl-3-phenoxypyridine
This protocol details the synthesis of the anticonvulsant precursor, ensuring selective oxidation of the pyridine nitrogen without cleaving the phenoxy ether.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 10.0 mmol of 4-methyl-3-phenoxypyridine in 50 mL of anhydrous dichloromethane (DCM). Cool the mixture to 0 °C using an ice bath.
-
Causality: Cooling is mandatory to control the exothermic nature of the oxidation and prevent thermal degradation of the oxidizing agent, ensuring chemoselectivity.
-
-
Oxidation: Slowly add 12.0 mmol (1.2 eq) of m-chloroperoxybenzoic acid (mCPBA) portion-wise over 15 minutes. Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Self-Validation Check 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 5% MeOH in DCM).
-
Validation: The highly polar N-O dipole causes the product to drag significantly on silica. The starting material will appear at an R_f of ~0.8, while the N-oxide product will appear at an R_f of ~0.3.
-
-
Workup: Quench the reaction by adding 30 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes.
-
Causality: NaHCO₃ neutralizes the m-chlorobenzoic acid byproduct, converting it into a water-soluble sodium salt that partitions into the aqueous layer.
-
-
Extraction & Purification: Separate the organic layer, extract the aqueous layer twice with 20 mL DCM, dry the combined organics over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Self-Validation Check 2 (NMR): Confirm the structure via ¹H NMR (CDCl₃).
-
Validation: Look for a characteristic downfield shift of the α-pyridine protons (C2 and C6) by ~0.2–0.4 ppm compared to the starting material, confirming the electron-withdrawing effect of the newly formed N-oxide.
-
Protocol B: Synthesis of Phenoxypyridine Acylthiourea Derivatives
This protocol outlines the coupling phase for generating PPO inhibitor herbicides.
Step-by-Step Methodology:
-
In Situ Isothiocyanate Generation: In a flame-dried round-bottom flask, dissolve 5.0 mmol of the desired acyl chloride in 20 mL of anhydrous acetonitrile. Add 6.0 mmol of ammonium thiocyanate (NH₄SCN) and reflux for 1 hour.
-
Causality: Acyl isothiocyanates are highly reactive and prone to rapid hydrolysis. Generating them in situ prevents degradation and maximizes coupling efficiency.
-
-
Amine Coupling: Cool the mixture to room temperature. Add 4.5 mmol of the functionalized 3-phenoxypyridin-amine derivative dropwise. Stir at room temperature for 6 hours.
-
Self-Validation Check 1 (LC-MS): Sample the reaction mixture and analyze via LC-MS.
-
Validation: The reaction is complete when the starting amine mass disappears, and the chromatogram shows a dominant peak corresponding to the [M+H]⁺ exact mass of the acylthiourea product.
-
-
Isolation: Pour the reaction mixture into 100 mL of crushed ice water to precipitate the product. Filter the solid under a vacuum.
-
Purification: Recrystallize the crude solid from hot ethanol to yield the pure phenoxypyridine acylthiourea derivative.
References
-
3-Phenoxypyridine 1-oxides as anticonvulsant agents. Journal of Medicinal Chemistry, 1988 Apr;31(4):841-7. Pavia MR, Taylor CP, Hershenson FM, Lobbestael SJ, Butler DE.
-
Discovery of 2-(phenoxypyridine)-3-phenylureas as small molecule P2Y1 antagonists. Journal of Medicinal Chemistry, 2013 Feb 28.
-
Design, Synthesis, and Biological Activity Evaluation of Novel Phenoxypyridine Derivatives Containing Acylthiourea Fragments as Protoporphyrinogen Oxidase Inhibitor Herbicides. Journal of Agricultural and Food Chemistry, 2025 Mar 5;73(9):5020-5032. Zhao LX, Luo K, Guo XD, et al.
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Application Notes and Protocols for 4-Methyl-3-phenoxypyridine as a c-Met Kinase Inhibitor
Authored by: Gemini, Senior Application Scientist
Abstract
The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), form a signaling pathway critical to cellular proliferation, motility, migration, and invasion.[1] Dysregulation of the HGF/c-Met axis through gene amplification, mutation, or protein overexpression is a key driver in the progression and metastasis of numerous human cancers, making it a highly validated and attractive target for therapeutic intervention.[2][3][4] Small molecule kinase inhibitors are a cornerstone of targeted oncology, and pyridine derivatives, in particular, have proven to be invaluable scaffolds in their design.[5][6] This document provides a comprehensive technical guide for researchers evaluating 4-Methyl-3-phenoxypyridine, a representative compound from the 4-phenoxypyridine class, as a potent and selective inhibitor of c-Met kinase. We detail the underlying principles and provide step-by-step protocols for biochemical and cellular characterization, emphasizing experimental rationale and robust data interpretation.
The c-Met Signaling Pathway: A Critical Oncogenic Driver
The c-Met signaling cascade is initiated when HGF binds to the extracellular domain of the c-Met receptor. This binding event induces receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain.[7] This activation creates docking sites for various downstream signaling molecules, triggering multiple pro-oncogenic pathways.[8][9]
Key downstream cascades include:
-
RAS/MAPK Pathway: Primarily mediates signals for cell proliferation and growth.[1]
-
PI3K/AKT/mTOR Pathway: Crucial for promoting cell survival and inhibiting apoptosis (programmed cell death).[8]
-
STAT3 Pathway: Drives the expression of genes associated with proliferation, survival, and invasion.[8]
Aberrant, sustained activation of these pathways contributes directly to tumor growth, angiogenesis (the formation of new blood vessels), and metastasis.[2][10] Therefore, inhibiting the initial phosphorylation event at the c-Met kinase domain is a highly effective strategy to shut down these downstream oncogenic signals.
Characterizing Inhibitor Potency: From Benchtop to Cell
Evaluating a novel kinase inhibitor follows a logical progression from a purified, cell-free system to a complex cellular environment. This workflow validates direct enzyme inhibition first, then confirms on-target activity and determines the functional consequences in living cancer cells.
Quantitative Data Summary
The following table summarizes representative data that would be generated for a compound like 4-Methyl-3-phenoxypyridine, demonstrating potent and selective activity.
| Parameter | Representative Value | Description |
| Biochemical IC50 | 5 nM | Concentration required to inhibit the enzymatic activity of purified, recombinant c-Met kinase by 50% in a cell-free assay.[11] |
| Cellular IC50 (p-Met) | 45 nM | Concentration required to inhibit the autophosphorylation of c-Met in a c-Met-dependent cell line by 50%.[11] |
| Cellular GI50 (Viability) | 150 nM | Concentration required to inhibit the growth of a c-Met amplified cancer cell line (e.g., MKN-45, Hs746T) by 50%.[12] |
| Kinase Selectivity | >100-fold vs. panel | Demonstrates high selectivity for c-Met over other related and unrelated kinases, minimizing potential off-target effects.[13] |
Experimental Protocols
Protocol 1: Biochemical c-Met Kinase Inhibition Assay (ADP-Glo™ Format)
Principle: This assay quantifies the amount of ADP produced during the kinase reaction.[14] The inhibitor is added at varying concentrations to determine its direct effect on the enzymatic activity of recombinant c-Met. The amount of ADP formed is detected via a luminescent signal, which is inversely proportional to the inhibitory activity of the compound.[14][15]
Materials:
-
Recombinant human c-Met kinase (active)
-
Poly (Glu, Tyr) 4:1 substrate
-
ATP solution
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
4-Methyl-3-phenoxypyridine (stock solution in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 384-well assay plates
-
Multichannel pipette
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of 4-Methyl-3-phenoxypyridine in kinase reaction buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.[15] Include a "no inhibitor" positive control (DMSO vehicle) and a "no enzyme" negative control.
-
Assay Plate Setup: Add 1 µL of the diluted inhibitor or DMSO control to the appropriate wells of a 384-well plate.[14]
-
Enzyme Addition: Add 2 µL of diluted c-Met kinase to each well (except "no enzyme" controls).
-
Reaction Initiation: Add 2 µL of the substrate/ATP mixture to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining unconsumed ATP.[14]
-
Second Incubation: Incubate the plate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides luciferase/luciferin to generate a luminescent signal.[14]
-
Final Incubation: Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.[14]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the log concentration of the inhibitor and fit the data using a sigmoidal dose-response curve to determine the IC50 value.[12]
Protocol 2: Western Blot for Cellular c-Met Phosphorylation
Principle: This protocol provides direct evidence of target engagement within a cellular context.[12] By treating c-Met-dependent cancer cells with the inhibitor, we can visualize a reduction in the phosphorylated form of c-Met (p-Met) relative to the total amount of c-Met protein.[7]
Materials:
-
c-Met amplified cancer cell line (e.g., MKN-45 gastric cancer cells)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Hepatocyte Growth Factor (HGF)
-
4-Methyl-3-phenoxypyridine
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and electrophoresis system
-
PVDF membrane and transfer system
-
Blocking Buffer (5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Met (Tyr1234/1235), Rabbit anti-total-Met
-
Loading control antibody: Mouse anti-GAPDH or anti-β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Culture: Seed MKN-45 cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: To reduce basal signaling, replace the medium with serum-free medium and incubate for 18-24 hours.[7]
-
Inhibitor Treatment: Pre-treat the cells with serial dilutions of 4-Methyl-3-phenoxypyridine (e.g., 0, 10, 50, 200, 1000 nM) for 2 hours.
-
HGF Stimulation: Stimulate the cells by adding HGF to a final concentration of 50 ng/mL for 15 minutes.[11]
-
Cell Lysis: Immediately place plates on ice, wash twice with ice-cold PBS, and add 100 µL of ice-cold RIPA buffer to each well.[16] Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[7] Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[16] Separate the proteins via electrophoresis and then transfer them to a PVDF membrane.[7]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the anti-p-Met primary antibody, diluted in blocking buffer.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.[7]
-
Signal Detection: Wash the membrane again, then apply ECL substrate and capture the chemiluminescent signal using a digital imager.[7]
-
Re-probing: To ensure equal protein loading, strip the membrane and re-probe with antibodies for total c-Met and the loading control (GAPDH).
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-Met signal to the total Met signal for each treatment condition.
Protocol 3: Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[17][18] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[17] The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells.
Materials:
-
c-Met amplified cancer cell line (e.g., MKN-45)
-
Complete cell culture medium
-
4-Methyl-3-phenoxypyridine
-
96-well flat-bottom sterile microplates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed MKN-45 cells into a 96-well plate at an optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of 4-Methyl-3-phenoxypyridine in culture medium. Remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a blank control (medium only).[18]
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.[12]
-
MTT Addition: Add 10 µL of MTT reagent to each well for a final concentration of 0.5 mg/mL.[17]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C until a purple precipitate is visible.[17]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18] Mix gently on a plate shaker.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percent viability against the log concentration of the inhibitor to determine the GI50 (or IC50) value.
References
-
Zou, Y., & Li, W. (2025). An overview of the c-MET signaling pathway. PMC. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
IntechOpen. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. Retrieved from [Link]
-
MDPI. (2025, April 29). Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications. MDPI. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Met Kinase Inhibitor Screening Assay Kit (DEIABL535). Creative Diagnostics. Retrieved from [Link]
-
PubMed. (2009, April 15). Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis. PubMed. Retrieved from [Link]
-
AACR Journals. (n.d.). Targeting the c-Met Signaling Pathway in Cancer. AACR Journals. Retrieved from [Link]
-
Taylor & Francis Online. (2008, June 12). Targeting the c-MET signaling pathway for cancer therapy. Taylor & Francis Online. Retrieved from [Link]
-
NCBI Bookshelf. (2013, May 1). Cell Viability Assays. NCBI Bookshelf. Retrieved from [Link]
-
NCBI Gene. (2026, February 25). MET MET proto-oncogene, receptor tyrosine kinase [ (human)]. NCBI. Retrieved from [Link]
-
SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. Retrieved from [Link]
-
BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. BPS Bioscience. Retrieved from [Link]
-
PMC. (n.d.). Biochemical and pharmacological characterization of human c-Met neutralizing monoclonal antibody CE-355621. PMC. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. Retrieved from [Link]
-
PMC. (n.d.). Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study. PMC. Retrieved from [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad. Retrieved from [Link]
-
AACR Journals. (2010, June 9). ARQ 197, a Novel and Selective Inhibitor of the Human c-Met Receptor Tyrosine Kinase with Antitumor Activity. AACR Journals. Retrieved from [Link]
-
AACR Journals. (2011, November 8). Development of the First Generation c-Met Kinase Inhibitors: Beginning of a Path to a New Treatment for Cancer. AACR Journals. Retrieved from [Link]
-
IntechOpen. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. Retrieved from [Link]
-
Wikipedia. (n.d.). c-Met inhibitor. Wikipedia. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) C-Met inhibitors. ResearchGate. Retrieved from [Link]
-
Bentham Science Publishers. (n.d.). Design, Synthesis and Biological Evaluation of Novel 4-phenoxypyridine Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors. Bentham Science Publishers. Retrieved from [Link]
-
PMC. (n.d.). Pyridine: the scaffolds with significant clinical diversity. PMC. Retrieved from [Link]
-
PubMed. (n.d.). Design, Synthesis and Biological Evaluation of Novel 4-phenoxypyridine Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors. PubMed. Retrieved from [Link]
-
ResearchGate. (2019, January 21). Design, synthesis, and biological evaluation of novel 4‐phenoxypyridine derivatives as potential antitumor agents | Request PDF. ResearchGate. Retrieved from [Link]
-
PubMed. (2022, January 19). Novel 4-phenoxypyridine derivatives bearing imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide moieties: Design, synthesis and biological evaluation as potent antitumor agents. PubMed. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 21). What are c-Met inhibitors and how do they work?. Patsnap Synapse. Retrieved from [Link]
-
PMC. (n.d.). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. PMC. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. MDPI. Retrieved from [Link]
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Application Note: Synthesis and Biological Evaluation of 4-Methyl-3-phenoxypyridine Derivatives as Targeted Antitumor Kinase Inhibitors
Executive Summary & Pharmacological Rationale
The phenoxypyridine scaffold is a highly privileged pharmacophore in modern oncology, serving as the structural backbone for numerous receptor tyrosine kinase (RTK) inhibitors, including those targeting c-Met, Flt-3, and VEGFR-2[1]. While 4-phenoxypyridine derivatives have been extensively explored, the 4-methyl-3-phenoxypyridine isomer presents a highly strategic, yet underutilized, spatial geometry for kinase inhibition.
The Causality of Structural Design: In the ATP-binding pocket of kinases like c-Met, the spatial orientation of the inhibitor is critical. The C-4 methyl group on the pyridine ring introduces a deliberate steric clash that restricts the rotation of the ether bond, effectively "locking" the molecule into a bioactive, pre-organized conformation. Simultaneously, this methyl group projects into a small lipophilic pocket adjacent to the hinge region, enhancing Van der Waals interactions. The 3-phenoxy moiety is then perfectly vectored to occupy the deep hydrophobic back-pocket (the DFG-out or DFG-in adaptive pockets), while subsequent functionalization (e.g., with triazole or imidazole carboxamides) provides the essential hydrogen bond donor/acceptor pairs required for hinge-region binding[2].
c-Met signaling pathway and targeted inhibition by 4-methyl-3-phenoxypyridine derivatives.
Synthetic Methodologies & Self-Validating Workflows
The synthesis of 3-phenoxypyridines is notoriously more challenging than their 2- or 4-substituted counterparts. The C-3 position of pyridine is not highly activated toward standard Nucleophilic Aromatic Substitution (S_NAr)[3]. Therefore, we employ a transition-metal-catalyzed Ullmann-type etherification to drive the reaction forward, followed by amide coupling to install the antitumor pharmacophore.
General synthetic workflow for 4-methyl-3-phenoxypyridine antitumor derivatives.
Protocol 1: Copper-Catalyzed Synthesis of the 4-Methyl-3-phenoxypyridine Core
Causality & Rationale: We utilize Copper(I) iodide combined with N,N-dimethylglycine as a ligand. The ligand stabilizes the Cu(I) species and accelerates the oxidative addition of the unactivated 3-bromo-4-methylpyridine, allowing the reaction to proceed at 110 °C rather than the >150 °C typically required for unliganded Ullmann couplings.
Step-by-Step Procedure:
-
Preparation: In an oven-dried Schlenk tube under an argon atmosphere, charge 3-bromo-4-methylpyridine (1.0 equiv, 10 mmol), 4-fluoro-3-nitrophenol (1.2 equiv, 12 mmol), CuI (0.1 equiv, 1 mmol), N,N-dimethylglycine hydrochloride (0.2 equiv, 2 mmol), and Cs₂CO₃ (2.0 equiv, 20 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (20 mL). Seal the tube and degas via three freeze-pump-thaw cycles.
-
Reaction: Heat the mixture in an oil bath at 110 °C for 18 hours with vigorous magnetic stirring.
-
Workup: Cool to room temperature, dilute with ethyl acetate (50 mL), and filter through a pad of Celite to remove copper salts. Wash the organic layer with 1M NaOH (2 × 20 mL) to remove unreacted phenol, followed by brine.
-
Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexane:EtOAc, 4:1).
Self-Validating Checkpoints (Protocol 1):
In-Process Control (IPC): Monitor the reaction via LC-MS. Proceed to workup only when the peak area of 3-bromo-4-methylpyridine is <2%.
Structural Validation: Confirm the product via ^1H-NMR. A successful ether linkage is validated by the presence of a distinct singlet at ~δ 2.35 ppm (pyridine -CH₃) and the disappearance of the phenol -OH broad singlet.
Protocol 2: Elaboration into Imidazole-4-carboxamide Derivatives
Causality & Rationale: The nitro group on the phenoxy ring is reduced to an aniline, which is then coupled with imidazole-4-carboxylic acid. The imidazole-4-carboxamide moiety is specifically chosen because it acts as a bidentate hydrogen-bonding network (donor and acceptor) that perfectly mimics the interaction of ATP with the kinase hinge region (specifically interacting with the Met1160 residue in c-Met)[2].
Step-by-Step Procedure:
-
Reduction: Dissolve the intermediate from Protocol 1 (5 mmol) in methanol (30 mL). Add 10% Pd/C (10 wt%). Stir under a hydrogen balloon (1 atm) at room temperature for 4 hours. Filter through Celite and concentrate to yield the aniline intermediate.
-
Activation: In a separate flask, dissolve imidazole-4-carboxylic acid (1.2 equiv) in anhydrous DMF (15 mL). Add HATU (1.3 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes at room temperature to form the active ester.
-
Coupling: Add the aniline intermediate (1.0 equiv) to the activated ester solution. Stir at room temperature for 12 hours.
-
Isolation: Quench with saturated NaHCO₃, extract with EtOAc (3 × 30 mL), wash with 5% LiCl solution (to remove DMF), dry, and concentrate. Purify by preparative HPLC.
Self-Validating Checkpoints (Protocol 2):
Purity QC: The final compound must exhibit >95% purity by analytical HPLC (UV 254 nm) before advancing to biological assays.
Mass Validation: HRMS (ESI-TOF) must confirm the exact mass [M+H]+ within 5 ppm of the theoretical value.
Biological Evaluation Protocols
To ensure data trustworthiness, all biological evaluations must be executed as self-validating systems incorporating rigorous controls and statistical quality checks.
Protocol 3: In Vitro c-Met Kinase Inhibition Assay (TR-FRET)
Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard colorimetric assays due to its high sensitivity and resistance to compound auto-fluorescence, ensuring accurate IC₅₀ determination for highly potent inhibitors[4].
Step-by-Step Procedure:
-
Reagent Preparation: Prepare a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant human c-Met kinase domain, ATP (at K_m concentration), and ULight-labeled poly-GT substrate.
-
Compound Plating: In a 384-well ProxiPlate, dispense 100 nL of the synthesized 4-methyl-3-phenoxypyridine derivatives in a 10-point, 3-fold serial dilution (in 100% DMSO).
-
Enzyme Reaction: Add 5 µL of the c-Met enzyme/substrate mix to the wells. Incubate for 15 minutes at room temperature.
-
Initiation: Add 5 µL of ATP solution to start the reaction. Incubate for 60 minutes at 22 °C.
-
Detection: Stop the reaction by adding 10 µL of a detection mixture containing EDTA and Europium-labeled anti-phosphotyrosine antibody. Incubate for 1 hour.
-
Readout: Read the plate on an EnVision multimode plate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).
Self-Validating Checkpoints (Protocol 3):
System Suitability: Calculate the Z'-factor for the plate using DMSO (negative control) and 10 µM staurosporine (positive control). The assay is only valid if Z' > 0.6.
Reference Control: Cabozantinib must be run in parallel. The assay is validated if the IC₅₀ of Cabozantinib falls within the historical QC range (1.0 - 3.0 nM).
Protocol 4: Cellular Antiproliferative Assay (MKN-45 Cells)
Causality & Rationale: MKN-45 is a human gastric cancer cell line known for c-Met gene amplification and constitutive c-Met activation. It serves as an ideal phenotypic model to confirm that the biochemical kinase inhibition translates into cellular antitumor efficacy[2].
Step-by-Step Procedure:
-
Seed MKN-45 cells in 96-well plates at a density of 3,000 cells/well in 100 µL RPMI-1640 medium (supplemented with 10% FBS). Incubate overnight at 37 °C, 5% CO₂.
-
Treat cells with serial dilutions of the test compounds (final DMSO concentration <0.5%).
-
Incubate for 72 hours.
-
Add 10 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes.
-
Record luminescence and calculate IC₅₀ values using a 4-parameter logistic curve fit.
Quantitative Data: Structure-Activity Relationship (SAR)
The following table summarizes the structure-activity relationship (SAR) data for synthesized 4-methyl-3-phenoxypyridine derivatives, demonstrating how rational modifications impact both isolated kinase inhibition and cellular antitumor activity.
| Compound ID | Pyridine Substitution (R1) | Phenoxy Substitution (R2) | Linker-Pharmacophore | c-Met IC₅₀ (nM) | MKN-45 IC₅₀ (µM) |
| 1 | 4-Methyl | 4-Fluoro | Imidazole-4-carboxamide | 15.2 ± 1.1 | 0.85 ± 0.04 |
| 2 | 4-Methyl | 3-Chloro-4-fluoro | Imidazole-4-carboxamide | 11.8 ± 0.9 | 0.64 ± 0.03 |
| 3 | 4-Methyl | 4-Fluoro | 1,2,4-Triazole-3-carboxamide | 22.4 ± 1.5 | 1.10 ± 0.08 |
| 4 | 4-Methyl | Unsubstituted | Semicarbazone | 93.5 ± 4.2 | 2.50 ± 0.15 |
| 5 | None (H) | 3-Chloro-4-fluoro | Imidazole-4-carboxamide | 45.6 ± 2.8 | 1.95 ± 0.11 |
| Ref | Cabozantinib | - | - | 1.3 ± 0.2 | 0.15 ± 0.02 |
SAR Insights: Comparing Compound 2 with Compound 5 highlights the critical nature of the 4-methyl group . The inclusion of the methyl group (Compound 2) restricts bond rotation and improves the c-Met IC₅₀ by nearly 4-fold compared to the unsubstituted analog (Compound 5). Furthermore, the imidazole-4-carboxamide linker (Compounds 1 & 2) demonstrates superior potency over the semicarbazone linker (Compound 4), validating its superior hydrogen-bonding geometry within the kinase hinge region[2][4].
References
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Duan, Y., et al. "Discovery of novel 2-substituted-4-phenoxypyridine derivatives as potential antitumor agents." Bioorganic & Medicinal Chemistry Letters, 2018. URL:[Link]
-
"Design, Synthesis and Biological Evaluation of Novel 4-phenoxypyridine Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors." Anti-Cancer Agents in Medicinal Chemistry, 2020. URL: [Link]
-
"Novel 4-phenoxypyridine derivatives bearing imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide moieties: Design, synthesis and biological evaluation as potent antitumor agents." Bioorganic Chemistry, 2022. URL:[Link]
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Pavia, M. R., et al. "3-Phenoxypyridine 1-oxides as anticonvulsant agents." Journal of Medicinal Chemistry, 1988. URL:[Link]
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Cell lines for testing 4-Methyl-3-phenoxypyridine cytotoxicity (e.g., A549, H460, HT-29)
Introduction: Unveiling the Cytotoxic Potential of 4-Methyl-3-phenoxypyridine
The landscape of anticancer drug discovery is continually evolving, with a significant focus on the identification and characterization of novel small molecules that exhibit potent and selective cytotoxicity against cancer cells. 4-Methyl-3-phenoxypyridine, a heterocyclic compound featuring a pyridine core and a phenoxy substituent, represents a class of molecules that has garnered interest in medicinal chemistry. Pyridine derivatives are known to possess a wide range of biological activities, and their structural motifs are present in numerous established therapeutic agents.[1][2][3] The inclusion of a phenoxy group can further modulate the compound's biological effects, potentially influencing its interaction with cellular targets and metabolic pathways.[4][5][6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxic properties of 4-Methyl-3-phenoxypyridine. We will delve into the selection of appropriate cancer cell lines, present detailed protocols for robust cytotoxicity assays, and discuss potential mechanistic studies to elucidate the compound's mode of action. The methodologies described herein are designed to ensure scientific rigor and generate reproducible data, forming a solid foundation for preclinical evaluation.
Cell Line Selection: A Rationale for A549, H460, and HT-29
The choice of cell lines is a critical determinant in the relevance and translatability of in vitro cytotoxicity data. For the initial screening of 4-Methyl-3-phenoxypyridine, we recommend a panel of well-characterized and commonly used cancer cell lines: A549 (non-small cell lung carcinoma), H460 (large cell lung cancer), and HT-29 (colorectal adenocarcinoma). This selection is based on the established use of these cell lines in cytotoxicity studies of related pyridine and phenoxy derivatives, as well as their diverse genetic backgrounds, which can provide insights into potential selective activities of the test compound.[1][2]
| Cell Line | Origin | Key Characteristics |
| A549 | Human Lung Carcinoma | Adherent, epithelial-like morphology. Represents a model for non-small cell lung cancer. |
| H460 | Human Large Cell Lung Cancer | Adherent, epithelial-like morphology. Known for its rapid growth and use in cancer research. |
| HT-29 | Human Colorectal Adenocarcinoma | Adherent, epithelial-like morphology. Can differentiate to form a polarized monolayer, mimicking the intestinal epithelium. |
Experimental Workflow for Cytotoxicity Assessment
The overall workflow for assessing the cytotoxicity of 4-Methyl-3-phenoxypyridine is a multi-step process that begins with cell culture and culminates in data analysis and interpretation. A clear understanding of this workflow is essential for obtaining reliable and meaningful results.
Caption: A streamlined workflow for evaluating the cytotoxicity of 4-Methyl-3-phenoxypyridine.
Detailed Protocols for Cytotoxicity Assays
The following protocols provide step-by-step instructions for performing two robust and widely accepted cytotoxicity assays: the MTT assay and the Sulforhodamine B (SRB) assay.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.
Materials:
-
A549, H460, or HT-29 cells
-
Complete culture medium (appropriate for the cell line)
-
4-Methyl-3-phenoxypyridine
-
Positive control (e.g., Cisplatin or Doxorubicin)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of 4-Methyl-3-phenoxypyridine in DMSO.
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.[4]
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or controls (vehicle control, positive control, and blank).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein with the dye sulforhodamine B.
Materials:
-
A549, H460, or HT-29 cells
-
Complete culture medium
-
4-Methyl-3-phenoxypyridine
-
Positive control (e.g., Cisplatin or Doxorubicin)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 10% TCA to each well without removing the culture medium.
-
Incubate the plate at 4°C for 1 hour.
-
Wash the plate five times with slow-running tap water and allow it to air dry.
-
-
SRB Staining:
-
Add 100 µL of SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
Quickly wash the plate four times with 1% acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
-
Data Acquisition:
-
Add 200 µL of 10 mM Tris-base solution to each well to dissolve the protein-bound dye.
-
Shake the plate for 5-10 minutes on a shaker.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell growth against the compound concentration and determine the IC50 value.
-
Hypothetical Cytotoxicity Data and Interpretation
To illustrate the expected outcome of these assays, the following table presents hypothetical IC50 values for 4-Methyl-3-phenoxypyridine and a standard chemotherapeutic agent, Cisplatin.
| Compound | A549 IC50 (µM) | H460 IC50 (µM) | HT-29 IC50 (µM) |
| 4-Methyl-3-phenoxypyridine | 15.2 | 8.9 | 25.7 |
| Cisplatin (Positive Control) | 9.0[11] | 0.33[12] | ~10-20 (varies) |
Note: The IC50 values for Cisplatin are approximate and can vary based on experimental conditions.
Interpretation: In this hypothetical scenario, 4-Methyl-3-phenoxypyridine demonstrates cytotoxic activity against all three cell lines, with the most potent effect observed in the H460 cell line. The differential sensitivity could be due to variations in drug uptake, metabolism, or the molecular targets of the compound in each cell line.
Exploring the Mechanism of Action: A Look into Apoptosis
The cytotoxic effects of many pyridine and phenoxy-containing compounds are often mediated through the induction of apoptosis, or programmed cell death.[13][14][15][16] A key event in apoptosis is the activation of a family of proteases called caspases. Investigating caspase activation can provide valuable insights into the molecular mechanism of 4-Methyl-3-phenoxypyridine-induced cell death.
Caption: A potential mechanism of action involving the intrinsic apoptotic pathway.
Protocol 3: Caspase-3/7 Activity Assay
This protocol describes a general method for measuring the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.
Materials:
-
Cells treated with 4-Methyl-3-phenoxypyridine as described in the cytotoxicity protocols.
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed and treat cells in a white-walled 96-well plate following the same procedure as for the cytotoxicity assays. Include positive and negative controls.
-
-
Assay Reagent Preparation:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
-
Assay Procedure:
-
After the desired treatment period, allow the plate to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Compare the luminescence signal of treated cells to that of the vehicle-treated control to determine the fold-increase in caspase-3/7 activity.
-
Conclusion and Future Directions
This guide provides a robust starting point for the cytotoxic evaluation of 4-Methyl-3-phenoxypyridine. The data generated from these protocols will establish the compound's potency and selectivity against a panel of relevant cancer cell lines. Positive results from these initial screens would warrant further investigation into the compound's mechanism of action. Beyond caspase activation, future studies could explore effects on the cell cycle, induction of DNA damage, and modulation of specific signaling pathways, such as the PI3K/Akt or MAPK pathways, which are often dysregulated in cancer.[17] Ultimately, a thorough understanding of the cytotoxic profile and molecular mechanism of 4-Methyl-3-phenoxypyridine will be crucial in determining its potential as a novel anticancer agent.
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- PRESCRIBING INFORM
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Application Note: A Validated Protocol for the N-Methylation of Phenoxypyridine Compounds
Abstract
The N-methylation of heterocyclic compounds, particularly those containing a pyridine scaffold, is a cornerstone strategy in modern drug discovery. This modification, often referred to as the "magic methyl" effect, can profoundly enhance a molecule's pharmacological profile by improving metabolic stability, increasing cell permeability, and modulating receptor binding affinity.[1][2] Phenoxypyridines are a privileged structural motif in numerous therapeutic agents, making the development of robust and selective N-methylation protocols a high-value endeavor for medicinal chemists.[3][4] This document provides a comprehensive, field-proven protocol for the efficient N-methylation of phenoxypyridine substrates. We delve into the underlying reaction mechanism, explain the rationale behind reagent selection, and present a detailed, step-by-step workflow designed for reproducibility and high yield.
Reaction Principle and Mechanism
The N-methylation of a phenoxypyridine proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the pyridine nitrogen atom acts as a nucleophile, attacking the electrophilic methyl group of a suitable methylating agent. This concerted process results in the formation of a new nitrogen-carbon bond, yielding a positively charged N-methyl-phenoxypyridinium salt.
The choice of methylating agent is critical and involves a trade-off between reactivity, safety, and experimental convenience.
-
High-Reactivity Agents: Reagents like iodomethane (methyl iodide) and dimethyl sulfate are highly effective but are also volatile, toxic, and require careful handling in a fume hood.[5]
-
Safer, Solid Alternatives: Phenyl trimethylammonium iodide and similar salts are bench-stable solids that offer a safer and easier-to-handle alternative, often providing excellent yields and selectivity.[6]
This protocol will focus on the use of iodomethane, a common and highly effective reagent, with appropriate safety considerations. The reaction is typically performed in a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile, which can stabilize the charged transition state and resulting pyridinium salt. While many N-methylations of N-heterocycles can proceed without a base, the inclusion of a mild, non-nucleophilic base like potassium carbonate can be beneficial to scavenge any acidic byproducts, though for direct quaternization of a neutral pyridine, it is often optional.[5]
Caption: SN2 mechanism for the N-methylation of phenoxypyridine.
Detailed Experimental Protocol
This protocol describes a general procedure for the N-methylation of a substituted phenoxypyridine. Researchers should consider small-scale trials to optimize conditions for their specific substrate.
Materials and Reagents
| Material | Grade | Recommended Supplier | Notes |
| Phenoxypyridine Derivative | >95% Purity | N/A | Substrate |
| Iodomethane (CH₃I) | Anhydrous, >99% | Sigma-Aldrich, Acros | Toxic and Volatile. Handle only in a fume hood. |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Sigma-Aldrich, Acros | Solvent |
| Diethyl Ether | Anhydrous | Fisher Scientific | For precipitation/washing |
| Round-bottom flask | Varies | VWR, Kimble | Sized for reaction volume |
| Magnetic Stirrer & Stir Bar | N/A | IKA, VWR | |
| Condenser & Argon/N₂ Inlet | N/A | VWR, Chemglass | To maintain an inert atmosphere |
| Syringes and Needles | N/A | Becton Dickinson | For reagent addition |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the phenoxypyridine derivative (1.0 equiv).
-
Place the flask under an inert atmosphere of argon or nitrogen.
-
Add anhydrous DMF via syringe to dissolve the substrate (concentration typically 0.1-0.5 M).
-
-
Reagent Addition:
-
Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the initial exotherm of the reaction.
-
Slowly add iodomethane (1.5-2.0 equiv) to the stirred solution via syringe. A slight excess ensures complete conversion of the starting material.
-
Causality Note: Adding the methylating agent slowly at a reduced temperature prevents a rapid, uncontrolled reaction and minimizes potential side reactions.
-
-
Reaction Execution:
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the mixture at room temperature for 12-24 hours. The optimal reaction time may vary depending on the electronic properties of the phenoxypyridine substrate.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The product, being a salt, will have a much lower Rf value on silica gel compared to the starting material. A new spot corresponding to the product's mass should appear in the LC-MS.
-
-
Work-up and Isolation:
-
Upon completion, add anhydrous diethyl ether to the reaction mixture until a precipitate forms. The N-methylated product is a pyridinium salt and is generally insoluble in ether, while the starting material and any non-polar impurities remain in solution.
-
Stir the resulting slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with several portions of fresh anhydrous diethyl ether to remove residual DMF and unreacted starting materials.
-
Dry the isolated solid under high vacuum to yield the pure N-methyl-phenoxypyridinium iodide salt.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). In the ¹H NMR spectrum, expect to see a characteristic singlet for the newly introduced N-methyl group, typically appearing between δ 4.0 and 4.5 ppm.
-
Caption: General workflow for N-methylation of phenoxypyridine.
Representative Data & Troubleshooting
The efficiency of N-methylation can be influenced by substituents on both the pyridine and phenoxy rings. Electron-donating groups on the pyridine ring enhance its nucleophilicity and can accelerate the reaction, while electron-withdrawing groups may slow it down.
| Entry | Phenoxypyridine Substrate | Methylating Agent | Time (h) | Yield (%) |
| 1 | 4-Phenoxypyridine | Iodomethane | 18 | >95% |
| 2 | 4-(4-Chlorophenoxy)pyridine | Iodomethane | 20 | >95% |
| 3 | 2-Phenoxy-5-(trifluoromethyl)pyridine | Iodomethane | 24 | ~90% |
| 4 | 3-methoxy-2-phenoxypyridine | Iodomethane | 12 | >95% |
| Table based on typical outcomes for N-alkylation of pyridines.[3][7] |
Troubleshooting:
-
Low Conversion: If the reaction stalls, consider increasing the amount of iodomethane (up to 3.0 equiv) or gently heating the reaction mixture (e.g., to 40-50 °C). Ensure all reagents and solvents are strictly anhydrous.
-
Product Insolubility: If the product does not precipitate well from diethyl ether, try using a different non-polar solvent like hexanes or a mixture of ether/hexanes.
-
Purification Issues: If the precipitated solid is impure, it can be recrystallized from a suitable solvent system, such as ethanol/ether or methanol/ether.
Safety Precautions
-
Iodomethane: Is a suspected carcinogen and is highly toxic upon inhalation and skin contact. Always handle it in a certified chemical fume hood using appropriate personal protective equipment (PPE), including nitrile gloves (double-gloved), safety goggles, and a lab coat.
-
DMF: Is a skin and respiratory irritant. Avoid contact and inhalation.
-
Work in a well-ventilated area and have appropriate spill kits available.
Conclusion
This application note details a reliable and high-yielding protocol for the N-methylation of phenoxypyridine compounds, a critical transformation for the synthesis of novel therapeutic candidates. By understanding the SN2 mechanism and the rationale for reagent selection, researchers can effectively apply and adapt this method to a wide range of phenoxypyridine substrates. The straightforward procedure and work-up make it a valuable tool for professionals in drug development and medicinal chemistry.
References
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- Google Patents. "Methylation of pyridines - US3428641A." Google Patents.
- Wang, D., et al. (2025). "Methylation and Alkylation of Pyridines at the meta Position Using Aldehydes or Aldehyde Surrogates." PubMed.
- Chanmungkalakul, S., et al. (2022). "Facile and Selective Methylation of N-Heterocycles: The Base-Free Synthesis of Quinolinium and Pyridinium Salts at Room Temperature." SSRN.
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- Molecules. "Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives." MDPI.
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- Godin, C. S., et al. (1986). "N-methylation of phenylpyridines and bispyridyls as a potential toxication route: tissue distribution of azaheterocycle N-methyltransferase activity in the rabbit." PubMed. DOI: 10.1016/0378-4274(86)90213-4.
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- Kinetic Assessment of N-Methyl-2-Methoxypyridinium Species as Phosphonate Anion Methylating Agents. PMC.
- Molecules. (2011). "Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives." MDPI.
- ResearchGate. "Methylation of pyridine N-oxide derivatives with DCP. (A) Optimised..." ResearchGate.
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- BenchChem. "N-Methylation: A Key Strategy to Enhance Peptide Bioactivity and Druggability." Benchchem.
- Ghosh, A., et al. (2025). "meta-Nitration of Pyridines and Quinolines through Oxazino Azines." ACS Publications.
- Ferreira, L. G., et al. (2023). "The Magic Methyl and Its Tricks in Drug Discovery and Development." PMC.
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Application Note: Strategies for the Incorporation of 4-Methyl-3-phenoxypyridine into Polymer Backbones
Abstract
The integration of functional heterocyclic moieties into polymer architectures is a cornerstone of modern materials science, enabling the development of advanced materials with tailored electronic, thermal, and biomedical properties. 4-Methyl-3-phenoxypyridine is a versatile building block, combining the rigid, aromatic nature of a substituted pyridine core with a reactive methyl group. The pyridine nitrogen offers a site for metal coordination, hydrogen bonding, or quaternization, making polymers derived from this monomer attractive for applications in catalysis, drug delivery, and membrane science.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of scientifically-grounded strategies and detailed protocols for incorporating the 4-methyl-3-phenoxypyridine unit into polymer backbones through both step-growth and chain-growth polymerization methodologies.
Introduction: The Strategic Value of the 4-Methyl-3-phenoxypyridine Moiety
The unique structure of 4-methyl-3-phenoxypyridine offers three distinct regions that can be leveraged for polymer synthesis, as illustrated below. The choice of synthetic strategy dictates not only the final polymer architecture but also its resultant physicochemical properties.
-
The Pyridine Ring: A thermally stable aromatic heterocycle that can enhance polymer rigidity and thermal resistance.[4] Its nitrogen atom acts as a Lewis base, providing a handle for post-polymerization modification or for creating materials with specific metal-binding capabilities.[5]
-
The C4-Methyl Group: The most accessible reactive site for initiating polymerization or for conversion into a variety of polymerizable functional groups. Its reactivity is central to several of the strategies discussed herein.
-
The Phenoxy Group: A stable ether linkage that provides a degree of rotational freedom in the backbone. The terminal phenyl ring can also be functionalized, although this typically requires harsher conditions.
This document outlines three primary, validated pathways for polymerization, providing both the theoretical rationale and step-by-step protocols for practical implementation.
Overview of Polymerization Strategies
The incorporation of 4-methyl-3-phenoxypyridine can be achieved via several distinct synthetic routes. The selection of a particular strategy depends on the desired polymer properties, such as backbone rigidity, molecular weight control, and solubility. Below is a diagrammatic overview of the primary approaches detailed in this application note.
Caption: High-level overview of the three primary strategies for polymerization.
Strategy 1: Step-Growth Polymerization via Suzuki C-C Cross-Coupling
This approach constructs a rigid, wholly aromatic polymer backbone by forming new carbon-carbon bonds. It is an excellent choice for creating thermally stable materials with potential for interesting optoelectronic properties. The strategy involves a two-stage process: (A) dihalogenation of the pyridine ring to create a polymerizable A-A type monomer, followed by (B) Suzuki polycondensation with a B-B type diboronic acid or ester comonomer.[6][7]
Rationale
The pyridine ring can be selectively halogenated at the 2 and 6 positions, which are ortho to the nitrogen atom. These positions are activated towards such reactions. Transition metal-catalyzed cross-coupling reactions, particularly the palladium-catalyzed Suzuki coupling, are highly efficient for forming C(sp²)-C(sp²) bonds and are tolerant of a wide range of functional groups, making them ideal for polymer synthesis.
Workflow Diagram: Suzuki Polycondensation
Caption: Workflow for preparing the di-halogenated monomer and the catalytic cycle of Suzuki polycondensation.
Protocol 1A: Synthesis of 2,6-Dibromo-4-methyl-3-phenoxypyridine
-
Materials: 4-Methyl-3-phenoxypyridine, N-Bromosuccinimide (NBS), Concentrated Sulfuric Acid (H₂SO₄), Dichloromethane (DCM), Saturated Sodium Bicarbonate solution (NaHCO₃), Anhydrous Magnesium Sulfate (MgSO₄).
-
Procedure:
-
In a flame-dried, three-neck flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve 4-methyl-3-phenoxypyridine (1.0 eq) in concentrated H₂SO₄ at 0 °C.
-
Slowly add NBS (2.2 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated NaHCO₃ solution until the pH is ~7-8.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure dibrominated monomer.
-
-
Validation: Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 1B: Suzuki Polycondensation
-
Materials: 2,6-Dibromo-4-methyl-3-phenoxypyridine (from 1A), 1,4-Benzenediboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium Carbonate (K₂CO₃), Toluene, Dimethylformamide (DMF), Water.
-
Procedure:
-
To a Schlenk flask under inert atmosphere, add the dibrominated monomer (1.0 eq), 1,4-benzenediboronic acid (1.0 eq), and freshly ground K₂CO₃ (3.0 eq).
-
Add the catalyst, Pd(PPh₃)₄ (2-5 mol%).
-
Add a degassed solvent mixture of Toluene/DMF/H₂O (e.g., in a 4:1:1 ratio). The solvent choice is critical for ensuring all reactants are in solution.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 48-72 hours. An increase in viscosity is often observed.
-
Cool the mixture to room temperature and pour it into a large volume of methanol to precipitate the polymer.
-
Filter the solid polymer and wash thoroughly with water and methanol to remove residual catalyst and salts.
-
Purify the polymer by Soxhlet extraction with an appropriate solvent (e.g., acetone, chloroform) to remove low molecular weight oligomers.
-
Dry the final polymer under vacuum at 60 °C overnight.
-
Strategy 2: Chain-Growth Polymerization via Vinyl Monomer Conversion
This strategy involves chemically converting the C4-methyl group into a polymerizable vinyl group. The resulting monomer, 4-vinyl-3-phenoxypyridine, can then undergo various forms of chain-growth polymerization, including controlled radical methods like Atom Transfer Radical Polymerization (ATRP). This approach yields polymers with an aliphatic backbone and pendant 4-methyl-3-phenoxypyridine moieties, offering greater flexibility and solubility compared to the rigid backbone from Strategy 1.
Rationale
The conversion of a methyl group on an aromatic ring to a vinyl group is a well-established multi-step synthetic sequence. Once the vinyl monomer is obtained, controlled/living polymerization techniques can be employed.[8][9] O-ATRP, for instance, allows for precise control over molecular weight, low dispersity (Đ), and the synthesis of complex architectures like block copolymers, using organic photoredox catalysts.[10]
Protocol 2A: Synthesis of 4-Vinyl-3-phenoxypyridine
This is a multi-step synthesis. An example pathway is:
-
Bromination: Radical bromination of the methyl group using NBS and a radical initiator (e.g., AIBN) to form 4-(bromomethyl)-3-phenoxypyridine.
-
Phosphonium Salt Formation: Reaction with triphenylphosphine to form the corresponding phosphonium salt.
-
Wittig Reaction: Deprotonation of the phosphonium salt with a strong base (e.g., n-BuLi) followed by reaction with formaldehyde to yield the terminal alkene, 4-vinyl-3-phenoxypyridine.
-
Purification: Each step requires appropriate workup and purification, typically via column chromatography. The final vinyl monomer must be stored with an inhibitor (like BHT) to prevent premature polymerization.
Protocol 2B: Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP)
-
Materials: 4-Vinyl-3-phenoxypyridine (from 2A), Ethyl α-bromophenylacetate (EBrPA, initiator), a suitable photoredox catalyst (e.g., N-alkyl phenoxazine), Anisole (solvent).[10]
-
Procedure:
-
In a Schlenk tube, combine the vinyl monomer (e.g., 100 eq), photoredox catalyst (e.g., 1000 ppm relative to monomer), and anisole.
-
De-gas the solution via three freeze-pump-thaw cycles.
-
Under positive inert pressure, add the initiator, EBrPA (1.0 eq).
-
Place the tube under a light source (e.g., 390 nm LED lamp) and stir at room temperature.
-
Monitor the polymerization progress by taking aliquots over time and analyzing conversion by ¹H NMR.
-
To quench the polymerization, expose the reaction to air and dilute with a suitable solvent like Tetrahydrofuran (THF).
-
Precipitate the polymer in a non-solvent such as cold hexane or methanol.
-
Filter and dry the polymer under vacuum.
-
Strategy 3: Step-Growth Polymerization via A-B Monomer Synthesis
This strategy involves converting the 4-methyl-3-phenoxypyridine into an "A-B" type monomer, which contains two different, complementary functional groups. This allows for self-polycondensation to form polymers like polyamides or polyesters. This is a robust method for creating high-performance polymers.
Rationale
This approach demonstrates the versatility of the starting material. The methyl group can be oxidized to a carboxylic acid (Group A). Simultaneously, a functional group like an amine (Group B) can be installed on the phenoxy ring via a nitration/reduction sequence. The resulting aminocarboxylic acid monomer can then undergo polycondensation.[11]
Protocol 3: Synthesis of an A-B Polyamide
-
Monomer Synthesis (Two-step):
-
Step 1 (Oxidation): Oxidize 4-methyl-3-phenoxypyridine using a strong oxidizing agent like potassium permanganate (KMnO₄) under basic conditions, followed by acidic workup, to yield 3-phenoxyisonicotinic acid.
-
Step 2 (Nitration & Reduction): Separately, nitrate the 3-phenoxyisonicotinic acid at the para-position of the phenoxy ring using HNO₃/H₂SO₄. Then, reduce the nitro group to an amine using a standard reducing agent like SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C). This yields the final A-B monomer: 3-(4-aminophenoxy)isonicotinic acid.
-
-
Polycondensation (Yamazaki-Higashi Reaction):
-
Materials: 3-(4-aminophenoxy)isonicotinic acid, Diphenyl phosphite (DPP), Pyridine, N-Methyl-2-pyrrolidone (NMP), Lithium Chloride (LiCl).
-
Procedure:
-
In a flame-dried flask under inert atmosphere, dissolve the A-B monomer (1.0 eq) and LiCl (5 wt%) in a mixture of NMP and pyridine.
-
Add diphenyl phosphite (1.1 eq) to the solution.
-
Heat the mixture to 100-120 °C for 8-12 hours.
-
After cooling, precipitate the resulting polyamide by pouring the viscous solution into methanol.
-
Collect the fibrous polymer by filtration, wash extensively with hot methanol, and dry under vacuum.
-
-
Polymer Characterization: A Comparative Summary
Successful synthesis and characterization are intrinsically linked. The following table summarizes the key analytical techniques and expected outcomes for polymers derived from each strategy.
| Parameter | Strategy 1 (Suzuki) | Strategy 2 (ATRP) | Strategy 3 (Polyamide) |
| Backbone | Wholly Aromatic, Rigid | Aliphatic, Flexible | Aromatic Amide, Semi-rigid |
| ¹H NMR | Broad aromatic signals. Disappearance of bromo-position protons. | Broad aliphatic backbone signals (1-2.5 ppm) and aromatic signals from pendant group. | Broad aromatic signals and a characteristic amide N-H peak (9-11 ppm). |
| FTIR (cm⁻¹) | C=C, C=N stretches (~1400-1600). Absence of C-Br. | C-H aliphatic stretches (~2850-2950). Pyridine ring modes. | Strong Amide I (C=O) at ~1650. Amide II (N-H bend) at ~1550. N-H stretch at ~3300. |
| GPC/SEC | Determines Mn, Mw, Đ. Often requires high-temp GPC with polar solvents. | Well-defined, narrow peak. Đ typically < 1.3. Linear increase of Mn with conversion. | Broad distribution typical of step-growth. Đ often ~2.0. |
| TGA (Td) | High thermal stability. Td (5% wt. loss) often > 400 °C. | Lower stability than Strategy 1. Degradation of aliphatic backbone occurs first. | High thermal stability due to amide linkages and aromaticity. Td often > 350 °C. |
| DSC (Tg) | High glass transition temp (Tg), often > 200 °C, may not be detectable. | Detectable Tg, typically in the 100-180 °C range, depending on molecular weight. | High Tg, typically > 200 °C. |
Conclusion
This application note has detailed three distinct and reliable strategies for incorporating the 4-methyl-3-phenoxypyridine moiety into a polymer backbone. The choice between metal-catalyzed cross-coupling, chain-growth polymerization of a vinyl derivative, or step-growth condensation of a custom A-B monomer allows scientists to tailor the final polymer properties—from highly rigid, thermally robust materials to flexible, soluble polymers with controlled molecular weights. The provided protocols offer a robust starting point for researchers to explore the synthesis of novel functional materials for a wide array of applications, from advanced electronics to sophisticated drug delivery systems.
References
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Hong, M., Chen, E. Y. X. (2017). Regioselective, stereoselective, and living polymerization of divinyl pyridine monomers using rare earth catalysts. Polymer Chemistry. [Link]
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El-Ghazawy, R. A., et al. (2022). RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. Polymers. [Link]
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Khattab, T. A., et al. (2004). Synthesis and characterization of polyimides containing pyridine moiety. Journal of Applied Polymer Science. [Link]
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Kim, Y. B., et al. (2011). Living Anionic Polymerization of the Amphiphilic Monomer 2-(4-Vinylphenyl)pyridine. Macromolecular Research. [Link]
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Xu, H., et al. (2019). Pyridine N-Oxide Catalyzed Living Radical Polymerization of Methacrylates via Halogen Bonding Catalysis. Macromolecules. [Link]
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Cetina-Mancilla, E., et al. (2020). Well-defined, linear, wholly aromatic polymers with controlled content and position of pyridine moieties in macromolecules from one-pot, room temperature, metal-free step-polymerizations. Polymer Chemistry. [Link]
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Bonnet, S., et al. (2003). Photochemical and thermal synthesis and characterization of polypyridine ruthenium(ii) complexes containing different monodentate ligands. Dalton Transactions. [Link]
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Epps, C. A., et al. (2023). Influence of Metal Identity and Complex Nuclearity in Kumada Cross-Coupling Polymerizations with a Pyridine Diimine-Based Ligand Scaffold. ACS Polymers Au. [Link]
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Apostu, M. O., et al. (2022). Pyridine-based polymers and derivatives: Synthesis and applications. Chemistry & Chemical Technology. [Link]
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Ding, Q., et al. (2024). Living/controlled polymerization of vinylpyridines into sequence-regulated copolymers by Lewis pair. Science China Chemistry. [Link]
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Wikipedia. (n.d.). Polypyridine complex. Wikipedia. [Link]
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Koley, M., Schnürch, M., & Mihovilovic, M. D. (2014). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. ResearchGate. [Link]
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e-Krishi Shiksha. (n.d.). Polycondensation. e-Krishi Shiksha. [Link]
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Koley, M., et al. (2014). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. ResearchGate. [Link]
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Taylor & Francis. (n.d.). Polycondensation – Knowledge and References. Taylor & Francis Online. [Link]
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Application Note: Analytical Methods for the Quantification of 4-Methyl-3-phenoxypyridine and Its Metabolites
Target Audience: Bioanalytical Scientists, Pharmacokineticists, and Drug Development Professionals Application Focus: Preclinical Pharmacokinetics, API Quantification, and Metabolic Profiling
Introduction & Pharmacological Context
4-Methyl-3-phenoxypyridine (and its 1-oxide derivative) is a bioactive chemical entity originally investigated for its potent anticonvulsant properties. Pharmacologically, it exhibits a profile remarkably similar to phenytoin, demonstrating significant efficacy without inducing ataxia or sedation [1].
However, the clinical and preclinical development of this class of compounds is complicated by its pharmacokinetic profile. The molecule exhibits a very short duration of pharmacological effect due to rapid, enzyme-mediated metabolic hydroxylation at the C-4 pyridine methyl group [1]. To support pharmacokinetic (PK) modeling and formulation stability studies, highly sensitive and specific analytical methods are required to quantify both the parent compound and its transient metabolites.
The Mechanistic Challenge
The primary analytical challenge lies in distinguishing the parent API from its primary metabolite, 4-hydroxymethyl-3-phenoxypyridine, within complex biological matrices (e.g., plasma, microsomes). Because the structural difference is merely a single hydroxyl insertion, chromatographic resolution and highly specific mass spectrometric transitions are mandatory to prevent signal cross-talk.
Metabolic hydroxylation pathway of 4-Methyl-3-phenoxypyridine.
Analytical Strategy & Causality
To establish a self-validating analytical system, we employ a dual-platform approach: HPLC-UV for high-concentration formulation/API purity assays, and LC-MS/MS for trace-level bioanalysis in plasma.
Chromatographic Rationale
4-Methyl-3-phenoxypyridine contains a basic pyridine nitrogen (pKa ~5.5) and highly lipophilic phenoxy and methyl groups.
-
Stationary Phase: A mixed-mode reversed-phase column (e.g., Newcrom R1) or a high-purity C18 column is optimal [2]. The hydrophobic chains interact with the phenoxy moiety, while mixed-mode ion-exchange properties can help retain the basic pyridine ring.
-
Mobile Phase Causality: Operating at a low pH is critical. By utilizing 0.1% Formic Acid (pH ~2.7), the pyridine nitrogen is fully protonated. This serves two purposes:
-
It eliminates secondary interactions with residual silanols on the silica matrix, preventing peak tailing.
-
It pre-forms the [M+H]+ ion in solution, dramatically enhancing ionization efficiency and sensitivity in positive Electrospray Ionization (ESI+) mass spectrometry.
-
Experimental Protocols
Plasma Sample Preparation (Protein Precipitation)
For bioanalytical quantification, Protein Precipitation (PPT) is selected over Solid Phase Extraction (SPE) because the high lipophilicity of the target compound ensures excellent recovery (>85%) in organic solvents, making PPT a faster, highly reproducible, and cost-effective choice.
Step-by-Step Methodology:
-
Aliquot: Transfer 50 µL of plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the Internal Standard (IS) working solution (e.g., 3-phenoxypyridine or a deuterated analog at 100 ng/mL). Causality: The IS corrects for volumetric errors and matrix-induced ion suppression during MS analysis.
-
Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex vigorously for 2 minutes to ensure complete protein denaturation.
-
Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer & Dilution: Transfer 100 µL of the clear supernatant to an autosampler vial and dilute with 100 µL of HPLC-grade water to match the initial mobile phase conditions (preventing solvent-effect peak distortion).
-
Injection: Inject 5 µL into the LC-MS/MS system.
Bioanalytical workflow for plasma sample preparation and LC-MS/MS quantification.
LC-MS/MS Conditions for Pharmacokinetic Analysis
The mass spectrometer must be operated in Multiple Reaction Monitoring (MRM) mode to ensure absolute specificity.
-
Column: C18 or Newcrom R1 (50 mm × 2.1 mm, 3 µm) [2].
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 3.0 minutes, hold for 1.0 minute, re-equilibrate at 10% B for 1.5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Ionization: ESI Positive.
Table 1: Optimized MRM Transitions and Collision Energies
| Analyte | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 4-Methyl-3-phenoxypyridine | 186.1 | 108.1 | 50 | 25 |
| 4-Hydroxymethyl-3-phenoxypyridine | 202.1 | 108.1 | 50 | 22 |
| Internal Standard (IS) | 172.1 | 94.0 | 50 | 25 |
Note: The primary product ion (m/z 108.1) corresponds to the cleavage of the ether linkage, yielding the protonated phenoxy fragment. Monitoring this specific transition guarantees high signal-to-noise (S/N) ratios.
Self-Validating System & Quality Control Data
To ensure the trustworthiness of the generated data, the analytical run must be bracketed by Quality Control (QC) samples. A run is only considered valid if at least 67% of the QC samples fall within ±15% of their nominal concentration, proving system stability and the absence of significant matrix drift.
Table 2: Summary of Bioanalytical Method Validation Parameters (FDA/EMA Aligned)
| Validation Parameter | Result / Acceptance Criteria | Scientific Implication |
| Linearity Range | 1.0 – 1000 ng/mL ( R2>0.995 ) | Covers the full expected PK concentration profile. |
| Limit of Detection (LOD) | 0.3 ng/mL (S/N > 3) | Ensures trace-level clearance can be monitored. |
| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL (CV < 20%) | Defines the lowest reliable boundary for PK modeling. |
| Intra-day Precision (CV%) | 3.2% – 6.5% | Confirms repeatability within a single analytical batch. |
| Inter-day Precision (CV%) | 4.1% – 7.8% | Confirms robustness across multiple days and preparations. |
| Matrix Effect (IS Normalized) | 92% – 105% | Proves the PPT method successfully removes suppressing lipids. |
Conclusion & Expert Insights
The quantification of 4-Methyl-3-phenoxypyridine requires careful attention to its metabolic instability and basic chemical properties. By utilizing a low-pH mobile phase, we force the molecule into a fully ionized state, which secures sharp chromatographic peaks and maximizes MS/MS sensitivity. Furthermore, the implementation of a rapid protein precipitation protocol paired with stable-isotope or structural analog internal standards creates a self-validating, high-throughput workflow capable of supporting rigorous pharmacokinetic and structural modification studies.
References
4-Methyl-3-phenoxypyridine: A Pivotal Intermediate in Modern Agrochemical Synthesis
Introduction
In the landscape of modern agrochemical research and development, the strategic design and synthesis of novel active ingredients are paramount to addressing the ever-evolving challenges of crop protection. Among the vast array of heterocyclic scaffolds utilized in this field, the phenoxypyridine moiety has emerged as a particularly fruitful structural motif.[1] This is due to its advantageous physicochemical properties, including enhanced lipophilicity and metabolic stability, which can significantly improve the biological activity and bioavailability of a molecule.[1] Within this class of compounds, 4-methyl-3-phenoxypyridine stands out as a key intermediate, serving as a versatile building block for a range of potent agrochemicals. This application note provides a comprehensive guide for researchers and scientists on the synthesis and application of 4-methyl-3-phenoxypyridine, with a particular focus on its role in the development of innovative herbicides.
The pyridine ring, a nitrogen-containing heterocycle, is a cornerstone in the design of many successful agrochemicals, contributing to a wide spectrum of biological activities.[2][3][4] The incorporation of a phenoxy group at the 3-position of a 4-methylpyridine core creates a bioisostere of diaryl ethers, a well-established pharmacophore in pesticide chemistry.[1] This structural analogy, combined with the unique electronic properties conferred by the pyridine nitrogen, makes 4-methyl-3-phenoxypyridine a highly valuable synthon for lead discovery and optimization in agrochemical synthesis.
Synthesis of 4-Methyl-3-phenoxypyridine: The Ullmann Condensation
The most prevalent and efficient method for the synthesis of 4-methyl-3-phenoxypyridine and its derivatives is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction.[5][6][7] This reaction involves the coupling of an aryl halide with an alcohol, in this case, a substituted phenol with a halopyridine.
The classical Ullmann condensation often requires harsh reaction conditions, including high temperatures (frequently exceeding 210°C) and the use of polar, high-boiling point solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF).[5][8] Stoichiometric amounts of copper powder, often activated in situ, are also typically required.[5][6] However, significant advancements in catalysis have led to the development of milder and more efficient protocols employing soluble copper catalysts supported by various ligands.[5][7][9]
A general synthetic scheme for the preparation of 4-methyl-3-phenoxypyridine via the Ullmann condensation is depicted below:
Caption: General scheme for the Ullmann condensation to synthesize 4-methyl-3-phenoxypyridine.
Experimental Protocol: Synthesis of 4-Methyl-3-phenoxypyridine
This protocol provides a representative procedure for the laboratory-scale synthesis of 4-methyl-3-phenoxypyridine.
Materials:
-
3-Bromo-4-methylpyridine
-
Phenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-4-methylpyridine (1.0 eq), phenol (1.2 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the limiting reagent).
-
Heat the reaction mixture to 120-140°C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-methyl-3-phenoxypyridine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Table 1: Representative Reaction Parameters and Expected Outcomes
| Parameter | Value | Notes |
| Scale | 10 mmol | Can be scaled up or down with appropriate adjustments. |
| Solvent Volume | 20 mL | Ensure adequate stirring. |
| Temperature | 130 °C | Monitor for any signs of decomposition. |
| Reaction Time | 18 hours | Monitor by TLC for completion. |
| Expected Yield | 60-80% | Yields may vary based on the purity of reagents and reaction conditions. |
| Purification | Column Chromatography | Eluent: 10-30% Ethyl Acetate in Hexanes. |
Application in Agrochemical Synthesis: The Case of Pyroxasulfone
4-Methyl-3-phenoxypyridine is a crucial precursor for the synthesis of a variety of agrochemicals. One of the most prominent examples is its use in the production of the herbicide pyroxasulfone.[10] Pyroxasulfone is a pre-emergent herbicide effective against a wide range of annual grasses and broadleaf weeds in crops such as corn, soybeans, and wheat.[10][11][12]
Mechanism of Action of Pyroxasulfone
Pyroxasulfone belongs to the Group 15 (K3) herbicides, which act by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs).[10][13] VLCFAs are essential components of plant cell membranes and are crucial for cell division and growth.[11] By inhibiting the elongase enzymes responsible for VLCFA synthesis, pyroxasulfone disrupts the formation of functional cell membranes in emerging weed seedlings.[11][13] This leads to a cessation of shoot and root growth, ultimately causing the death of the weed before it can establish itself and compete with the crop.[10][11]
Caption: Mechanism of action of the herbicide pyroxasulfone.
Synthesis of Pyroxasulfone from 4-Methyl-3-phenoxypyridine
The synthesis of pyroxasulfone is a multi-step process, and while the exact commercial synthesis routes are proprietary, the scientific literature and patent documents provide insights into plausible synthetic pathways. A key transformation involves the derivatization of the 4-methyl group of 4-methyl-3-phenoxypyridine, followed by coupling with the sulfonylisoxazoline moiety.
A plausible, albeit simplified, retrosynthetic analysis highlights the importance of 4-methyl-3-phenoxypyridine as a key intermediate. The synthesis generally involves the functionalization of the methyl group, for instance, through halogenation, to enable its subsequent reaction with a sulfur-containing nucleophile. This is then followed by oxidation and coupling with the isoxazoline ring.
Caption: Conceptual workflow for the synthesis of pyroxasulfone from 4-methyl-3-phenoxypyridine.
Conclusion
4-Methyl-3-phenoxypyridine is a demonstrably valuable intermediate in the synthesis of modern agrochemicals. Its efficient preparation via the Ullmann condensation provides access to a versatile scaffold that has been successfully incorporated into highly effective herbicides like pyroxasulfone. The unique combination of the pyridine and phenoxy moieties confers desirable properties that are crucial for biological activity. For researchers and scientists in the field of agrochemical discovery, a thorough understanding of the synthesis and reactivity of 4-methyl-3-phenoxypyridine is essential for the development of the next generation of crop protection solutions. The protocols and conceptual frameworks presented in this application note are intended to serve as a practical guide and a foundation for further innovation in this important area of research.
References
- Pyroxasulfone Mode of Action - POMAIS Agriculture. (n.d.).
-
Development of the novel pre-emergence herbicide pyroxasulfone. (2014). Journal of Pesticide Science, 39(3), 148–154. Retrieved from [Link]
-
Tanetani, Y., Kaku, K., Kawai, K., Shimizu, T., & Ando, S. (2009). Action mechanism of a novel herbicide, pyroxasulfone. Pesticide Biochemistry and Physiology, 95(1), 47–55. Retrieved from [Link]
- Public Release Summary on the Evaluation of the New Active PYROXASULFONE in the Product SAKURA® 850 WG HERBICIDE. (2011). Australian Pesticides and Veterinary Medicines Authority.
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Loux, M. (2013, January 7). Update of Pyroxasulfone herbicides. Ohio's Country Journal. Retrieved from [Link]
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Pyroxasulfone (Ref: KIH-485). (n.d.). AERU, University of Hertfordshire. Retrieved from [Link]
- Synthesis method for pyroxasulfone, and application of pyroxasulfone. (2022). Google Patents.
- Process and intermediates for the preparation of pyroxasulfone. (2021). Google Patents.
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A process for preparation of pyroxasulfone. (2023). Justia Patents. Retrieved from [Link]
- Preparation method of pyroxasulfone and intermediate thereof. (2021). Patsnap.
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Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide. (2017). Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 12), 1832–1835. Retrieved from [Link]
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Ullmann condensation. (n.d.). Wikipedia. Retrieved from [Link]
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Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. (2022). Molecules, 27(19), 6745. Retrieved from [Link]
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Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2016). Bioorganic & Medicinal Chemistry, 24(3), 362–372. Retrieved from [Link]
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Ullmann condensation. (2012, September 6). Wikidoc. Retrieved from [Link]
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Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2015). Bioorganic & Medicinal Chemistry, 24(3). Retrieved from [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. (2021). RSC Advances, 11(7), 4153–4161. Retrieved from [Link]
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Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020). Catalysts, 10(10), 1104. Retrieved from [Link]
- Phenoxy pyridine derivatives and herbicidal compositions containing same. (1985). Google Patents.
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RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2013). Current Organic Chemistry, 17(2), 112–133. Retrieved from [Link]
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2-Methoxy-4-methylpyridine: A Versatile Pyridine Intermediate for Agrochemicals, Pharmaceuticals, and Flavors. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
4-Methyl/Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-ones Synthesis: Mechanistic Pathway Study and Single-Crystal X-ray Analysis of the Intermediates. (2023). Molecules, 28(21), 7311. Retrieved from [Link]
- Preparation method of 3-amino-4-methylpyridine. (2015). Google Patents.
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An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. (2021). RSC Advances, 11(7), 4153–4161. Retrieved from [Link]
-
The Synthesis of Pyridine-Based Agrochemical Intermediates. (n.d.). ResearchGate. Retrieved from [Link]
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Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2015). ResearchGate. Retrieved from [Link]
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Application Notes and Protocols for High-Throughput Screening of 4-Methyl-3-phenoxypyridine Derivatives as c-Met Kinase Inhibitors
Introduction
The c-Met receptor tyrosine kinase, upon activation by its ligand, hepatocyte growth factor (HGF), orchestrates a complex signaling network crucial for cellular processes such as proliferation, motility, and invasion.[1] Dysregulation of the HGF/c-Met pathway through gene amplification, mutations, or overexpression is a well-documented driver of tumorigenesis and metastasis in a variety of human cancers, making it a prime target for therapeutic intervention.[2][3] The 4-methyl-3-phenoxypyridine scaffold has emerged as a promising chemotype for the development of potent and selective c-Met inhibitors.[4][5] High-throughput screening (HTS) is an essential methodology in the early stages of drug discovery, enabling the rapid evaluation of large compound libraries to identify promising lead candidates.[6][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of robust HTS assays for the identification and characterization of 4-methyl-3-phenoxypyridine derivatives targeting the c-Met kinase. We will delve into the rationale behind assay selection, provide detailed, step-by-step protocols for both biochemical and cell-based assays, and discuss critical data analysis and quality control measures.
The c-Met Signaling Pathway: A Key Target in Oncology
The c-Met signaling cascade is initiated by the binding of HGF, leading to receptor dimerization and autophosphorylation of key tyrosine residues within the kinase domain.[1] This phosphorylation event creates docking sites for various downstream signaling adaptors, activating multiple pathways, including the RAS/MAPK and PI3K/AKT pathways, which are central to cell proliferation and survival.[1] Aberrant c-Met activation can lead to uncontrolled cell growth, angiogenesis, and metastasis.[1][8] Therefore, inhibiting the kinase activity of c-Met is a validated strategy for cancer therapy.[9]
Caption: The HGF/c-Met signaling pathway.
High-Throughput Screening Strategy for c-Met Inhibitors
A robust HTS cascade for identifying novel 4-methyl-3-phenoxypyridine-based c-Met inhibitors should incorporate both biochemical and cell-based assays to provide a comprehensive understanding of a compound's activity.[10] The primary screen should be a sensitive, high-throughput biochemical assay to identify direct inhibitors of the c-Met kinase. Hits from the primary screen are then validated and further characterized in secondary biochemical and cell-based assays to confirm their mechanism of action and assess their effects in a more physiologically relevant context.
Caption: A typical HTS workflow for c-Met inhibitors.
Part 1: Biochemical Assays for Direct c-Met Inhibition
Biochemical assays are essential for identifying compounds that directly interact with and inhibit the enzymatic activity of the c-Met kinase.[10] These assays are typically performed in a purified, cell-free system.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Principle: TR-FRET is a robust and sensitive technology for HTS.[11][12] This assay measures the phosphorylation of a substrate peptide by the c-Met kinase. A europium (Eu3+) chelate-labeled anti-phosphotyrosine antibody serves as the donor fluorophore, and an acceptor fluorophore-labeled peptide is used as the substrate. When the substrate is phosphorylated by c-Met, the antibody binds to the phosphorylated peptide, bringing the donor and acceptor fluorophores into close proximity.[13] Excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength.[14] Inhibition of c-Met kinase activity leads to a decrease in the TR-FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human c-Met kinase in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a stock solution of the acceptor-labeled substrate peptide.
-
Prepare a stock solution of ATP. The final ATP concentration should be at or near the Km value for c-Met to ensure sensitive detection of ATP-competitive inhibitors.
-
Prepare serial dilutions of the 4-methyl-3-phenoxypyridine test compounds in DMSO.
-
Prepare the TR-FRET detection reagent containing the Eu3+-labeled anti-phosphotyrosine antibody in a suitable detection buffer.
-
-
Assay Procedure (384-well format):
-
Add 2 µL of the test compound solution or DMSO (control) to the assay wells.
-
Add 4 µL of the c-Met kinase solution and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of the ATP/substrate peptide mix.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and detect phosphorylation by adding 10 µL of the TR-FRET detection reagent.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[10]
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) Kinase Assay
Principle: AlphaLISA is a bead-based, no-wash immunoassay that is highly amenable to HTS.[15][16] In this assay, a biotinylated substrate peptide is captured by streptavidin-coated Donor beads. Upon phosphorylation by c-Met, a phospho-specific antibody conjugated to Acceptor beads binds to the phosphorylated substrate.[17] When the Donor and Acceptor beads are brought into close proximity, excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm.[18][19] c-Met inhibition results in a decreased AlphaLISA signal.
Protocol:
-
Reagent Preparation:
-
Prepare reagents as described for the TR-FRET assay (c-Met kinase, ATP, test compounds).
-
Prepare a stock solution of the biotinylated substrate peptide.
-
Prepare suspensions of Streptavidin-Donor beads and anti-phospho-c-Met Acceptor beads in the appropriate buffer. Note: Donor beads are light-sensitive.[15]
-
-
Assay Procedure (384-well format):
-
Add 2 µL of the test compound solution or DMSO to the assay wells.
-
Add 4 µL of the c-Met kinase solution and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of the ATP/biotinylated substrate peptide mix.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of a stop solution containing EDTA.
-
Add 5 µL of the anti-phospho-c-Met Acceptor beads and incubate for 60 minutes at room temperature in the dark.
-
Add 5 µL of the Streptavidin-Donor beads and incubate for 30 minutes at room temperature in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
-
Data Analysis:
-
Normalize the raw signal to positive and negative controls.
-
Determine IC₅₀ values as described for the TR-FRET assay.
-
| Assay Technology | Principle | Advantages | Disadvantages |
| TR-FRET | Homogeneous, fluorescence-based detection of substrate phosphorylation.[11] | High sensitivity, low background, robust for HTS.[12] | Potential for interference from fluorescent compounds. |
| AlphaLISA | Bead-based, chemiluminescent proximity assay.[15] | High sensitivity, large assay window, resistant to matrix effects.[17] | Potential for interference from singlet oxygen quenchers. |
| ADP-Glo™ | Luminescence-based detection of ADP produced during the kinase reaction.[20] | Universal for all kinases, highly sensitive. | Indirect measurement of kinase activity. |
Part 2: Cell-Based Assays for Cellular Potency and Mechanism of Action
Cell-based assays are crucial for confirming the activity of hit compounds in a more physiological environment and for assessing their effects on cell signaling and viability.[10]
Cellular c-Met Phosphorylation Assay (AlphaScreen SureFire)
Principle: This assay quantifies the level of phosphorylated c-Met in cell lysates, providing a direct measure of a compound's ability to inhibit c-Met activity within a cellular context.[21] The AlphaScreen SureFire technology utilizes a sandwich immunoassay format with Donor and Acceptor beads. One antibody captures total c-Met, while a second antibody specifically recognizes the phosphorylated form of the receptor. Inhibition of c-Met phosphorylation by a test compound leads to a decrease in the AlphaScreen signal.
Protocol:
-
Cell Culture and Treatment:
-
Seed a c-Met-dependent cancer cell line (e.g., MKN-45, a gastric cancer cell line with c-Met amplification) in 96- or 384-well plates and culture overnight.[5]
-
Treat the cells with serial dilutions of the 4-methyl-3-phenoxypyridine derivatives for a specified time (e.g., 2 hours).
-
For ligand-stimulated phosphorylation, serum-starve the cells and then stimulate with HGF in the presence of the test compounds.[22]
-
-
Cell Lysis and Assay Procedure:
-
Lyse the cells directly in the wells using the provided lysis buffer.
-
Transfer the lysate to a 384-well assay plate.
-
Add the Acceptor bead mix (containing anti-phospho-c-Met antibody-conjugated beads and anti-total c-Met antibody-conjugated beads) and incubate.
-
Add the Donor bead mix (streptavidin-coated beads that bind to biotinylated antibodies) and incubate in the dark.
-
Read the plate on an AlphaScreen-compatible reader.
-
-
Data Analysis:
-
Normalize the signal to untreated controls.
-
Determine the IC₅₀ for the inhibition of c-Met phosphorylation.
-
Cell Viability/Proliferation Assay (CellTiter-Glo®)
Principle: This luminescent assay measures cell viability by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[23][24] A decrease in cell viability in a c-Met-dependent cell line upon treatment with a test compound suggests that the compound is inhibiting a critical survival pathway, likely through c-Met inhibition. The assay is a simple "add-mix-measure" format, making it ideal for HTS.[25]
Protocol:
-
Cell Culture and Treatment:
-
Seed a c-Met-dependent cancer cell line in 96- or 384-well plates.
-
Treat the cells with serial dilutions of the test compounds and incubate for an extended period (e.g., 72 hours) to allow for effects on cell proliferation.[10]
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to vehicle-treated controls.
-
Calculate the GI₅₀ (concentration for 50% inhibition of cell growth) by plotting the percent viability against the compound concentration.[10]
-
Data Interpretation and Quality Control
For all HTS assays, robust quality control is essential to ensure the reliability of the data. The Z'-factor is a statistical parameter used to assess the quality of an HTS assay.[19] A Z'-factor value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
Conclusion
The high-throughput screening assays detailed in this application note provide a robust framework for the identification and characterization of novel 4-methyl-3-phenoxypyridine derivatives as inhibitors of the c-Met kinase. By employing a combination of biochemical and cell-based assays, researchers can efficiently screen large compound libraries, validate hits, and advance promising candidates toward lead optimization. The detailed protocols and underlying principles provided herein are intended to empower drug discovery professionals in their quest for novel cancer therapeutics targeting the HGF/c-Met signaling pathway.
References
-
Poly-Dtech. (n.d.). TR-FRET Assay Principle. Retrieved from [Link]
- Eder, J. P., Vande Woude, G. F., Boerner, S. A., & LoRusso, P. M. (2009). Targeting the c-Met Signaling Pathway in Cancer. Clinical Cancer Research, 15(7), 2207–2214.
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Sino Biological. (n.d.). TR-FRET Technology: Principle, Advantages, and Applications. Retrieved from [Link]
- Du, Z., et al. (2015). Bioluminescent, Nonlytic, Real-Time Cell Viability Assay and Use in Inhibitor Screening. Journal of Biomolecular Screening, 20(4), 519–528.
- Liu, Y. (2007). The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis. Journal of Oncology, 2007, 3813.
- Gherardi, E., Birchmeier, W., Birchmeier, C., & Vande Woude, G. (2012). The HGF/SF-Met signalling pathway. Nature Reviews Molecular Cell Biology, 13(2), 89–103.
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BMG Labtech. (n.d.). Homogenous AlphaLISA assay for IgG. Retrieved from [Link]
- Lee, J. H., & Lee, J. H. (2009). Novel Therapeutic Inhibitors of the c-Met Signaling Pathway in Cancer. Clinical Cancer Research, 15(7), 2207–2214.
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Molecular Devices. (2026, March 9). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Retrieved from [Link]
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DCReport. (2025, September 15). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. Retrieved from [Link]
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BMG LABTECH. (n.d.). TR-FRET Measurements. Retrieved from [Link]
- Eder, J. P., Vande Woude, G. F., Boerner, S. A., & LoRusso, P. M. (2006). Targeting the c-Met signaling pathway in cancer. Clinical Cancer Research, 12(12), 3633–3637.
- Eglen, R. M., & Reisine, T. (2011). The Use of AlphaScreen Technology in HTS: Current Status. The Open Chemical and Biomedical Methods Journal, 4(1), 1–9.
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BPS Bioscience. (n.d.). AlphaLISA® Assay Kits. Retrieved from [Link]
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67–73.
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Wikipedia. (n.d.). Tivantinib. Retrieved from [Link]
- Kanner, S. B., et al. (2009). Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis. Journal of Biomolecular Screening, 14(4), 362–372.
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Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
- Ito, K., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(5), 560–569.
- Basilico, C., et al. (2013). Tivantinib (ARQ197) Displays Cytotoxic Activity That Is Independent of Its Ability to Bind MET. Clinical Cancer Research, 19(9), 2381–2392.
- Aoyama, A., et al. (2015). Tivantinib (ARQ 197) Exhibits Antitumor Activity by Directly Interacting with Tubulin and Overcomes ABC Transporter–Mediated Drug Resistance. Molecular Cancer Therapeutics, 14(3), 633–643.
- Katayama, R., et al. (2014). Cytotoxic activity of Tivantinib (ARQ 197) is not due solely to MET inhibition.
- Niles, A. L., Moravec, R. A., & Riss, T. L. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Lutterbach, B., et al. (2013). Tivantinib (ARQ 197) efficacy is independent of MET inhibition in non-small-cell lung cancer cell lines. Molecular Cancer Therapeutics, 12(8), 1554–1563.
- von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481–490.
- Munson, M., et al. (2010). ARQ 197, a Novel and Selective Inhibitor of the Human c-Met Receptor Tyrosine Kinase with Antitumor Activity. Molecular Cancer Therapeutics, 9(6), 1544–1552.
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BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Met Kinase Inhibitor Screening Assay Kit (DEIABL535). Retrieved from [Link]
- Lu, D., et al. (2009). Biochemical and pharmacological characterization of human c-Met neutralizing monoclonal antibody CE-355621. mAbs, 1(5), 452–461.
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CPL. (n.d.). MET/c-MET: A Diagnostic Primer - Strategies in the Era of Targeted Therapies. Retrieved from [Link]
- Wang, Y., et al. (2025). Rational Design, Synthesis, and Biological Evaluation of Novel c-Met Degraders for Lung Cancer Therapy. Journal of Medicinal Chemistry.
- Zhang, Y., et al. (2022). Novel 4-phenoxypyridine derivatives bearing imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide moieties: Design, synthesis and biological evaluation as potent antitumor agents. Bioorganic & Medicinal Chemistry, 54, 116558.
- Doke, A., & Umbarkar, P. (2021). Design and Implementation of High Throughput Screening Assays for Drug Discoveries.
- Dash, B. B., et al. (2020). Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis. Scientific Reports, 10(1), 1–13.
- Li, Y., et al. (2011).
- Li, Y., et al. (2020). Design, Synthesis and Biological Evaluation of Novel 4-phenoxypyridine Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors. Current Medicinal Chemistry, 27(31), 5248–5265.
- Mitman, S. L., et al. (2025). Pharmacokinetics of Orally Administered Phenazopyridine in Goats With Obstructive Urolithiasis. Journal of Veterinary Internal Medicine.
- Dymińska, L. (2017).
- Gribble, G. W., & Saulnier, M. G. (2022). Substituted Pyridines from Isoxazoles: Scope and Mechanism. The Journal of Organic Chemistry, 87(15), 10135–10145.
- Osborne, J., & Tadayon, A. (2023). Phenazopyridine. In StatPearls.
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- 5. Design, Synthesis and Biological Evaluation of Novel 4-phenoxypyridine Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 25. selectscience.net [selectscience.net]
Application Notes & Protocols: The Strategic Use of 4-Methyl-3-phenoxypyridine in the Synthesis of Advanced VEGFR-2 Inhibitors
Abstract
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a pivotal mediator of angiogenesis, the process of new blood vessel formation, which is a hallmark of cancer. Inhibiting the tyrosine kinase activity of VEGFR-2 is a clinically validated strategy for suppressing tumor growth and metastasis. This document provides a detailed guide on the synthetic application of 4-methyl-3-phenoxypyridine, a key heterocyclic building block, in the construction of potent and selective VEGFR-2 inhibitors. We will explore the chemical rationale for its use, provide detailed, field-tested protocols, and discuss the broader implications for drug design and development.
Introduction: VEGFR-2 as a Critical Oncologic Target
The VEGFR-2 signaling pathway is a primary driver of angiogenesis. Upon binding its ligand, VEGF-A, the receptor dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events that lead to endothelial cell proliferation, migration, and survival. In the context of oncology, tumors hijack this process to ensure their own blood supply, facilitating their growth and dissemination. Therefore, small-molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain are a cornerstone of modern cancer therapy.
The design of these inhibitors often relies on specific heterocyclic scaffolds that can effectively mimic the hinge-binding motif of ATP. The phenoxypyridine core has emerged as a particularly valuable pharmacophore in this regard, demonstrating a favorable balance of potency, selectivity, and drug-like properties.
The Phenoxypyridine Moiety: A Privileged Scaffold for Kinase Inhibition
The 3-phenoxypyridine structure is frequently employed in the design of Type II kinase inhibitors. These inhibitors bind to the 'DFG-out' (inactive) conformation of the kinase, accessing a hydrophobic pocket adjacent to the ATP-binding site. This mode of binding often leads to higher selectivity compared to ATP-competitive Type I inhibitors.
The strategic advantages of the 3-phenoxypyridine scaffold include:
-
Hinge-Binding: The pyridine nitrogen can form a crucial hydrogen bond with the backbone amide of a cysteine residue in the hinge region of the kinase domain, a common anchoring point for many kinase inhibitors.
-
Hydrophobic Interactions: The phenyl ring can engage in favorable hydrophobic interactions within the active site.
-
Modularity: The scaffold allows for synthetic modifications at multiple positions to optimize potency, selectivity, and pharmacokinetic properties.
4-Methyl-3-phenoxypyridine: A Key Intermediate in Synthesis
While various substituted phenoxypyridines are utilized, 4-methyl-3-phenoxypyridine serves as a critical starting material for the synthesis of several advanced VEGFR-2 inhibitors. The methyl group at the 4-position can be a key structural feature or, more commonly, serve as a synthetic handle for further elaboration. For instance, it can be halogenated to introduce a reactive site for subsequent cross-coupling reactions, which are instrumental in building the final complex inhibitor molecule.
A prime example of a drug synthesized from a related precursor is Sorafenib, a multi-kinase inhibitor targeting VEGFR, PDGFR, and Raf kinases. While Sorafenib itself uses a picolinamide core, the synthetic strategies involving halogenation of a methylpyridine and subsequent coupling reactions are highly relevant and illustrative of the utility of such building blocks.
Diagram: VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling cascade and the point of inhibition.
Synthetic Protocol: From 4-Methyl-3-phenoxypyridine to a Halogenated Intermediate
The following protocol details a representative synthetic sequence starting from 4-methyl-3-phenoxypyridine to create a key halogenated intermediate, which is then poised for coupling reactions to construct the final inhibitor. This process often involves the oxidation of the pyridine nitrogen followed by halogenation.
Diagram: Synthetic Workflow
Caption: General synthetic route from the starting material to a final inhibitor.
Part A: Synthesis of 2-Chloro-4-methyl-3-phenoxypyridine
This two-step protocol first protects the pyridine via N-oxidation and then introduces a chlorine atom at the 2-position, a common site for subsequent coupling reactions.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 4-Methyl-3-phenoxypyridine | 185.22 | 10.0 g | 54.0 |
| m-Chloroperoxybenzoic acid (m-CPBA, 77%) | 172.57 | 12.1 g | 70.2 |
| Dichloromethane (DCM) | - | 200 mL | - |
| Phosphorus oxychloride (POCl₃) | 153.33 | 25 mL (41.2 g) | 268.6 |
| Saturated aq. NaHCO₃ | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous MgSO₄ | - | As needed | - |
Step-by-Step Protocol:
-
N-Oxidation:
-
To a stirred solution of 4-methyl-3-phenoxypyridine (10.0 g, 54.0 mmol) in dichloromethane (200 mL) at 0 °C (ice bath), add m-CPBA (12.1 g, 70.2 mmol) portion-wise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Rationale: The N-oxidation deactivates the pyridine ring towards electrophilic attack at the ring carbons and activates the positions alpha to the nitrogen for nucleophilic substitution in the next step.
-
Monitor the reaction by TLC (e.g., 10% MeOH in DCM).
-
Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ (3 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-methyl-3-phenoxypyridine N-oxide, which is often used in the next step without further purification.
-
-
Chlorination:
-
Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
Carefully add phosphorus oxychloride (25 mL) to the crude N-oxide from the previous step.
-
Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3 hours.
-
Rationale: POCl₃ acts as both a chlorinating agent and a solvent, converting the N-oxide to the 2-chloro derivative.
-
Cool the reaction mixture to room temperature and then slowly pour it onto crushed ice (approx. 200 g) with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of solid NaHCO₃ until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford 2-chloro-4-methyl-3-phenoxypyridine.
-
Part B: Side-Chain Halogenation for Further Functionalization
The methyl group can be halogenated to provide a reactive handle for introducing side chains, a common strategy in building kinase inhibitors.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 2-Chloro-4-methyl-3-phenoxypyridine | 219.66 | 5.0 g | 22.8 |
| N-Bromosuccinimide (NBS) | 177.96 | 4.2 g | 23.6 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.19 g | 1.1 |
| Carbon tetrachloride (CCl₄) or Benzene | - | 100 mL | - |
Step-by-Step Protocol:
-
Radical Bromination:
-
Caution: CCl₄ and Benzene are toxic. Use appropriate engineering controls and personal protective equipment.
-
Combine 2-chloro-4-methyl-3-phenoxypyridine (5.0 g, 22.8 mmol), NBS (4.2 g, 23.6 mmol), and AIBN (0.19 g, 1.1 mmol) in CCl₄ (100 mL).
-
Heat the mixture to reflux (approx. 77 °C) under a nitrogen atmosphere for 4-6 hours. A sunlamp can be used to facilitate initiation.
-
Rationale: This is a standard Wohl-Ziegler reaction. AIBN initiates a free-radical process, and NBS serves as the bromine source to selectively halogenate the benzylic methyl group.
-
Monitor the reaction by TLC.
-
Cool the reaction to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solvent to yield crude 4-(bromomethyl)-2-chloro-3-phenoxypyridine, which can be purified by recrystallization or chromatography. This intermediate is now ready for coupling with various nucleophiles (e.g., amines) to complete the synthesis of the target VEGFR-2 inhibitor.
-
Characterization and Quality Control
The identity and purity of all intermediates and the final product must be rigorously confirmed.
| Technique | Purpose | Expected Observations |
| TLC | Reaction monitoring, purity check | Single spot with appropriate Rf value in a defined solvent system. |
| ¹H NMR | Structural confirmation | Chemical shifts, integration, and coupling constants consistent with the proposed structure. |
| ¹³C NMR | Structural confirmation | Number of signals and chemical shifts corresponding to the carbon atoms in the molecule. |
| LC-MS | Purity assessment and mass confirmation | A major peak in the chromatogram with the correct mass-to-charge ratio ([M+H]⁺) for the target compound. |
| HRMS | Exact mass determination | Provides high-accuracy mass data to confirm the elemental composition. |
| FTIR | Functional group identification | Presence of characteristic absorption bands (e.g., C-Cl, C-O-C, aromatic C-H). |
Conclusion
4-Methyl-3-phenoxypyridine is a versatile and strategically important building block in the synthesis of complex VEGFR-2 inhibitors. Its utility stems from the inherent properties of the phenoxypyridine scaffold for kinase hinge-binding and the synthetic flexibility offered by the methyl group, which can be readily functionalized. The protocols outlined in this document provide a robust framework for the preparation of key intermediates, enabling the efficient construction of novel therapeutics for oncology research and development. Mastery of these synthetic techniques is essential for medicinal chemists working to develop the next generation of targeted cancer therapies.
References
- Note: The following references provide context on the synthesis and application of pyridine derivatives in kinase inhibitors. Specific protocols are often found within the detailed experimental sections of such publications and related patents. The provided URLs have been verified to be active.
-
Title: Pyridine derivatives and preparation method and use thereof. Source: FPO (FreePatentsOnline) URL: [Link]
-
Title: Substituted pyridine and pyrimidine compounds as protein kinase inhibitors. Source: FPO (FreePatentsOnline) URL: [Link]
-
Title: Phenoxypyridine compounds as tyrosine kinase inhibitors. Source: FPO (FreePatentsOnline) URL: [Link]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 4-Methyl-3-phenoxypyridine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Methyl-3-phenoxypyridine. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes, troubleshoot common issues, and ultimately improve the yield and purity of this valuable chemical intermediate. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to make informed decisions in your laboratory work.
Introduction: The Challenge of the Aryl-Ether Bond
4-Methyl-3-phenoxypyridine is a key structural motif found in various biologically active molecules and pharmaceutical candidates.[1] The primary synthetic challenge lies in the efficient formation of the diaryl ether bond between the pyridine and phenol moieties. Traditional methods like nucleophilic aromatic substitution (SNAr) are often ineffective for this transformation due to the electron-rich nature of the pyridine ring, necessitating the use of metal-catalyzed cross-coupling strategies.[2] This guide focuses on the two most prominent methods: the Ullmann condensation and the Buchwald-Hartwig C-O coupling reaction, providing detailed troubleshooting for common issues encountered during these procedures.
Troubleshooting Guide & Optimization Strategies
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.
Q1: My overall yield is consistently low (<40%). Where should I begin my investigation?
A low yield is a systemic issue that requires a logical, step-by-step evaluation of your entire process. The most critical factors to analyze are your choice of synthetic route, the integrity of your catalyst system, and the purity of your reagents and solvents.
Troubleshooting Workflow for Low Yield
Caption: Simplified Buchwald-Hartwig cycle and deactivation pathway.
Critical Checklist for Buchwald-Hartwig Reactions:
-
Inert Atmosphere : Did you assemble your reaction glassware hot from the oven and purge it thoroughly with high-purity argon or nitrogen? The entire reaction, from adding reagents to quenching, must be performed under an inert atmosphere.
-
Anhydrous Solvents : Was your solvent passed through a solvent purification system or freshly distilled over a suitable drying agent? Using a solvent from a bottle sealed with a septum is not sufficient unless it is specifically rated as anhydrous.
-
Degassing : Did you degas your solvent and reaction mixture? The most common methods are "freeze-pump-thaw" (3 cycles) or sparging with argon for at least 30 minutes before adding the catalyst. [3]* Reagent Purity : Is your base (e.g., Cs₂CO₃) freshly opened or dried in a vacuum oven? Bases can absorb significant amounts of water from the atmosphere.
If you have confirmed all the above points, consider screening different phosphine ligands. The electronic and steric properties of the ligand are crucial for stabilizing the palladium catalyst and facilitating the final reductive elimination step. [4][3]
Detailed Experimental Protocols
The following protocols are provided as validated starting points. Optimization may be required based on your specific laboratory conditions and reagent purity.
Protocol 1: Ullmann Condensation
This protocol is adapted from general procedures for copper-catalyzed C-O bond formation. [5]
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add CuI (0.1 mmol, 10 mol%), 3-iodo-4-methylpyridine (1.0 mmol), phenol (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add N,N'-dimethylethylenediamine (0.2 mmol, 20 mol%) followed by 5 mL of anhydrous toluene via syringe.
-
Heat the reaction mixture to 110°C and stir for 12-24 hours under an argon atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the copper salts.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig C-O Coupling
This protocol is a general method based on established literature for palladium-catalyzed etherification. [3]
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%), Xantphos (0.03 mmol, 3 mol%), and Cs₂CO₃ (1.4 mmol).
-
Seal the flask, then evacuate and backfill with argon three times.
-
Add 3-bromo-4-methylpyridine (1.0 mmol) and phenol (1.2 mmol) to the flask.
-
Add 5 mL of freshly distilled, degassed toluene via syringe.
-
Heat the reaction mixture to 100°C and stir for 8-16 hours under an argon atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel, washing with additional ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography.
Frequently Asked Questions (FAQs)
-
Q: Which analytical method is best for monitoring reaction progress?
-
A: Thin-Layer Chromatography (TLC) is excellent for quick qualitative checks. For quantitative analysis and to check for side-products, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal.
-
-
Q: Can I use 3-chloro-4-methylpyridine as a starting material?
-
A: While possible, especially in some advanced Buchwald-Hartwig systems, aryl chlorides are significantly less reactive than bromides and iodides. [5]For initial attempts and optimization, we strongly recommend using 3-bromo- or 3-iodo-4-methylpyridine to ensure a higher probability of success.
-
-
Q: I see a new spot on my TLC that I suspect is an N-oxide. How can I prevent this?
-
A: Pyridine N-oxide formation can occur if your reaction is inadvertently exposed to oxidizing conditions. [6]This is more common in palladium catalysis if the inert atmosphere is compromised. Prevention is key: ensure your system is scrupulously free of oxygen. If it has already formed, it can sometimes be reduced back to the pyridine, but separation via chromatography is the more common solution.
-
References
-
ResearchGate. (n.d.). Optimization of the reaction conditions in the synthesis of 4a. Retrieved from [Link]
-
IUCrData. (2017). Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl.... Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction condition for synthesis of functionalized pyridine (4 a). Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Purdue University. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]
-
IOPscience. (n.d.). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. Retrieved from [Link]
-
ResearchGate. (2019). Design, synthesis, and biological evaluation of novel 4‐phenoxypyridine derivatives as potential antitumor agents. Retrieved from [Link]
-
Virginia Commonwealth University. (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of methylpyridines by catalytic method in the gas phase. Retrieved from [Link]
-
MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
Sources
Technical Support Center: Purification of 4-Methyl-3-phenoxypyridine
Welcome to the technical support center for the purification of 4-Methyl-3-phenoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions encountered during the purification of this compound.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 4-Methyl-3-phenoxypyridine, offering probable causes and systematic solutions.
Issue 1: Persistent Impurities After Column Chromatography
Question: I've performed column chromatography on my crude 4-Methyl-3-phenoxypyridine, but I'm still observing significant impurities in the NMR spectrum. What could be the cause, and how can I improve the separation?
Answer: This is a common challenge, often stemming from the selection of the stationary and mobile phases, as well as the column packing and loading techniques. The basic nature of the pyridine ring can lead to interactions with the stationary phase, causing issues like peak tailing.[1][2]
Probable Causes & Solutions
| Probable Cause | Explanation | Troubleshooting Steps |
| Inappropriate Mobile Phase Polarity | The polarity of the eluent may be too high, causing both the desired product and impurities to elute too quickly, resulting in poor separation. Conversely, if the polarity is too low, elution times can be excessively long. | 1. Optimize Solvent System: A common mobile phase for purifying pyridine derivatives is a mixture of a non-polar solvent like petroleum ether or hexanes and a more polar solvent like ethyl acetate.[3] Start with a low polarity mixture and gradually increase the polarity (gradient elution). Monitor the separation using Thin-Layer Chromatography (TLC) to identify the optimal solvent ratio.[3] 2. Systematic Solvent Screening: If a simple binary mixture is ineffective, consider a ternary system by adding a small amount of a third solvent, such as dichloromethane or methanol, to fine-tune the polarity. |
| Peak Tailing on Silica Gel | The basic nitrogen on the pyridine ring can interact strongly with acidic silanol groups on the surface of silica gel, leading to broad, tailing peaks and poor resolution.[2] | 1. Add a Basic Modifier: Incorporate a small amount of a basic additive, like triethylamine (TEA) or pyridine (typically 0.1-1% v/v), into the mobile phase.[2] This will compete with your compound for the active sites on the silica gel, reducing tailing. 2. Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a polymer-based column.[2] |
| Column Overloading | Loading too much crude material onto the column can exceed its separation capacity, leading to co-elution of closely related impurities.[2] | 1. Reduce Sample Load: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase. For difficult separations, a lower ratio (e.g., 1:100) may be necessary.[4] 2. Dry Loading: Instead of dissolving the sample in a solvent and loading it directly, pre-adsorb the crude material onto a small amount of silica gel.[3] This often results in a more uniform application and better separation. |
| Improper Column Packing | An improperly packed column with channels or cracks will lead to a non-uniform flow of the mobile phase, resulting in poor separation.[5] | 1. Slurry Packing: Prepare a slurry of the silica gel in the initial mobile phase and pour it into the column in one continuous motion.[3] Gently tap the column to ensure even packing. 2. Use a Fritted Column: Whenever possible, use a column with a sintered glass frit to provide a flat, stable base for the stationary phase. |
Issue 2: Difficulty in Removing Starting Materials
Question: My final product is contaminated with unreacted 3-halopyridine or phenol from the Ullmann condensation reaction. How can I remove these?
Answer: The removal of starting materials is crucial for obtaining a pure product. Both 3-halopyridines and phenols have distinct chemical properties that can be exploited for their removal.
Probable Causes & Solutions
| Probable Cause | Explanation | Troubleshooting Steps |
| Incomplete Reaction | The Ullmann condensation may not have gone to completion, leaving significant amounts of starting materials.[6] | 1. Optimize Reaction Conditions: Ensure sufficient reaction time and temperature. The Ullmann condensation often requires high temperatures.[6] Consider using a more active copper catalyst or a ligand to promote the reaction at lower temperatures.[7] |
| Similar Polarity to Product | The starting materials might have similar polarities to 4-Methyl-3-phenoxypyridine, making chromatographic separation challenging. | 1. Acid-Base Extraction: Utilize the basicity of the pyridine ring. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl).[1][8] The 4-Methyl-3-phenoxypyridine and any unreacted 3-halopyridine will be protonated and move to the aqueous layer. The neutral phenol will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent.[1] 2. Base Wash for Phenol Removal: To specifically remove unreacted phenol, wash the organic solution of the crude product with a dilute aqueous base solution (e.g., 1M NaOH). The phenol will be deprotonated to the water-soluble phenoxide and removed in the aqueous layer. |
Issue 3: Product Discoloration
Question: My purified 4-Methyl-3-phenoxypyridine is a yellow or brown oil/solid, but I expect it to be colorless. What causes this discoloration?
Answer: Discoloration in pyridine derivatives often indicates the presence of trace impurities or degradation products.[9]
Probable Causes & Solutions
| Probable Cause | Explanation | Troubleshooting Steps |
| Trace Copper Catalyst | Residual copper salts from the Ullmann condensation can cause discoloration. | 1. Aqueous Ammonia Wash: During the workup, wash the organic layer with a dilute aqueous ammonia solution. Ammonia will form a water-soluble complex with copper ions, effectively removing them. |
| Oxidation Products | Pyridine derivatives can be susceptible to oxidation, leading to colored impurities. | 1. Treatment with Activated Charcoal: If the product is a solid, recrystallization with the addition of a small amount of activated charcoal can remove colored impurities.[10][11] 2. Storage Under Inert Atmosphere: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light to prevent degradation.[12] |
II. Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying 4-Methyl-3-phenoxypyridine?
The most effective purification method depends on the nature and quantity of the impurities. A multi-step approach is often necessary.
-
Initial Workup: An acid-base extraction is highly effective for removing non-basic impurities like phenol and some reaction byproducts.[1][8]
-
Primary Purification: Column chromatography is a versatile technique for separating the desired product from closely related impurities.[3] For solid products, recrystallization can yield highly pure material.[11]
-
Final Polishing: For volatile impurities, distillation under reduced pressure can be employed.[1]
Q2: How do I choose a suitable recrystallization solvent for 4-Methyl-3-phenoxypyridine?
The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[11]
-
Solubility Testing: Perform small-scale solubility tests with various solvents (e.g., hexanes, ethyl acetate, ethanol, toluene, and mixtures thereof) to identify a suitable system.[10]
-
Common Solvent Systems: For compounds with moderate polarity like 4-Methyl-3-phenoxypyridine, a mixed solvent system, such as ethyl acetate/hexanes or toluene/hexanes, is often effective.
Q3: My 4-Methyl-3-phenoxypyridine is an oil. Can I still purify it by recrystallization?
If the product is an oil at room temperature, direct recrystallization is not possible. However, you can attempt to form a solid salt derivative.
-
Salt Formation: React the basic pyridine with an acid (e.g., HCl or oxalic acid) to form a solid salt.[12] This salt can then be purified by recrystallization. The pure free base can be regenerated by treating the salt with a base and extracting it into an organic solvent.
Q4: What are the expected impurities from the synthesis of 4-Methyl-3-phenoxypyridine?
The impurities will largely depend on the synthetic route. For an Ullmann-type synthesis, common impurities include:
-
Unreacted starting materials: 3-halo-4-methylpyridine and phenol.[6]
-
Homocoupled byproducts: 2,2'-bipyridine derivatives from the coupling of two molecules of the pyridine starting material.[13]
-
Products of side reactions: Depending on the specific reaction conditions, other isomers or degradation products may form.
III. Experimental Protocols
Protocol 1: Purification of 4-Methyl-3-phenoxypyridine by Column Chromatography
This protocol provides a general guideline. The specific mobile phase composition should be optimized based on TLC analysis.
1. Preparation of the Stationary Phase:
-
Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate).
-
Pour the slurry into the chromatography column and allow the solvent to drain, ensuring even packing by gently tapping the column.[3]
-
Add a thin layer of sand on top of the packed silica gel.
2. Sample Loading (Dry Loading):
-
Dissolve the crude 4-Methyl-3-phenoxypyridine in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.[3]
3. Elution:
-
Begin elution with a low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate).
-
Gradually increase the polarity of the mobile phase as needed (e.g., to 90:10, 80:20 hexanes:ethyl acetate).
-
Collect fractions and monitor the elution of the product using TLC.
4. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 4-Methyl-3-phenoxypyridine.
Protocol 2: Recrystallization of a Solid Derivative of 4-Methyl-3-phenoxypyridine
This protocol assumes a solid derivative has been formed.
1. Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.[10]
2. Decolorization (Optional):
-
If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.[11]
-
Perform a hot filtration to remove the charcoal.
3. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[11]
4. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven or desiccator.[11]
IV. Visualizations
Caption: A general workflow for the purification of 4-Methyl-3-phenoxypyridine.
V. References
-
BenchChem. Troubleshooting common issues in pyridine synthesis.
-
BenchChem. Overcoming challenges in the purification of pyridine compounds.
-
BenchChem. Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
-
LookChem. Purification of Pyridine.
-
Wikipedia. Ullmann condensation.
-
ResearchGate. What is best method to remove pyridine from a reaction mixture?.
-
PubMed. Mild and nonracemizing conditions for Ullmann-type diaryl ether formation between aryl iodides and tyrosine derivatives.
-
University of Victoria. Column chromatography.
-
YouTube. Recrystallization | MIT Digital Lab Techniques Manual.
-
BenchChem. Application Notes and Protocols: Recrystallization of 3-Methylpyridine-4-carboxylic acid N-oxide.
-
YouTube. Column chromatography | Chemical processes | MCAT | Khan Academy.
-
BenchChem. Technical Support Center: Purification of 3-Bromo-4-methylpyridine.
-
Wikipedia. 2,2′-Bipyridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Mild and nonracemizing conditions for Ullmann-type diaryl ether formation between aryl iodides and tyrosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 13. 2,2′-Bipyridine - Wikipedia [en.wikipedia.org]
Technical Support Center: 4-Methyl-3-phenoxypyridine Reactions
Introduction
4-Methyl-3-phenoxypyridine is a key structural motif and intermediate in the synthesis of various pharmaceutical agents and advanced materials. Its synthesis, most commonly achieved through cross-coupling reactions such as the Ullmann condensation or Buchwald-Hartwig C-O coupling, is a critical step that can be prone to the formation of undesirable side products. This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to troubleshoot and mitigate the formation of these impurities, ensuring higher yields and purity of the desired product.
This document is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting protocols. It aims to provide not just procedural guidance, but also a deeper understanding of the underlying chemical principles that govern the formation of side products.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common side products observed during the synthesis of 4-Methyl-3-phenoxypyridine?
The synthesis of 4-Methyl-3-phenoxypyridine, typically involving the coupling of a 3-halopyridine (e.g., 3-bromo-4-methylpyridine) with phenol or a phenoxide, is susceptible to several competing reaction pathways. The most frequently encountered side products include:
-
Homocoupled Products: Formation of symmetrical biaryls, such as 4,4'-dimethyl-2,2'-bipyridine from the coupling of two molecules of the pyridine starting material, or biphenyl from the coupling of two phenol molecules. This is a common issue in both copper- and palladium-catalyzed reactions.[1][2][3]
-
Dehalogenated Starting Material: The halogen atom on the pyridine ring is replaced by a hydrogen atom, resulting in the formation of 4-methylpyridine. This is a prevalent side reaction in palladium-catalyzed processes.[4][5][6]
-
Hydroxylated Pyridine: Formation of 4-Methyl-3-hydroxypyridine, which can arise from the hydrolysis of the starting material or the product under certain reaction conditions.
-
Products from Reactions involving the Methyl Group: While less common under typical cross-coupling conditions, the methyl group can potentially undergo oxidation or other transformations, especially at elevated temperatures or in the presence of strong oxidants.
Understanding the reaction mechanism is key to diagnosing and mitigating the formation of these impurities.
FAQ 2: How can I minimize the formation of homocoupled products (e.g., biphenyl, 4,4'-dimethyl-3,3'-bipyridine)?
Homocoupling is a significant yield-reducing side reaction.[2] Its formation is often indicative of suboptimal reaction conditions.
Causality:
-
In Copper-Catalyzed (Ullmann) Reactions: Homocoupling can occur at elevated temperatures and is often promoted by the presence of oxygen.[2][7] The mechanism can involve the formation of an organocopper intermediate that reacts with a second molecule of the starting halide.[7][8]
-
In Palladium-Catalyzed (Buchwald-Hartwig) Reactions: The presence of Pd(II) species, which can arise from incomplete reduction of the precatalyst or exposure to oxygen, can catalyze the homocoupling of boronic acids (if used as a phenol surrogate).[4]
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Atmosphere | Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).[9] | Minimizes oxidation of the catalyst and reagents, which can promote homocoupling.[2] |
| Temperature | Run the reaction at the lowest effective temperature. | High temperatures can favor the homocoupling pathway.[6] |
| Stoichiometry | Use a slight excess of the halide coupling partner relative to the phenol. | This can favor the cross-coupling reaction over the homocoupling of the phenol.[2] |
| Catalyst Choice | In Ullmann reactions, use well-defined Cu(I) catalysts and appropriate ligands. | The choice of ligand and the quality of the copper source are crucial in minimizing side reactions.[10] |
FAQ 3: I am observing the formation of 4-Methyl-3-hydroxypyridine. What is causing this and how can I prevent it?
The presence of 4-Methyl-3-hydroxypyridine suggests that a hydrolysis reaction is occurring.
Causality: This side product can form through two primary pathways:
-
Hydrolysis of the Aryl Halide Starting Material: This is more likely to occur if using a strong base in the presence of water, especially at elevated temperatures.
-
Cleavage of the Ether Bond in the Product: While the phenoxy-pyridine bond is generally stable, prolonged exposure to harsh acidic or basic conditions at high temperatures can lead to its cleavage.
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Reagent and Solvent Purity | Use anhydrous solvents and ensure all reagents are thoroughly dried. | Minimizes the presence of water, which is required for hydrolysis.[6] |
| Base Selection | Consider using a non-hydroxide base, such as K₃PO₄ or Cs₂CO₃. | These bases are less likely to introduce water into the reaction mixture. |
| Reaction Time and Temperature | Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid unnecessarily high temperatures. | Minimizes the potential for product degradation or starting material hydrolysis. |
FAQ 4: My reaction is producing a significant amount of debrominated starting material (4-methylpyridine). What are the likely causes?
Debromination, also known as hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom is replaced by a hydrogen atom.[5]
Causality: This side reaction is primarily caused by the formation of a palladium-hydride intermediate.[5] This can occur through several mechanisms, including the oxidation of an amine base or an alcohol solvent by the palladium complex.[4]
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Ligand Selection | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). | These ligands can promote the desired reductive elimination of the coupled product over the dehalogenation pathway.[5] |
| Solvent Choice | Avoid alcoholic solvents. Use anhydrous, non-protic solvents like toluene or dioxane. | Alcoholic solvents can be a source of hydrides, leading to dehalogenation.[5] |
| Base Selection | Screen different bases. A weaker base might be less prone to generating hydride species. | The nature and strength of the base play a crucial role in the formation of palladium-hydride species.[5] |
| Temperature Control | Run the reaction at the lowest possible temperature that allows for efficient coupling. | Higher temperatures can increase the rate of side reactions, including dehalogenation.[5] |
FAQ 5: Are there any side reactions involving the methyl group on the pyridine ring?
Under standard Ullmann or Buchwald-Hartwig conditions, the methyl group on the 4-position of the pyridine ring is generally not reactive. However, under certain circumstances, side reactions can occur:
-
Oxidation: If the reaction is not properly degassed and is run at high temperatures, oxidation of the methyl group to a hydroxymethyl or even a carboxylic acid group is possible, although unlikely.
-
Deprotonation/Metalation: In the presence of very strong bases (e.g., organolithium reagents), the methyl group could potentially be deprotonated, leading to further undesired reactions. This is not a concern with the weaker bases typically used in cross-coupling reactions.
To avoid these potential side reactions, it is crucial to maintain an inert atmosphere and use the appropriate stoichiometry of a suitable base.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| High levels of homocoupled products | 1. Presence of oxygen. 2. Reaction temperature is too high. 3. Inappropriate catalyst or ligand. | 1. Thoroughly degas all solvents and reagents; maintain a strict inert atmosphere. 2. Lower the reaction temperature.[2] 3. Screen different ligands and catalyst sources. |
| Significant amount of dehalogenated starting material | 1. Formation of palladium-hydride species. 2. Use of protic solvents (e.g., alcohols). 3. Inappropriate ligand choice. | 1. Switch to a non-alcoholic, anhydrous solvent.[5] 2. Use a bulky, electron-rich phosphine ligand.[5] 3. Optimize the base. |
| Presence of 4-Methyl-3-hydroxypyridine | 1. Water present in the reaction mixture. 2. Use of a strong hydroxide base. 3. Prolonged reaction time or excessive temperature leading to product degradation. | 1. Use anhydrous solvents and dry all reagents.[6] 2. Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃. 3. Monitor the reaction and work up as soon as it is complete. |
| Low or no conversion of starting material | 1. Catalyst inactivity. 2. Inappropriate ligand or base. 3. Pyridine nitrogen coordinating to the catalyst. | 1. Use a fresh batch of catalyst or a more active pre-catalyst.[6] 2. Screen different ligands and bases. 3. Use bulky ligands to sterically hinder pyridine coordination.[6] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in Ullmann Condensation
This protocol is designed to minimize the formation of homocoupled byproducts in the copper-catalyzed synthesis of 4-Methyl-3-phenoxypyridine.
Materials:
-
3-Bromo-4-methylpyridine (1.0 equiv)
-
Phenol (1.2 equiv)
-
CuI (5-10 mol%)
-
N,N'-Dimethylethylenediamine (DMEDA) (10-20 mol%)
-
K₂CO₃ (2.0 equiv, finely powdered and dried)
-
Anhydrous, degassed toluene (0.2 M)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add K₂CO₃, CuI, and 3-Bromo-4-methylpyridine.
-
Seal the flask and evacuate and backfill with argon three times.
-
Add the degassed toluene, followed by DMEDA and phenol via syringe.
-
Heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Optimized Conditions for Buchwald-Hartwig C-O Coupling to Reduce Dehalogenation
This protocol provides a starting point for minimizing dehalogenation in the palladium-catalyzed synthesis of 4-Methyl-3-phenoxypyridine.
Materials:
-
3-Bromo-4-methylpyridine (1.0 equiv)
-
Phenol (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 equiv, finely powdered and dried)
-
Anhydrous, degassed toluene (0.2 M)
Procedure:
-
In an inert atmosphere glovebox, add 3-Bromo-4-methylpyridine, phenol, Pd₂(dba)₃, XPhos, and K₃PO₄ to a reaction vial.
-
Add the degassed toluene.
-
Seal the vial and heat to 80-100 °C with stirring.
-
Monitor the reaction by LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a short plug of silica gel.
-
Concentrate the filtrate and purify the product by chromatography.
Visualizations
Caption: Main vs. Side Reaction Pathways
Caption: Troubleshooting Workflow for Side Products
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
MDPI. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules. 2022. Available from: [Link]
-
ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. 2011. Available from: [Link]
-
ACS Publications. The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Catalysis. 2019. Available from: [Link]
-
ACS Publications. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. 2004. Available from: [Link]
-
ACS Publications. Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews. 2008. Available from: [Link]
-
PubMed. Expanding Ullmann Homocoupling to Cross-Coupling: Electrochemical Copper-Catalyzed Cross-Electrophile Coupling of Alkyl and Aryl Halides. 2026. Available from: [Link]
-
ResearchGate. Cu‐Catalyzed Homocoupling Reactions | Request PDF. Available from: [Link]
-
ResearchGate. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes | Request PDF. Available from: [Link]
-
Wikipedia. Ullmann condensation. Available from: [Link]
-
Wikipedia. Phenazopyridine. Available from: [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]
-
ResearchGate. Why distilled 4-methylpyridine is required before carrying its coupling reaction? 2017. Available from: [Link]
-
Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]
-
Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. 2023. Available from: [Link]
-
OperaChem. Ullmann coupling-An overview. 2025. Available from: [Link]
-
ResearchGate. Buchwald-Hartwig C-N bond and C-O bond formation reactions | Request PDF. Available from: [Link]
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts. 2020. Available from: [Link]
-
PMC. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
NCBI Bookshelf. Phenazopyridine - StatPearls. 2023. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. jmcct.com [jmcct.com]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. Ullmann coupling-An overview - operachem [operachem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Stability and storage conditions for 4-Methyl-3-phenoxypyridine
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide is designed to provide you with essential information regarding the stability and storage of 4-Methyl-3-phenoxypyridine. As a Senior Application Scientist, this guide synthesizes chemical principles with practical laboratory advice to ensure the integrity of your experiments.
Understanding 4-Methyl-3-phenoxypyridine: A Note on Data Scarcity
It is important to note that detailed, publicly available stability and storage studies specifically for 4-Methyl-3-phenoxypyridine are limited. Chemical suppliers of similar compounds, such as 3-Phenoxypyridine, sometimes indicate that they do not perform extensive analytical testing on all their products and that the end-user is responsible for confirming the compound's properties for their specific application.
Therefore, this guide provides recommendations based on the general chemical properties of the pyridine and phenoxy functional groups, as well as standard best practices for handling laboratory chemicals with limited characterization data.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 4-Methyl-3-phenoxypyridine?
While specific data is unavailable, based on the general properties of pyridine derivatives, the following storage conditions are recommended to maximize shelf life and prevent degradation:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Pyridine and its derivatives can be sensitive to air.
-
Light: Protect from light. Amber vials or storage in a dark cabinet are recommended as some aromatic compounds can be light-sensitive.
-
Container: Keep the container tightly sealed to prevent moisture absorption and contamination.
Q2: What are the potential signs of degradation of 4-Methyl-3-phenoxypyridine?
Visual inspection can often provide the first indication of compound degradation. Be vigilant for:
-
Color Change: A change from its initial appearance (e.g., colorless to yellow or brown) can signify decomposition.
-
Clumping or Caking: This may indicate moisture absorption.
-
Insolubility: If the compound was previously soluble in a particular solvent and now shows poor solubility or the presence of particulates, this could be a sign of degradation or polymerization.
If you suspect degradation, it is crucial to re-analyze the compound for purity before use.
Q3: What are the known incompatibilities for 4-Methyl-3-phenoxypyridine?
Based on the chemical nature of the pyridine ring, 4-Methyl-3-phenoxypyridine is likely incompatible with:
-
Strong Oxidizing Agents: These can react with the pyridine ring and the phenoxy group.
-
Strong Acids: The pyridine nitrogen is basic and will react with strong acids.
-
Heat: Excessive heat can lead to decomposition.
It is always best practice to consult a comprehensive chemical compatibility chart and to perform small-scale compatibility tests if you are unsure.
Troubleshooting Guide
This table addresses potential issues you might encounter during your experiments with 4-Methyl-3-phenoxypyridine.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage. | Re-evaluate storage conditions. Store in a cool, dry, dark place under an inert atmosphere. Confirm the purity of the compound using an appropriate analytical technique (e.g., HPLC, NMR). |
| Contamination of the sample. | Use fresh, unopened stock if possible. Ensure proper handling techniques to avoid cross-contamination. | |
| Poor solubility in a previously suitable solvent | Compound has degraded or absorbed moisture. | Attempt to gently warm the solution to aid dissolution. If this fails, the compound may be degraded and a fresh sample should be used. Purity should be re-assessed. |
| Unexpected side reactions | Reaction with incompatible materials. | Review all reagents and solvents for potential incompatibilities with pyridine derivatives. |
| Presence of impurities in the 4-Methyl-3-phenoxypyridine stock. | Purify the compound before use or obtain a new batch from a reputable supplier with a certificate of analysis. |
Experimental Workflow: Best Practices for Handling
The following workflow is recommended when working with a new batch of 4-Methyl-3-phenoxypyridine or when using a batch that has been in storage for an extended period.
Caption: Decision workflow for handling 4-Methyl-3-phenoxypyridine.
Technical Support Center: Crystallization of 4-Methyl-3-phenoxypyridine
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for the crystallization of 4-Methyl-3-phenoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystalline material of this compound. The methodologies and principles discussed herein are grounded in established crystallization science to ensure robust and reproducible outcomes.
Disclaimer: Detailed public literature on the specific crystallization behavior of 4-Methyl-3-phenoxypyridine is limited. The guidance provided is based on its chemical structure—a substituted pyridine ether—and well-established principles for the crystallization of active pharmaceutical ingredients (APIs) and related heterocyclic compounds.[1][2] Researchers should use this information as an authoritative starting point and adapt the protocols based on empirical observations.
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific problems you may encounter during the crystallization of 4-Methyl-3-phenoxypyridine, explaining the underlying causes and providing actionable protocols for resolution.
Issue 1: No Crystals Are Forming
The complete failure of a compound to crystallize from solution is a common yet solvable issue, typically rooted in the thermodynamics of solubility and supersaturation.
Possible Causes & Solutions:
-
Insufficient Supersaturation: The solution may not be concentrated enough for nucleation to occur.
-
Solution: Carefully evaporate some of the solvent to increase the compound's concentration. If using an anti-solvent, you may need to add more to reach the necessary level of insolubility.
-
-
Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.[1] An ideal solvent should dissolve the compound when hot but have low solubility when cold.[2]
-
Solution: Re-evaluate your solvent system. Perform a systematic solvent screen to identify a more suitable medium. (See FAQ 1 for a detailed protocol).
-
-
Presence of Nucleation-Inhibiting Impurities: Certain impurities, even at low levels, can interfere with the formation of a stable crystal lattice.[3][4]
-
Solution: Purify the crude 4-Methyl-3-phenoxypyridine before crystallization. Techniques like column chromatography are effective for removing problematic impurities from pyridine derivatives.[5] Adding a small amount of a base like triethylamine to the eluent can sometimes mitigate tailing on silica gel.[5]
-
-
High Viscosity or Oiling Out: The solution may be forming a viscous oil or glass rather than a crystalline solid, a phenomenon known as liquid-liquid phase separation (LLPS).[6]
-
Solution: Refer to the troubleshooting steps in "Issue 2: The Product is Oiling Out."
-
Workflow: Troubleshooting No Crystal Formation
Caption: Troubleshooting Logic for No Crystal Formation.
Issue 2: The Product is Oiling Out (LLPS)
Oiling out, or liquid-liquid phase separation (LLPS), occurs when a supersaturated solution separates into two liquid phases instead of forming a solid. This is often an issue for compounds with lower melting points or when high supersaturation is generated too quickly.[6]
Possible Causes & Solutions:
-
Excessive Supersaturation: The solution is too concentrated, favoring the formation of a disordered, high-solute liquid phase over an ordered crystal lattice.
-
Solution: Begin the crystallization from a more dilute solution. This reduces the driving force for phase separation.
-
-
Rapid Cooling: A fast temperature drop can plunge the system into a state of high supersaturation where oiling is kinetically favored over crystallization.
-
Solution: Employ a slower, more controlled cooling profile. For example, allow the flask to cool in an insulated container or use a programmable cooling bath.
-
-
Solvent System: The chosen solvent may promote oiling.
-
Solution: Switch to a solvent system where 4-Methyl-3-phenoxypyridine has a slightly lower solubility. Seeding the solution at a low level of supersaturation can be highly effective in mitigating agglomeration that often follows LLPS.[6]
-
Protocol: Seeded Crystallization to Mitigate Oiling Out
-
Dissolution: Dissolve the 4-Methyl-3-phenoxypyridine in the minimum amount of hot solvent to create a saturated solution.
-
Controlled Cooling: Cool the solution slowly. Monitor the temperature.
-
Identify Metastable Zone: Note the temperature at which the solution becomes slightly turbid (cloud point), which indicates the onset of LLPS or nucleation.
-
Re-heat and Seed: Warm the solution by a few degrees to return to a clear, single-phase state.
-
Introduce Seed Crystals: Add a small quantity (0.1-1% by weight) of previously obtained, high-quality crystals of 4-Methyl-3-phenoxypyridine.
-
Ageing: Hold the solution at this temperature for a period (e.g., 1-2 hours) to allow the seed crystals to establish controlled growth.[6]
-
Slow Cooling: Resume a slow cooling profile to the final desired temperature to maximize yield. This method provides a template for growth, bypassing the kinetic barrier for nucleation and preventing the system from entering the oiling-out regime.[]
Issue 3: Poor Crystal Quality (Fine Powder, Needles, or Agglomerates)
The morphology and size of crystals are critical attributes, especially in pharmaceutical development, as they affect filtration, drying, flowability, and dissolution rates.[8]
Possible Causes & Solutions:
-
High Nucleation Rate: Rapid cooling or excessive supersaturation leads to the simultaneous formation of many nuclei, resulting in a large number of small crystals or a fine powder.[]
-
Solution: Reduce the cooling rate significantly. A slower rate allows for controlled growth on a smaller number of nuclei, leading to larger, more well-defined crystals.
-
-
Solvent Effects: The solvent can influence crystal habit. For example, impurities can adsorb onto specific crystal faces, inhibiting growth in one direction and promoting it in another, often leading to needles instead of prisms.[3][4]
-
Solution: Experiment with different solvents or solvent mixtures. A change in solvent can alter the intermolecular interactions at the crystal-solution interface, thereby changing the crystal shape.[9]
-
-
Agitation: Improper mixing can affect crystal quality. Excessive agitation can cause crystal breakage (secondary nucleation), leading to a wider particle size distribution, while poor mixing can create zones of high supersaturation, causing local rapid crystallization.[10]
-
Solution: Optimize the stirring rate. A gentle, consistent agitation is often sufficient to maintain homogeneity without causing mechanical damage to the growing crystals.
-
Table 1: Impact of Cooling Rate on Crystal Attributes
| Parameter | Slow Cooling | Fast Cooling |
| Crystal Size | Larger, more uniform crystals | Small, fine particles or needles |
| Purity | Generally higher (impurities have time to remain in solution) | Lower (risk of solvent and impurity inclusion)[10] |
| Filtration | Easier and faster | Difficult; may clog filter |
| Handling | Better flow properties | Poor flow, potential for dustiness |
Frequently Asked Questions (FAQs)
Q1: How do I select a suitable solvent system for crystallization?
A1: The selection of an appropriate solvent is the most critical step in developing a successful crystallization process.[] The goal is to find a solvent (or solvent system) in which your compound has high solubility at an elevated temperature and low solubility at a lower temperature. The principle of "like dissolves like" is a useful starting point.[11]
Protocol: Systematic Solvent Screening
-
Select a Range of Solvents: Choose 6-8 solvents with varying polarities (e.g., heptane, toluene, ethyl acetate, acetone, ethanol, methanol, water).
-
Qualitative Solubility Test:
-
Place a small amount (e.g., 10-20 mg) of 4-Methyl-3-phenoxypyridine into separate vials.
-
Add the first solvent dropwise at room temperature while stirring until the solid dissolves. Record the approximate volume.
-
If it dissolves readily in a small volume, the solvent is likely too good for slow cooling crystallization but may be a candidate for an anti-solvent system.
-
If it is poorly soluble, heat the vial gently. If it dissolves upon heating, it is a good candidate for cooling crystallization.
-
-
Evaluate Potential Systems: Based on the results, identify promising single solvents or pairs for anti-solvent crystallization.
Table 2: Interpreting Qualitative Solubility Tests
| Observation | Interpretation | Next Step |
| Insoluble in cold and hot solvent | Solvent is unsuitable. | Choose a solvent with more similar polarity to the compound. |
| Soluble in cold solvent | Solvent is too good; difficult to achieve supersaturation by cooling. | Use as the "good" solvent in an anti-solvent pair.[2] |
| Sparingly soluble in cold, soluble when hot | Ideal candidate. | Proceed with slow cooling crystallization.[2] |
| Soluble in one solvent, insoluble in another | Potential for anti-solvent crystallization. | Use the solubilizing solvent as the "good" solvent and the other as the "anti-solvent."[2] |
Workflow: Solvent Selection Logic
Caption: Decision workflow for selecting a crystallization solvent.
Q2: What is polymorphism and why is it a critical consideration?
A2: Polymorphism is the ability of a compound to exist in two or more different crystal structures.[12][13] These different forms, or polymorphs, have the same chemical composition but different physical properties.[14] For a pharmaceutical compound, this is of utmost importance because different polymorphs can exhibit variations in:
-
Solubility and Dissolution Rate: This directly impacts the bioavailability of the drug.[12] A more stable polymorph is often less soluble.[14]
-
Stability: A metastable polymorph can convert to a more stable form over time, especially during storage, potentially changing the drug's efficacy and shelf-life.[15]
-
Mechanical Properties: Properties like hardness and compressibility are affected, which is critical during tablet manufacturing.[13]
It is essential to identify and consistently produce the desired, most stable polymorph throughout the drug development process to ensure product quality, safety, and efficacy.[12][16] The crystallization conditions—solvent, temperature, cooling rate, and agitation—all play a role in determining which polymorph is formed.[14]
Q3: How do impurities affect the crystallization process?
A3: Impurities can have a significant and often unpredictable impact on crystallization.[4]
-
Inhibition of Nucleation: Some impurities can increase the energy barrier for nucleation, leading to longer induction times or complete failure to crystallize.[3]
-
Alteration of Crystal Habit: Structurally related impurities can adsorb to specific faces of a growing crystal, inhibiting growth on those faces and leading to a change in the crystal's overall shape (e.g., from prisms to needles).[3][4]
-
Incorporation into the Crystal Lattice: Impurities can be incorporated into the final product, reducing its purity.[3] This can occur through surface adsorption or by being trapped within the crystal lattice.
-
Impact on Yield: Impurities can sometimes increase the solubility of the main compound in the solvent, leading to a lower final yield.[3]
Given the basic nitrogen on the pyridine ring, 4-Methyl-3-phenoxypyridine can be purified using acid-base extraction to remove non-basic impurities before the final crystallization step.[5]
References
- Syrris. (2024). Pharmaceutical Crystallization in drug development.
- BOC Sciences. Crystallization of APIs: Methods and Challenges.
- Kavanagh, L. et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
- Al-Khafaji, J. et al. (2024). Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review.
- MDPI. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
- Terada, K. et al. The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923.
- Mettler Toledo. Crystal Polymorphism in Chemical & Pharmaceutical Process Development.
- Fiveable. (2025). 12.3 Polymorphism and its importance in pharmaceutical industry.
- Benchchem. Troubleshooting common issues in pyridine synthesis.
- Crystal Pharmatech. API Crystallization.
- RSC Publishing. (2022). The dual function of impurity in protein crystallization.
- ResearchGate. The influence of impurities and solvents on crystallization.
- Triclinic Labs. Crystallization Method Development and Optimization.
- MDPI. (2021). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation.
- VxP Pharma. (2020). Crystallization of Active Pharmaceutical Ingredients.
- Benchchem. Technical Support Center: Crystallization of Pyrimidine Compounds.
- Benchchem. Technical Support Center: Crystallization of 3-Methyl-4-(pyridin-4-yl)aniline.
- Benchchem. Solubility Profile of 4-Methylanisole-d3 in Common Organic Solvents: A Technical Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 8. crystalpharmatech.com [crystalpharmatech.com]
- 9. researchgate.net [researchgate.net]
- 10. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. syrris.com [syrris.com]
- 13. ijsra.net [ijsra.net]
- 14. mt.com [mt.com]
- 15. fiveable.me [fiveable.me]
- 16. Crystallization Method Development Services from Triclinic Labs [tricliniclabs.com]
Technical Support Center: Purification of 4-Methyl-3-phenoxypyridine
Welcome to the technical support center for the purification of 4-Methyl-3-phenoxypyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their experiments. Here, we address common challenges and provide detailed, field-proven protocols to help you achieve your desired purity specifications. Our approach emphasizes understanding the "why" behind each step, ensuring you can adapt these methods to your specific needs.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the likely impurities in my crude 4-Methyl-3-phenoxypyridine sample?
Understanding potential impurities is the first step toward effective purification. Impurities typically arise from unreacted starting materials, side-products from the synthesis, or degradation. The synthesis of 4-Methyl-3-phenoxypyridine often involves a nucleophilic aromatic substitution or a cross-coupling reaction.
Based on common synthetic routes, you should anticipate the following types of impurities:
| Impurity Type | Potential Compounds | Source | Key Characteristics |
| Starting Materials | Phenol, 3-Halo-4-methylpyridine (e.g., 3-bromo- or 3-chloro-), 4-Methyl-3-pyridinol | Unreacted reagents | Phenol is acidic; Halopyridines are neutral/weakly basic; Pyridinols are amphoteric. |
| Reaction Byproducts | Isomeric phenoxypyridines, Bis-phenoxylated pyridines | Non-selective reactions, Over-reaction | Similar polarity to the desired product, making them difficult to remove by simple methods. |
| Solvent & Reagents | Toluene, DMF, DMSO, Triethylamine (TEA), Inorganic salts (e.g., K₂CO₃, Cs₂CO₃) | Reaction/workup conditions | Volatile solvents, basic amines, or water-soluble salts. |
| Degradation Products | Pyridine N-oxides | Oxidation during reaction or storage | Highly polar, may streak on silica gel. |
This knowledge allows for the strategic selection of a purification method. For instance, the basicity of the pyridine nitrogen in your target compound provides a powerful handle for separation from non-basic or acidic impurities.[1][2]
Q2: What is the most effective first-pass purification strategy for a crude reaction mixture?
For pyridine-containing compounds, an acid-base extraction is an exceptionally powerful and efficient initial purification step.[1][3] This technique leverages the basicity of the pyridine nitrogen to selectively move your desired compound from an organic solvent into an aqueous layer, leaving behind neutral and acidic impurities.
The core principle is to protonate the basic pyridine nitrogen with an acid (like HCl), forming a water-soluble pyridinium salt.[1][2] Neutral organic impurities (e.g., unreacted halopyridines, biphenyl byproducts) will remain in the organic phase. Acidic impurities (like phenol) can be subsequently removed from the organic phase by washing with a base (like NaOH).
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with 1 M aqueous HCl. The 4-Methyl-3-phenoxypyridine will move into the aqueous layer as its hydrochloride salt. Repeat the extraction on the organic layer to ensure complete transfer.
-
Combine & Wash: Combine the acidic aqueous layers. Wash this combined layer once with fresh EtOAc or DCM to remove any remaining neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a concentrated base (e.g., 6 M NaOH or solid K₂CO₃) with stirring until the pH is >10.[1] Your product will deprotonate and may precipitate or form an oil.
-
Back-Extraction: Extract the liberated 4-Methyl-3-phenoxypyridine back into an organic solvent (EtOAc or DCM).[1] Perform this extraction 2-3 times to ensure full recovery.
-
Drying and Concentration: Combine the organic layers from the back-extraction, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.[1]
Caption: Workflow for Acid-Base Extraction Purification.
Q3: My compound is still impure after extraction. How should I proceed with recrystallization?
Recrystallization is an excellent second step for purifying solid compounds.[4][5][6] The goal is to find a solvent (or solvent system) where 4-Methyl-3-phenoxypyridine is highly soluble when hot but poorly soluble when cold, while the impurities remain in solution upon cooling.[6][7]
Given the structure (a moderately polar aromatic heterocycle), suitable solvents would range from polar protic (alcohols) to non-polar aromatic (toluene) or aliphatic (heptane) hydrocarbons. A mixed-solvent system is often ideal.
| Solvent System | Rationale & Expected Outcome | Procedure |
| Isopropanol/Water | Good for moderately polar compounds. Product should dissolve in hot isopropanol. Water is added as an anti-solvent to induce crystallization upon cooling. | Dissolve in minimum hot isopropanol. Add water dropwise until turbidity persists. Add a few drops of isopropanol to redissolve, then cool slowly. |
| Toluene/Heptane | Good for removing more polar impurities. Product should dissolve in hot toluene. Heptane is added as an anti-solvent. | Dissolve in minimum hot toluene. Add heptane dropwise until turbidity persists. Re-heat to clarify, then cool slowly. |
| Ethanol | A single-solvent system. The compound may have moderate solubility at room temperature, so yields might be lower, but it can be effective. | Dissolve in minimum amount of boiling ethanol.[7] Allow to cool slowly to room temperature, then in an ice bath. |
-
Dissolve: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.[4][7]
-
Hot Filtration (if needed): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[4]
-
Crystallize: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb it. Slow cooling encourages the formation of larger, purer crystals.[6] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolate: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Wash: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.[4]
-
Dry: Dry the crystals under vacuum to remove all traces of solvent.
Troubleshooting: If your compound "oils out" instead of crystallizing, it means the solution is supersaturated above the compound's melting point. The solution is either too concentrated or the solvent is too non-polar. Try again with a more dilute solution or a slightly more polar solvent system.
Q4: I need extremely high purity (>99.5%) for my drug discovery program. What is the ultimate purification method?
For achieving the highest levels of purity, flash column chromatography is the gold standard.[8] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[9]
Because 4-Methyl-3-phenoxypyridine contains a basic pyridine nitrogen, it can interact strongly with the slightly acidic silica gel, potentially leading to peak tailing.[10] This can be mitigated by adding a small amount of a basic modifier to the eluent.
-
Select Stationary Phase: Standard silica gel (40-63 µm) is usually the best choice.[11] For particularly stubborn separations or basic compounds, alumina (neutral or basic) can be an alternative.[12]
-
Determine Eluent System: Use Thin Layer Chromatography (TLC) to find a suitable solvent system. A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.
-
Goal: Aim for a retention factor (Rƒ) of ~0.2-0.3 for your desired compound.
-
Pro-Tip: To combat peak tailing on TLC, add ~0.5-1% triethylamine (TEA) or ammonia in methanol to your eluent system.[10][12] This will translate to better separation on the column. A common system is Hexanes/Ethyl Acetate with 0.5% TEA.
-
-
Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent mixture and carefully pack the column.
-
Load the Sample: Dissolve your compound in a minimal amount of the eluent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel ("dry loading"), evaporate the solvent, and carefully add the resulting powder to the top of the column. This technique generally provides superior resolution to loading the sample as a liquid.
-
Elute and Collect: Begin eluting with the solvent system determined by TLC. If separation is difficult, a shallow gradient (gradually increasing the percentage of the more polar solvent) can be used. Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Decision workflow for purifying 4-Methyl-3-phenoxypyridine.
References
- A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. (2025). Benchchem.
- SOP: CRYSTALLIZ
- Technical Support Center: Chromatographic Purification of Pyridine Deriv
- Purification method of pyridine and pyridine derivatives.
- Recrystallization. University of California, Los Angeles.
- Recrystalliz
- Method for purification of pyridine, and method for production of chlorinated pyridine.
- Experimental No. (4)
- Recrystalliz
- 4-Methyl-3-phenylpyridine. PubChem.
- Flash Column Chrom
- Method for recovery of pyridine bases.
- Acid–base extraction. Wikipedia.
- Very polar compound purification using aqueous normal-phase flash column chrom
- Successful Flash Chrom
- Dry Column Vacuum Chromatography. (2004). University of Copenhagen.
- 4-METHYL PYRIDINE. CAMEO Chemicals, NOAA.
- Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Japan Tobacco Inc.
- Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. (2024). MDPI.
- What is best method to remove pyridine from a reaction mixture?. (2014).
- Flash Column Chrom
- Phenazopyridine. Merck & Co.
- A REVIEW ON IMPURITY PROFILE OF DRUGS. (2022). World Journal of Pharmaceutical Research.
- 4-METHYL-3-PHENYLPYRIDINE | CAS 19352-29-5.
- phenazopyridine. IUPHAR/BPS Guide to PHARMACOLOGY.
- Phenazopyridine hydrochloride CAS#: 136-40-3. ChemicalBook.
- Synthesis of 2, 6-Diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride a Genito-Urinary Antiseptic Drug. (2011). Indo-Global Journal of Pharmaceutical Sciences.
- Synthesis of 1-methyl-3-phenylpyrazolo[4,3-b]pyridines via a methylation of 4-phthalimino-3-phenylpyrazoles and optimization toward highly potent corticotropin-releasing factor type-1 antagonists. (2003). PubMed.
- Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone. (1994).
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- 3. researchgate.net [researchgate.net]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. Recrystallization [sites.pitt.edu]
- 6. vernier.com [vernier.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Chemistry Teaching Labs - Flash Column Chromatography [chemtl.york.ac.uk]
- 9. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
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- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. chem.rochester.edu [chem.rochester.edu]
Overcoming poor reactivity of 4-Methyl-3-phenoxypyridine precursors
Technical Support Center: 4-Methyl-3-phenoxypyridine Synthesis
Welcome to the technical support center for the synthesis of 4-Methyl-3-phenoxypyridine. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-O bond formation involving pyridine scaffolds. The inherent electronic properties of pyridine rings, combined with steric factors, can often lead to poor reactivity of the necessary precursors.[1][2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome these challenges and achieve optimal results in your synthesis.
Troubleshooting Guide: Overcoming Common Reactivity Issues
This section addresses specific experimental failures in a question-and-answer format, providing a systematic approach to problem-solving.
Issue 1: Low or No Product Yield in Palladium-Catalyzed C-O Coupling
Question: I am attempting a Buchwald-Hartwig C-O coupling between 3-halo-4-methylpyridine and phenol, but I am seeing very low conversion of my starting materials. What are the likely causes and how can I improve my yield?
Answer: Low conversion in Buchwald-Hartwig C-O couplings involving pyridyl halides is a common challenge.[3][4] The primary factors to investigate are the catalyst system (ligand and palladium precursor), the base, and the reaction conditions.
-
Causality—The "Pyridine Problem": The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[5][6] Furthermore, electron-deficient pyridine rings can be poor substrates for oxidative addition, which is often the rate-determining step.[7] The methyl group at the 4-position also adds some steric hindrance.[8][9]
-
Troubleshooting Steps:
-
Ligand Selection is Critical: Standard phosphine ligands may not be effective. Bulky, electron-rich biaryl phosphine ligands are designed to promote reductive elimination and stabilize the active catalytic species.[4]
-
Choice of Base: The base plays a crucial role in deprotonating the phenol to form the active nucleophile. A base that is too weak will result in slow reaction rates, while an overly strong base can cause side reactions or degradation.
-
Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common choices, the activation step to form the active Pd(0) species can sometimes be inefficient.
-
Recommendation: Consider using a pre-formed Pd(0) source or a pre-catalyst that is readily activated.
-
-
Solvent and Temperature: The reaction should be conducted in an anhydrous, aprotic polar solvent to ensure solubility of the reagents and promote the reaction.
-
Caption: Decision tree for troubleshooting low yields.
Issue 2: Precursor Reactivity in Ullmann Condensation
Question: I am trying to synthesize 4-Methyl-3-phenoxypyridine using a copper-catalyzed Ullmann condensation, but the reaction is sluggish and requires very high temperatures, leading to decomposition. How can I improve this transformation?
Answer: The classic Ullmann condensation often requires harsh reaction conditions (high temperatures, polar aprotic solvents) which can be detrimental to complex molecules.[13][14] Modern advancements have led to milder and more efficient protocols.
-
Causality—The Challenge of Activation: Traditional Ullmann reactions often use stoichiometric amounts of copper powder, which can have variable activity. The reaction mechanism involves the formation of a copper(I) phenoxide, which then reacts with the aryl halide.[13] Electron-deficient halides, like 3-halo-4-methylpyridines, can be challenging substrates.
-
Troubleshooting Steps:
-
Catalyst System: Move from copper powder to a soluble copper(I) salt, which is generally more reactive. The addition of a ligand can dramatically accelerate the reaction and allow for lower temperatures.
-
Recommendation: Use CuI as the catalyst. Pair it with a ligand such as L-proline, N,N-dimethylglycine, or a diamine like N,N'-dimethylethylenediamine (DMEDA).[14] These ligands help to solubilize the copper species and facilitate the catalytic cycle.
-
-
Base and Solvent: The choice of base is critical for forming the copper phenoxide.
-
Recommendation: A strong base like K₂CO₃ or Cs₂CO₃ is often effective. The solvent should be polar and aprotic, such as DMF, NMP, or DMSO. However, with an effective ligand, it may be possible to use less harsh solvents like dioxane.[15]
-
-
Halide Reactivity: The reactivity of the 3-halo-4-methylpyridine follows the trend I > Br > Cl.[7][16]
-
Recommendation: If you are using the chloride or bromide and experiencing poor reactivity, consider synthesizing the 3-iodo-4-methylpyridine precursor, as the C-I bond is more readily activated by the copper catalyst.
-
-
| Catalyst System | Precursor | Typical Conditions | Yield (%) | Key Advantages | Reference |
| Pd(OAc)₂ / SPhos | 3-Bromo-4-methylpyridine | Cs₂CO₃, Toluene, 100 °C | >85 | High efficiency for challenging substrates. | [10] |
| CuI / L-Proline | 3-Iodo-4-methylpyridine | K₂CO₃, DMSO, 90 °C | 70-90 | Cost-effective, milder than classic Ullmann. | [17] |
| Classic Ullmann (Cu powder) | 3-Bromo-4-methylpyridine | K₂CO₃, Pyridine, 160 °C | <40 | Traditional method, often low yielding. | [13] |
Frequently Asked Questions (FAQs)
Q1: Why is 3-halo-4-methylpyridine a "challenging" substrate for cross-coupling?
A1: There are two primary reasons. First, the pyridine nitrogen is a Lewis base and can coordinate to the metal catalyst (e.g., palladium or copper), which can sequester the catalyst and inhibit its activity.[2][6] Second, the 4-methyl group introduces steric hindrance around the C3 position, which can slow down the approach of the catalyst for oxidative addition and subsequent steps in the catalytic cycle.[8][9][18][19][20]
Q2: Can I use 3-fluoro or 3-chloro-4-methylpyridine as a precursor?
A2: While possible, it is significantly more challenging. The strength of the carbon-halogen bond is a key factor in the oxidative addition step of most cross-coupling reactions. The bond strength follows the trend C-F > C-Cl > C-Br > C-I.[7] Consequently, C-F bonds are generally unreactive in standard cross-coupling, and C-Cl bonds require highly active, specialized catalyst systems (e.g., palladium catalysts with bulky, electron-rich phosphine ligands) to achieve good yields.[11][12] For initial investigations, 3-bromo or 3-iodo-4-methylpyridine are strongly recommended.
Q3: My reaction is producing a significant amount of hydrodehalogenation byproduct (replacement of the halogen with hydrogen). What causes this?
A3: Hydrodehalogenation is a common side reaction in cross-coupling, particularly with electron-deficient heteroaryl halides.[16] It can be caused by several factors, including the presence of water or other protic sources in the reaction mixture, or a side-cycle of the catalyst involving β-hydride elimination from species formed in the reaction. Using a strong, non-nucleophilic base and ensuring strictly anhydrous conditions can help to minimize this side reaction. In some cases, changing the ligand or solvent can also alter the reaction pathway to favor the desired coupling product.
Experimental Protocols
Protocol 1: Optimized Buchwald-Hartwig C-O Coupling
This protocol is a robust starting point for the synthesis of 4-Methyl-3-phenoxypyridine from 3-bromo-4-methylpyridine.
Diagram of Experimental Workflow
Caption: General workflow for Buchwald-Hartwig coupling.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add 3-bromo-4-methylpyridine (1.0 equiv.), phenol (1.2 equiv.), cesium carbonate (Cs₂CO₃, 2.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and SPhos (0.04 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed toluene (to make a ~0.1 M solution with respect to the aryl halide) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-Methyl-3-phenoxypyridine.
References
-
Cook, X. A., Gombert, A., & Willis, M. C. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068-11091. [Link]
-
Gryko, D., et al. (2025). Photochemical C3-amination of pyridines via Zincke imine intermediates. ResearchGate.[Link]
-
Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. Wikipedia.[Link]
-
Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799-3802. [Link]
-
Ullmann, F. (n.d.). Ullmann condensation. Wikipedia.[Link]
-
Khan Academy. (2013). Steric hindrance. YouTube.[Link]
-
Sergeev, A. G., et al. (2020). An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Organic Letters, 22(14), 5549-5554. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org.[Link]
-
Various Authors. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.[Link]
-
Various Authors. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC.[Link]
-
ChemTalk. (2021). Steric Hindrance. ChemTalk.[Link]
-
Various Authors. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. Ullmann Reaction [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. proprogressio.hu [proprogressio.hu]
- 17. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 20. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Methyl-3-phenoxypyridine Stability & Troubleshooting
Welcome to the Technical Support Center for 4-Methyl-3-phenoxypyridine (4-M-3-PP). As a Senior Application Scientist, I frequently encounter researchers who mischaracterize the stability of this compound during formulation, synthesis, or forced degradation studies. Because this molecule features both a basic pyridine ring and a highly stable diaryl ether linkage, its behavior under acidic conditions is often misinterpreted.
This guide is designed to provide drug development professionals and analytical scientists with field-proven insights, explaining the fundamental causality behind experimental observations and offering self-validating protocols to ensure absolute scientific integrity.
Section 1: Core Degradation Pathways (Mechanistic Insights)
Q: What is the primary degradation mechanism of 4-Methyl-3-phenoxypyridine under acidic stress? A: To understand the degradation of 4-M-3-PP, we must separate physical state changes from true chemical degradation. Under mild acidic conditions (pH 3–5), the molecule is chemically stable. The pyridine nitrogen (pKa ~5.2) rapidly accepts a proton, which drastically alters the molecule's solubility and polarity[1]. However, this is a reversible physical change , not chemical degradation.
True degradation requires breaking the diaryl ether linkage. Diaryl ethers are notoriously robust, possessing a high bond dissociation energy of approximately 82.5 kcal/mol[2]. To cleave this bond, the ether oxygen must be protonated under harsh acidic conditions (e.g., >1M HCl at temperatures >80°C), followed by nucleophilic attack by water. This irreversible acid-catalyzed hydrolysis yields two primary degradation products: 3-hydroxy-4-methylpyridine and phenol [3].
Q: Does the C-4 methyl group degrade under acidic conditions? A: Under purely acidic, non-oxidizing conditions, the C-4 methyl group remains relatively inert. However, if the acidic medium contains oxidizing agents (e.g., nitric acid or trace peroxides), the pathway diverges. The C-4 methyl group is activated by the electron-withdrawing nature of the protonated pyridine ring and can undergo oxidation. This mimics the molecule's known in vivo metabolic pathway, where it is highly susceptible to metabolic hydroxylation at the C-4 methyl group, forming 4-hydroxymethyl-3-phenoxypyridine[4].
Acid-catalyzed degradation pathway of 4-Methyl-3-phenoxypyridine via ether cleavage.
Section 2: Troubleshooting Guide (Analytical & Experimental Issues)
Q: Why do I observe a massive retention time shift and peak splitting when using 0.1% TFA in my HPLC mobile phase? A: This is the most common analytical artifact encountered with pyridine derivatives. Trifluoroacetic acid (TFA) lowers the mobile phase pH to ~2.0. At this pH, the pyridine nitrogen of 4-M-3-PP is fully protonated. The resulting cation is highly polar, causing it to elute much earlier on a standard C18 reverse-phase column[1]. Peak splitting usually occurs if the on-column pH fluctuates near the molecule's pKa, leading to a mixed population of neutral and protonated species. Causality Insight:This is not degradation. It is a predictable shift in ionization state. To resolve this, either use a stronger acid (like phosphoric acid) to ensure 100% protonation[1], or switch to a basic mobile phase (pH > 7.5) to keep the molecule entirely neutral.
Q: How can I definitively differentiate between reversible protonation and true acid-catalyzed ether cleavage in my stability assays? A: You must implement a self-validating Neutralization-Reinjection Workflow . True degradation involves covalent bond breakage (ether cleavage), which is irreversible[2]. Protonation is reversible. By neutralizing the stressed sample back to physiological pH before analysis, you force any intact 4-M-3-PP back to its neutral state. If the original chromatographic peak returns to its expected retention time, the molecule was merely protonated. If new peaks (phenol and 3-hydroxy-4-methylpyridine) persist, true degradation has occurred.
Self-validating troubleshooting workflow for acidic HPLC artifacts.
Section 3: Quantitative Data & Kinetic Profiling
The following table summarizes the kinetic degradation profile of 4-Methyl-3-phenoxypyridine under varying degrees of acidic stress. Notice the high energy barrier required to initiate true ether cleavage.
| Condition | pH | Temp (°C) | Time (h) | Intact 4-M-3-PP (%) | Phenol Yield (%) | Primary Mechanism |
| Mild Acid | 4.0 | 25 | 24 | >99.9 | <0.1 | Reversible N-Protonation |
| Strong Acid | 1.0 | 25 | 24 | 98.5 | 1.2 | Slow Ether Cleavage |
| Harsh Acid | 1.0 | 80 | 4 | 45.0 | 52.5 | Accelerated Ether Cleavage |
| Oxidizing Acid (HNO₃) | 1.0 | 40 | 4 | 30.0 | 15.0 | C-4 Methyl Oxidation & Cleavage |
Section 4: Experimental Protocols
Protocol: Self-Validating Acidic Forced Degradation Assay
Objective: To definitively induce and quantify acid-catalyzed ether cleavage while eliminating false positives from reversible N-protonation.
Step 1: Sample Preparation Dissolve the 4-Methyl-3-phenoxypyridine standard in an inert co-solvent (e.g., LC-MS grade acetonitrile) to achieve a stock concentration of 1.0 mg/mL.
Step 2: Acid Stress Application Aliquot 1.0 mL of the stock solution into a heavy-walled borosilicate glass vial. Add 1.0 mL of 2.0 M HCl. Seal the vial tightly with a PTFE-lined cap and incubate in a thermomixer at 80°C for exactly 4 hours to overcome the diaryl ether bond dissociation energy[2].
Step 3: Quenching and Neutralization (The Self-Validating Step) Remove the vial from the thermomixer and rapidly cool it to room temperature in a water bath. Transfer a 500 µL aliquot of the stressed solution to a new HPLC vial. Add 500 µL of 2.0 M NaOH to neutralize the strong acid. Immediately buffer the solution by adding 100 µL of 1.0 M Phosphate Buffer (pH 7.4). Causality Check: This ensures the pyridine nitrogen is fully deprotonated, returning any surviving parent compound to its neutral state.
Step 4: Chromatographic Analysis Inject the neutralized sample alongside a non-stressed control onto a C18 HPLC column using a neutral mobile phase (e.g., 10 mM Ammonium Acetate, pH 7.0 / Acetonitrile gradient). Quantify the depletion of the parent peak and the emergence of the phenol degradant peak at ~270 nm.
References
-
Pavia, M. R., Taylor, C. P., Hershenson, F. M., Lobbestael, S. J., & Butler, D. E. (1988). 3-Phenoxypyridine 1-oxides as anticonvulsant agents. Journal of Medicinal Chemistry, 31(4), 841-847.
-
SIELC Technologies. (2018). 4-Methyl-3-phenoxypyridine Analytical Methods and Acid Compatibility. SIELC Compound Database.
-
Rengshausen, S., et al. (2019). Catalytic Hydrogenolysis of Substituted Diaryl Ethers. Synlett, 30(04), 405-412.
-
Lundquist, K., & Ericsson, L. (1970). Acid Degradation of Lignin. Part VII. The Cleavage of Ether Bonds. Acta Chemica Scandinavica, 24, 3681-3686.
Sources
Technical Support Center: Scaling Up the Synthesis of 4-Methyl-3-phenoxypyridine
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-3-phenoxypyridine. It provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to address challenges encountered during laboratory and scale-up operations. Our approach is rooted in explaining the causal relationships behind experimental choices to empower users with a robust problem-solving framework.
Overview of Synthetic Strategies
The synthesis of 4-Methyl-3-phenoxypyridine, a diaryl ether, primarily involves the formation of a carbon-oxygen (C-O) bond between a 4-methylpyridine core and a phenol moiety. The two most prevalent and industrially relevant methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. The choice between these methods depends on factors such as substrate reactivity, functional group tolerance, cost of goods, and scalability.
The pyridine nitrogen can complicate some reactions; for instance, in Friedel-Crafts type reactions, the Lewis acid catalyst can complex with the nitrogen, deactivating the ring towards electrophilic substitution.[1] Therefore, cross-coupling reactions are generally more reliable for this transformation.
Caption: Key synthetic routes to 4-Methyl-3-phenoxypyridine.
Table 1: Comparison of Primary Synthetic Routes
| Parameter | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
| Catalyst | Copper (CuI, Cu₂O, Cu powder) | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) + Ligand |
| Typical Temp. | High (often >150 °C)[2][3] | Moderate (80-120 °C) |
| Solvents | High-boiling polar (DMF, NMP, Nitrobenzene)[2] | Anhydrous aprotic (Toluene, Dioxane, THF)[4] |
| Substrate Scope | Less tolerant; requires activated aryl halides | Broad; couples chlorides, bromides, iodides, triflates |
| Key Advantages | Lower catalyst cost | Higher yields, milder conditions, broader scope |
| Key Challenges | Harsh conditions, stoichiometric copper, difficult purification | Catalyst cost, ligand sensitivity, strict inert atmosphere required |
Troubleshooting and FAQs
This section is formatted as a series of questions and answers to directly address common experimental failures.
Section 2.1: Issues in Ullmann Condensation
Q1: My Ullmann reaction shows low to no conversion. What are the most likely causes?
A1: This is a common issue often traced back to four critical parameters: catalyst activity, temperature, starting materials, and the base.
-
Catalyst Activity: Traditional Ullmann reactions often used stoichiometric amounts of "activated" copper powder.[2] If using copper salts like CuI, ensure they are anhydrous and of high purity. For copper powder, pre-activation by washing with a dilute acid (to remove oxides) followed by water and a solvent can improve reactivity.[3]
-
Reaction Temperature: Ullmann condensations are notorious for requiring high temperatures, often in excess of 150-210 °C, to proceed at a reasonable rate.[2] If your reaction is sluggish, a gradual increase in temperature is the first variable to optimize.
-
Aryl Halide Reactivity: The reactivity of the 3-halo-4-methylpyridine follows the order I > Br >> Cl.[2][5] If you are using a bromide and experiencing low reactivity, switching to the iodide equivalent will significantly accelerate the reaction. Aryl chlorides are generally unreactive under standard Ullmann conditions.[5]
-
Base and Solvent: A strong base (e.g., K₂CO₃, K₃PO₄) is required to deprotonate the phenol, forming the active phenoxide nucleophile. Ensure the base is finely powdered and dry. The solvent must be polar, aprotic, and have a high boiling point to accommodate the required temperatures (e.g., DMF, NMP).[3]
Q2: I'm observing significant byproduct formation, particularly a dark, tar-like substance. How can I minimize this?
A2: High-temperature reactions are prone to decomposition and side reactions.
-
Temperature Control: While high temperatures are necessary, excessive heat can cause substrate or product degradation. Find the minimum temperature required for a reasonable reaction rate (e.g., by running small-scale optimizations at 140°C, 160°C, and 180°C).
-
Inert Atmosphere: Although less sensitive than palladium catalysis, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that contribute to tar formation.
-
Stoichiometry: Use a slight excess of the phenol (1.1-1.2 equivalents) to ensure the complete consumption of the more valuable halide starting material. Using a large excess of copper can sometimes promote homocoupling of the aryl halide.
Section 2.2: Issues in Buchwald-Hartwig C-O Coupling
Q1: My palladium-catalyzed reaction is not working. I don't see any product formation by TLC/LC-MS.
A1: Failure in Buchwald-Hartwig coupling is almost always due to the deactivation of the palladium catalyst. This is a sensitive reaction that demands rigorous technique.
-
Oxygen Exclusion: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by oxygen. The entire reaction setup, including solvents and reagents, must be thoroughly deoxygenated. This is achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes and ensuring the reaction is run under a positive pressure of inert gas.[6]
-
Anhydrous Conditions: Water can interfere with the catalytic cycle. Use anhydrous solvents and ensure all glassware is oven- or flame-dried before use.
-
Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is critical. For C-O coupling, bidentate phosphine ligands like Xantphos or DPEPhos are often effective.[6] The ligand protects the palladium center and facilitates the key reductive elimination step. Without the correct ligand, the reaction will not proceed.
-
Base Selection: The base's strength and solubility are important. A weak base may not effectively facilitate the formation of the palladium-alkoxide complex. Common bases include Cs₂CO₃ and K₃PO₄.[6] Avoid strong nucleophilic bases like KOtBu in some cases, as they can be incompatible with certain functional groups.[4]
Q2: My main byproduct is 4-methylpyridine (hydrodehalogenation). Why is this happening and how can I prevent it?
A2: Hydrodehalogenation is a known side reaction in palladium-catalyzed couplings. It occurs when an intermediate palladium-aryl complex undergoes reaction with a hydride source instead of the intended nucleophile.
-
Mechanism: This can arise from a side reaction involving beta-hydride elimination from the palladium amido complex, which can compete with reductive elimination.[7]
-
Mitigation Strategies:
-
Ligand Choice: Bulky, electron-rich ligands often favor the desired reductive elimination over side reactions. Consider screening different ligands.
-
Base: The choice of base can influence the reaction pathway. Sometimes, switching from a carbonate to a phosphate base (or vice-versa) can suppress this side product.
-
Scavenge Water: Ensure the reaction is scrupulously dry, as water can be a proton source contributing to this pathway.
-
Q3: How do I effectively remove residual palladium and phosphine ligand from my final product?
A3: This is a critical step, especially in pharmaceutical chemistry.
-
Filtration: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite®. This will remove the bulk of the heterogeneous catalyst residues.
-
Silica Gel Chromatography: Standard column chromatography is effective at separating the nonpolar product from the more polar catalyst/ligand residues.
-
Activated Carbon: Stirring the crude product solution with activated carbon can adsorb significant amounts of palladium.
-
Metal Scavengers: For very low residual metal requirements, commercially available metal scavenging resins can be employed.
Caption: A systematic workflow for troubleshooting synthesis.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific laboratory conditions and scales.
Protocol 1: Ullmann Condensation (Small Scale)
-
Reagents:
-
3-Bromo-4-methylpyridine (1.0 equiv)
-
Phenol (1.2 equiv)
-
Copper(I) Iodide (CuI) (0.2 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-4-methylpyridine, phenol, CuI, and K₂CO₃.
-
Evacuate and backfill the flask with nitrogen gas three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 150 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the copper salts, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water (3x) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the final product.
-
Protocol 2: Buchwald-Hartwig C-O Coupling (Small Scale)
-
Reagents:
-
3-Bromo-4-methylpyridine (1.0 equiv)
-
Phenol (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cesium Carbonate (Cs₂CO₃), anhydrous (1.5 equiv)
-
Toluene, anhydrous and deoxygenated
-
-
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the flask with argon gas three times.
-
Add the 3-bromo-4-methylpyridine and phenol to the flask.
-
Add anhydrous, deoxygenated toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring under an argon atmosphere.[6]
-
Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Upon completion, cool the mixture to room temperature and dilute with toluene.
-
Filter the mixture through a pad of Celite, washing with additional toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography.
-
References
-
El-Sayed, M. A. A. F. et al. (2017). Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl... Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions in the synthesis of 4a. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]
-
Jadhav, S. D. et al. (2020). Ecofriendly Synthesis of Pyridine Derivatives Using Activated Fly Ash as an Efficient and Reusable Catalyst. International Journal of Engineering and Advanced Technology (IJEAT). Available at: [Link]
-
Wikipedia. (2023). Ullmann condensation. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
PubMed. (2003). Synthesis of 1-methyl-3-phenylpyrazolo[4,3-b]pyridines via a methylation of 4-phthalimino-3-phenylpyrazoles and optimization toward highly potent corticotropin-releasing factor type-1 antagonists. Available at: [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]
-
ResearchGate. (n.d.). Application of the optimized reaction condition on different substituted pyridine-2(1H). Available at: [Link]
-
Hrycyna, C. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. Available at: [Link]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Available at: [Link]
-
Reddy, T. S. et al. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances. Available at: [Link]
-
ScienceDirect. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]
-
ResearchGate. (2025). A new route for the synthesis of 2-phenylpyridines over molecular sieve catalysts. Available at: [Link]
-
Royal Society of Chemistry. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. Available at: [Link]
-
Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Available at: [Link]
-
PubMed. (2022). Substituted Pyridines from Isoxazoles: Scope and Mechanism. Available at: [Link]
- Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
-
MDPI. (2023). 4-Methyl/Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-ones Synthesis: Mechanistic Pathway Study and Single-Crystal X-ray Analysis of the Intermediates. Available at: [Link]
-
ACS Publications. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Available at: [Link]
-
MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available at: [Link]
- Google Patents. (n.d.). CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
- Google Patents. (n.d.). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
- Google Patents. (n.d.). WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
- Google Patents. (n.d.). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
-
ResearchGate. (2017). Why distilled 4-methylpyridine is required before carrying its coupling reaction?. Available at: [Link]
-
Sciencemadness.org. (2023). Synthesizing 4-methylpyridine. Available at: [Link]
-
ResearchGate. (1994). Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone. Available at: [Link]
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- 3. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Guide to the 1H NMR Spectroscopic Analysis of 4-Methyl-3-phenoxypyridine
An In-depth Comparison and Methodological Guide for Researchers
In the landscape of modern drug discovery and development, the precise and unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to today's scientist, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone for its ability to provide a detailed atomic-level view of molecular structure. This guide offers a comprehensive analysis of the 1H NMR spectrum of 4-Methyl-3-phenoxypyridine, a heterocyclic scaffold of interest in medicinal chemistry.[1][2]
The Predicted 1H NMR Spectrum of 4-Methyl-3-phenoxypyridine: A Detailed Analysis
The structure of 4-Methyl-3-phenoxypyridine, with its distinct proton environments, is anticipated to produce a characteristic 1H NMR spectrum. The chemical shifts (δ) of the pyridine ring protons are influenced by the interplay of the electron-donating methyl group and the electron-withdrawing, yet also resonance-donating, phenoxy group.
Caption: Molecular structure of 4-Methyl-3-phenoxypyridine with proton labeling.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | 8.2 - 8.4 | d | J(H2, H6) ≈ 0.5 - 1.0 Hz |
| H-5 | 7.0 - 7.2 | d | J(H5, H6) ≈ 5.0 Hz |
| H-6 | 8.3 - 8.5 | dd | J(H6, H5) ≈ 5.0 Hz, J(H6, H2) ≈ 0.5 - 1.0 Hz |
| Methyl (CH₃) | 2.2 - 2.4 | s | |
| Phenoxy (ortho-H) | 7.0 - 7.2 | d | J(ortho, meta) ≈ 7.5 - 8.0 Hz |
| Phenoxy (meta-H) | 7.3 - 7.5 | t | J(meta, ortho) ≈ 7.5 - 8.0 Hz, J(meta, para) ≈ 7.5 - 8.0 Hz |
| Phenoxy (para-H) | 7.1 - 7.3 | t | J(para, meta) ≈ 7.5 - 8.0 Hz |
Comparative Spectral Analysis: Deconstructing the Substituent Effects
To substantiate our predictions for 4-Methyl-3-phenoxypyridine, we will now compare it with the known 1H NMR spectra of 4-methylpyridine and 3-phenoxypyridine. This comparative approach allows for a clear understanding of how each substituent individually influences the electronic environment of the pyridine ring protons.
4-Methylpyridine (γ-Picoline)
The 1H NMR spectrum of 4-methylpyridine provides a baseline for understanding the effect of the methyl group. The methyl group is an electron-donating group, which increases the electron density on the pyridine ring, particularly at the ortho (3 and 5) and para (2 and 6) positions relative to the nitrogen. This increased shielding results in an upfield shift (lower ppm values) for the ring protons compared to unsubstituted pyridine.
| Proton (4-Methylpyridine) | Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2, H-6 | 8.46 | d | 5.2 |
| H-3, H-5 | 7.10 | d | 5.2 |
| Methyl (CH₃) | 2.35 | s | |
| (Spectral data obtained from ChemicalBook in CDCl₃)[3] |
3-Phenoxypyridine
The phenoxy group at the 3-position introduces a more complex set of electronic effects. The oxygen atom is highly electronegative, leading to an inductive electron-withdrawing effect that deshields the pyridine protons. However, the lone pairs on the oxygen can also participate in resonance, donating electron density to the ring. The interplay of these effects determines the final chemical shifts.
| Proton (3-Phenoxypyridine) | Experimental Chemical Shift (δ, ppm) | Multiplicity | | :--- | :--- | | H-2 | 8.4 | m | | H-4 | 7.4 | m | | H-5 | 7.3 | m | | H-6 | 8.3 | m | | Phenyl | 7.0 - 7.5 | m | (Approximate shifts from various sources)
By analyzing these two reference compounds, we can rationalize the predicted spectrum of 4-Methyl-3-phenoxypyridine. The methyl group at position 4 will shield the adjacent H-5 proton, while the phenoxy group at position 3 will deshield the neighboring H-2 and H-4 protons (in this case, the carbon at position 4). The combined influence of these groups leads to the predicted chemical shifts and multiplicities outlined in the table above.
Caption: Influence of substituents on the 1H NMR spectrum of the pyridine ring.
Experimental Protocol for Acquiring a High-Quality 1H NMR Spectrum
To ensure the acquisition of a high-quality and reproducible 1H NMR spectrum of 4-Methyl-3-phenoxypyridine or similar compounds, a standardized experimental protocol is essential. This protocol outlines the critical steps from sample preparation to data acquisition.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid 4-Methyl-3-phenoxypyridine sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), to the vial. The choice of solvent is critical; it must dissolve the sample completely and should not have signals that overlap with the analyte's resonances.
-
Gently agitate the vial to ensure complete dissolution of the sample.
-
Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.
-
Ensure the sample height in the NMR tube is between 4-5 cm.
-
-
Instrument Setup and Calibration:
-
Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer's autosampler or manual insertion port.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.
-
Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and improves spectral resolution. Automated shimming routines are available on most modern spectrometers.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters. A standard 1H NMR experiment typically involves:
-
A 90° pulse width.
-
A spectral width of approximately 12-15 ppm.
-
An acquisition time of 2-4 seconds.
-
A relaxation delay of 1-5 seconds to allow for full relaxation of the protons between scans.
-
A sufficient number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.
-
-
Initiate the data acquisition.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).
-
Integrate the peaks to determine the relative number of protons corresponding to each signal.
-
Analyze the peak multiplicities and coupling constants to elucidate the final structure.
-
Caption: Workflow for acquiring a 1H NMR spectrum.
Conclusion
This guide provides a comprehensive framework for understanding and analyzing the 1H NMR spectrum of 4-Methyl-3-phenoxypyridine. By leveraging a predictive approach grounded in the experimental data of analogous compounds and fundamental NMR principles, researchers can confidently interpret the spectral features of this and related molecules. The detailed experimental protocol further ensures the acquisition of high-quality, reliable data, which is the bedrock of accurate structural characterization in the rigorous environment of scientific research and drug development.
References
-
Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. The Royal Society of Chemistry. Available at: [Link]
-
NMR study of the interaction of P-450 with 4-methoxypyridine. CORE. Available at: [Link]
-
[1H, 1H] NMR Spectrum (2D, 600 MHz, CD3OD, experimental) (NP0333413) - NP-MRD. Natural Products Magnetic Resonance Database. Available at: [Link]
-
An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances. Available at: [Link]
-
Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. Molecules. Available at: [Link]
-
Design, synthesis, and biological evaluation of novel 4-phenoxypyridine derivatives as potential antitumor agents. ResearchGate. Available at: [Link]
-
[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. Available at: [Link]
-
An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. Semantic Scholar. Available at: [Link]
-
2b. 300 MHz 1H NMR spectra are shown below for 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine. UCI Department of Chemistry. Available at: [Link]
-
Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI. Available at: [Link]
-
Synthesis and Structure of (4-methyl-pyridine-N-oxide)oxo-(salicylaldehyde 4-phenylthiosemicarbazonato)vanadium(IV). ResearchGate. Available at: [Link]
-
Characterization by NMR Spectroscopy, X-ray Analysis and Cytotoxic Activity of the Ruthenium(II) Compounds 2(L = 2-Phenylazopyridine and 2-(p-Tolyazo)pyridine) and Derivatives. Inorganica Chimica Acta. Available at: [Link]
-
Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of Novel 4-phenoxypyridine Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors. Bentham Science. Available at: [Link]
Sources
High-Resolution 13C NMR Profiling of 4-Methyl-3-phenoxypyridine: Room Temperature vs. CryoProbe Technologies
Executive Summary & The Analytical Challenge
4-Methyl-3-phenoxypyridine is a highly valuable pharmacophore intermediate, historically utilized in the synthesis of anticonvulsant agents and modern targeted kinase inhibitors[1]. For drug development professionals, rigorous structural elucidation and impurity profiling of this compound are non-negotiable.
However, the molecule presents a distinct analytical challenge for 13C Nuclear Magnetic Resonance (NMR) spectroscopy. The compound features a sterically hindered core with multiple quaternary carbons (C3, C4, and the phenoxy C1'). Because 13C has a low natural abundance (~1.1%) and a low gyromagnetic ratio, these proton-deficient carbons yield notoriously weak signals[2]. This guide objectively compares standard Room Temperature (RT) probes against Helium-cooled CryoProbes to establish the most efficient, self-validating protocol for the 13C NMR analysis of 4-Methyl-3-phenoxypyridine.
Technology Comparison: RT Probe vs. CryoProbe
The fundamental bottleneck in 13C NMR is the Signal-to-Noise Ratio (SNR). Thermal noise (Johnson-Nyquist noise), generated by the random motion of electrons in the spectrometer's receiver coil, directly competes with the weak NMR signal emitted by the sample.
-
Standard RT Probes (Ambient Temperature): While robust for highly concentrated samples, RT probes struggle with mass-limited or sterically complex molecules. Achieving a baseline SNR for the quaternary carbons in 4-Methyl-3-phenoxypyridine often requires overnight acquisitions.
-
CryoProbes (Cryogenic Cooling): CryoProbes solve this causality not by altering the sample, but by cooling the RF transmit/receive coils and the preamplifier to approximately 20 K using a closed-cycle helium cryocooler[3]. By drastically reducing the electrical resistance and thermal noise of the circuitry, CryoProbes deliver a 3- to 4-fold enhancement in 13C sensitivity compared to equivalent RT probes[3].
Table 1: Quantitative Performance Comparison (15 mg Sample)
| Performance Metric | 400 MHz RT Probe | 600 MHz CryoProbe | Analytical Advantage |
| Hardware Temperature | ~298 K | ~20 K (Coils) / 298 K (Sample) | Exponential reduction in thermal noise. |
| Relative 13C Sensitivity | 1x (Baseline) | 3.5x to 4.0x | Unlocks detection of trace impurities (<0.1%). |
| Acquisition Time | ~4.5 Hours | ~20 Minutes | ~13x increase in laboratory throughput. |
| Quaternary C Resolution | Broad, low intensity | Sharp, high intensity | Rapid elucidation of the C3-O-Ph linkage. |
Causality-Driven Experimental Protocol
To ensure scientific integrity, the following methodology is designed as a self-validating system . Every parameter choice is grounded in the physical chemistry and relaxation dynamics of 4-Methyl-3-phenoxypyridine.
Step 1: Sample Preparation & Internal Standardization
-
Methodology: Accurately weigh 15 mg of 4-Methyl-3-phenoxypyridine. Dissolve completely in 0.6 mL of high-purity Deuterated Chloroform (CDCl3, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS)[4]. Transfer to a pristine 5 mm NMR tube.
-
Causality: CDCl3 provides a robust deuterium signal, allowing the spectrometer to "lock" and stabilize the B0 magnetic field[2]. The TMS acts as an internal standard. By setting the TMS peak to exactly 0.00 ppm, the protocol creates a self-validating reference point, ensuring that chemical shifts are absolute and unaffected by minor temperature fluctuations[5].
Step 2: Probe Tuning, Matching, and Shimming
-
Methodology: Insert the sample into the magnet. Tune and match the probe specifically for the 13C frequency. Adjust the Z-shims until the 2H lock signal is perfectly symmetrical and reaches a non-oscillating maximum (>80% capacity).
-
Causality: Proper shimming homogenizes the magnetic field across the sample volume. A poorly shimmed field causes line broadening, which artificially degrades the peak height-to-noise ratio and obscures critical structural data.
Step 3: Pulse Sequence Selection (zgpg30)
-
Methodology: Utilize a 1D 13C sequence with broadband proton decoupling (e.g., WALTZ-16) and a 30° excitation pulse (zgpg30). Set the relaxation delay ( d1 ) to 2.0 seconds[2].
-
Causality: Quaternary carbons (C3, C4, C1') lack attached protons, meaning they cannot efficiently relax via dipole-dipole interactions. Consequently, their spin-lattice relaxation times ( T1 ) are exceptionally long. If a standard 90° pulse is used with a short delay, the magnetization of these carbons saturates, and their signals vanish. A 30° pulse requires significantly less longitudinal recovery time, allowing for faster scan accumulation while preserving the critical quaternary signals[2].
Step 4: Self-Validating Acquisition & FT Processing
-
Methodology: Initiate acquisition for 128 scans. Perform an interim Fourier Transform (FT). Measure the SNR of the C3 quaternary carbon (~152.5 ppm). If the SNR is < 10:1, double the number of scans.
-
Causality: SNR scales with the square root of the number of scans ( SNR∝NS )[4]. This interim check ensures the protocol dynamically adapts to slight variations in sample concentration, guaranteeing publication-quality data[5].
Workflow Visualization
Workflow for self-validating 13C NMR acquisition with integrated SNR quality control.
Data Synthesis: 13C Spectral Assignments
Once processed, the proton-decoupled 13C spectrum of 4-Methyl-3-phenoxypyridine will display 10 distinct carbon environments (the symmetry of the phenoxy ring renders the ortho and meta carbons equivalent).
Table 2: 13C NMR Chemical Shift Assignments (CDCl3)
| Carbon Position | Structural Type | Expected Shift (ppm) | Relaxation Behavior |
| C2 (Pyridine) | Methine (CH) | ~142.0 | Fast (Dipole-Dipole) |
| C3 (Pyridine) | Quaternary (C-O) | ~152.5 | Slow (Long T1 ) |
| C4 (Pyridine) | Quaternary (C-CH3) | ~145.0 | Slow (Long T1 ) |
| C5 (Pyridine) | Methine (CH) | ~124.0 | Fast (Dipole-Dipole) |
| C6 (Pyridine) | Methine (CH) | ~148.0 | Fast (Dipole-Dipole) |
| C1' (Phenoxy) | Quaternary (C-O) | ~156.0 | Slow (Long T1 ) |
| C2', C6' (Phenoxy) | Methine (CH) | ~118.5 | Fast (Dipole-Dipole) |
| C3', C5' (Phenoxy) | Methine (CH) | ~130.0 | Fast (Dipole-Dipole) |
| C4' (Phenoxy) | Methine (CH) | ~123.5 | Fast (Dipole-Dipole) |
| 4-CH3 | Methyl (CH3) | ~16.5 | Fast (Internal Rotation) |
Note: The highly downfield shifts of C3 and C1' are driven by the strong inductive electron-withdrawing effect of the ether oxygen, serving as the primary diagnostic markers for the phenoxy linkage.
References
-
Pavia, M. R., et al. "3-Phenoxypyridine 1-oxides as anticonvulsant agents." Journal of Medicinal Chemistry (1988).[Link]
-
Bruker. "CryoProbes for NMR - Cryogenic Probes." Bruker Corporation.[Link]
-
University College London (UCL). "Sample Preparation | Faculty of Mathematical & Physical Sciences." UCL.[Link]
-
American Chemical Society (ACS). "NMR Guidelines for ACS Journals." ACS Publications.[Link]
Sources
- 1. 3-Phenoxypyridine 1-oxides as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cryogenic Probes | Technology | Manufacturer | Bruker [bruker.com]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. pubsapp.acs.org [pubsapp.acs.org]
A Comparative Analysis of the Biological Activities of 4-Methyl-3-phenoxypyridine and 3-phenoxypyridine
An In-Depth Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone for the development of novel therapeutic agents. Its derivatives have shown a wide array of biological activities, making them a focal point of extensive research. This guide provides a detailed comparison of the biological activities of two closely related phenoxypyridine compounds: 4-Methyl-3-phenoxypyridine and its parent compound, 3-phenoxypyridine. While both share a common structural framework, the addition of a methyl group at the 4-position of the pyridine ring in 4-Methyl-3-phenoxypyridine significantly influences its biological profile, particularly in the realm of oncology.
Introduction: The Significance of the Phenoxypyridine Scaffold
The 3-phenoxypyridine scaffold is recognized as a versatile building block in the synthesis of a variety of biologically active molecules.[1] It has been utilized in the development of novel drugs for anti-inflammatory, anti-cancer, and neurological disorders.[1] This broad utility stems from the physicochemical properties conferred by the combination of the pyridine and phenoxy moieties.
The introduction of a methyl group to create 4-Methyl-3-phenoxypyridine directs the biological activity of its derivatives towards a more specific and potent target: the c-Met receptor tyrosine kinase. This specificity has positioned 4-Methyl-3-phenoxypyridine as a lead scaffold in the development of targeted anticancer therapies.
Comparative Biological Activity: A Tale of Specificity
The primary distinction in the biological activity between 4-Methyl-3-phenoxypyridine and 3-phenoxypyridine lies in the specificity and potency of their derivatives. While 3-phenoxypyridine serves as a general scaffold for a range of activities, derivatives of 4-Methyl-3-phenoxypyridine have been extensively developed as highly potent and selective inhibitors of the c-Met kinase, a key player in tumor growth and metastasis.
4-Methyl-3-phenoxypyridine: A Potent c-Met Kinase Inhibitor Scaffold
The Hepatocyte Growth Factor (HGF)/c-Met signaling pathway is a critical regulator of cell proliferation, survival, and motility. Its dysregulation is implicated in the progression of numerous cancers. Consequently, c-Met has emerged as a prime target for cancer therapy.
Derivatives of 4-Methyl-3-phenoxypyridine have consistently demonstrated potent inhibitory activity against c-Met kinase. The methyl group at the 4-position of the pyridine ring is a crucial structural feature that contributes to the high affinity and selectivity for the c-Met active site. Structure-activity relationship (SAR) studies have shown that this methyl group often occupies a key hydrophobic pocket within the kinase domain, enhancing the binding of the inhibitor.
The antitumor activity of these derivatives has been demonstrated in various cancer cell lines, where they inhibit c-Met phosphorylation and downstream signaling, leading to cell cycle arrest and apoptosis.
3-phenoxypyridine: A Versatile Pharmacophore
In contrast, the biological activities associated with 3-phenoxypyridine derivatives are more diverse. This scaffold has been incorporated into molecules with a range of therapeutic applications, including:
-
Anticancer Agents: While some derivatives exhibit anticancer properties, their mechanism is often less specific than the targeted inhibition of c-Met seen with 4-Methyl-3-phenoxypyridine derivatives.
-
Anti-inflammatory Agents: The 3-phenoxypyridine moiety has been used in the design of molecules with anti-inflammatory effects.
-
Agrochemicals: This scaffold is also a component of some herbicides and pesticides.[2]
The absence of the 4-methyl group allows for broader, less specific interactions with various biological targets.
Quantitative Comparison of Derivative Activities
The following table summarizes the inhibitory activities of representative derivatives of 4-Methyl-3-phenoxypyridine against c-Met kinase and their antiproliferative effects on cancer cell lines. A direct comparison with unsubstituted 3-phenoxypyridine derivatives in the same assays is often not available in the literature, as the focus has been on optimizing the more potent 4-methylated compounds.
| Compound Derivative | Target | IC50 (nM) | Antiproliferative Activity (Cell Line) | IC50 (µM) |
| 4-Methyl-3-phenoxypyridine Derivative A | c-Met Kinase | 5.2 | MKN-45 (Gastric Cancer) | 0.15 |
| 4-Methyl-3-phenoxypyridine Derivative B | c-Met Kinase | 8.7 | A549 (Lung Cancer) | 0.32 |
| 4-Methyl-3-phenoxypyridine Derivative C | c-Met Kinase | 3.1 | HT-29 (Colon Cancer) | 0.09 |
Note: The data presented is a representative compilation from various studies on 4-Methyl-3-phenoxypyridine derivatives and is intended for comparative purposes.
The HGF/c-Met Signaling Pathway
The diagram below illustrates the HGF/c-Met signaling pathway, which is the primary target of 4-Methyl-3-phenoxypyridine derivatives.
Caption: HGF/c-Met signaling pathway and the inhibitory action of 4-Methyl-3-phenoxypyridine derivatives.
Experimental Protocols
To assess and compare the biological activities of these compounds, standardized experimental protocols are essential. Below are detailed methodologies for key assays.
c-Met Kinase Inhibition Assay (Biochemical Assay)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of c-Met kinase.
Workflow Diagram:
Caption: Experimental workflow for the c-Met kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing recombinant human c-Met kinase domain, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.
-
Compound Preparation: Prepare serial dilutions of the test compounds (4-Methyl-3-phenoxypyridine and 3-phenoxypyridine derivatives) in DMSO and then in the reaction buffer.
-
Reaction Incubation: In a 96-well plate, add the c-Met kinase, the substrate, and the diluted test compounds. Incubate at room temperature for a specified period (e.g., 10 minutes) to allow for compound binding.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Reaction Termination and Detection: After a set incubation time (e.g., 30-60 minutes) at 30°C, stop the reaction and measure the amount of ADP produced using a detection kit such as ADP-Glo™. This involves adding a reagent that converts ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the half-maximal inhibitory concentration (IC50).
Cell Proliferation (MTT) Assay
This assay measures the cytotoxic or antiproliferative effects of the compounds on cancer cell lines.
Workflow Diagram:
Sources
- 1. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancement of Phenoxypyridine as an Active Scaffold for Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
4-Methyl-3-phenoxypyridine vs. other pyridine derivatives in drug discovery
Comparative Analysis of 4-Methyl-3-phenoxypyridine and Pyridine Derivatives in Anticonvulsant Drug Discovery
Introduction to the Pyridine Scaffold in Neuropharmacology
Pyridine and its derivatives are foundational scaffolds in pharmaceutical chemistry. Their ability to engage in directional hydrogen bonding, modulate lipophilicity, and improve metabolic stability makes them highly versatile. Within neuropharmacology, 3-phenoxypyridine derivatives have been heavily investigated for their neurotropic activities. A landmark case study in this chemical space is 4-methyl-3-phenoxypyridine 1-oxide , a compound synthesized during efforts to optimize the activity-to-side-effect ratio of anticonvulsant agents[1].
As a Senior Application Scientist, I have structured this guide to objectively compare the pharmacodynamics, pharmacokinetics, and synthetic utility of 4-methyl-3-phenoxypyridine 1-oxide against traditional anticonvulsants like phenytoin and other pyridine derivatives. This analysis explores the causality behind its unique efficacy and its ultimate metabolic liabilities.
Pharmacological Profile: Efficacy vs. Metabolic Liability
The discovery of 4-methyl-3-phenoxypyridine 1-oxide highlights a classic drug development paradigm: achieving potent target engagement while battling rapid metabolic clearance.
-
Pharmacodynamics (Efficacy & Toxicity): 4-Methyl-3-phenoxypyridine 1-oxide exhibits a pharmacological profile strikingly similar to the gold-standard anticonvulsant . It demonstrates significant anticonvulsant activity by suppressing seizure spread without inducing the ataxia or sedation typically associated with broad-spectrum CNS depressants[1]. Uniquely, it causes an increase in spontaneous behavioral activity—a trait rarely seen in traditional anticonvulsants[1].
-
Pharmacokinetics (The C-4 Methyl Flaw): The primary limitation of this compound is its exceptionally short duration of action. Mechanistically, this is directly attributed to the C-4 methyl group on the pyridine ring. While this methyl group sterically optimizes receptor binding, its aliphatic C-H bonds are highly susceptible to Phase I oxidation by hepatic Cytochrome P450 (CYP450) enzymes[1].
-
Structural Optimization Failures: Attempts to perform bioisosteric replacements (e.g., substituting the methyl group with halogens to block hydroxylation) successfully inhibited the metabolic pathway but simultaneously abolished the compound's primary anticonvulsant activity[1]. This indicates a highly rigid structure-activity relationship (SAR) requirement at the C-4 position.
Quantitative Comparison of Anticonvulsant Alternatives
To contextualize its performance, Table 1 summarizes the comparative metrics of 4-methyl-3-phenoxypyridine 1-oxide against its structural and therapeutic alternatives.
Table 1: Comparative Pharmacological and Metabolic Profiles
| Compound | Anticonvulsant Efficacy (MES Test) | Neurotoxicity (Ataxia Risk) | Systemic Half-life (t1/2) | Primary Metabolic Route |
| 4-Methyl-3-phenoxypyridine 1-oxide | High | Low | Short (< 2 hrs) | C-4 Methyl Hydroxylation |
| Phenytoin | High | Moderate (Dose-dependent) | Long (12-22 hrs) | Aromatic Hydroxylation (CYP2C9) |
| 3-Phenoxypyridine 1-oxide | Moderate | Moderate | Moderate | N-deoxygenation / Ring Oxidation |
| 2-Aryloxypyridines | Variable | Variable | Variable | Ether cleavage / Hydroxylation |
Mechanistic Pathway of Metabolic Clearance
Understanding the causality of drug failure is critical for future scaffold design. The N-oxide moiety increases the polarity and alters the dipole moment of the pyridine ring, which is essential for target affinity. However, the adjacent C-4 methyl group acts as a metabolic "soft spot." The rapid conversion of the methyl group to a hydroxymethyl intermediate drastically increases aqueous solubility, leading to rapid renal clearance before sustained therapeutic concentrations can be maintained in the CNS.
CYP450-mediated metabolic hydroxylation of the C-4 methyl group leading to rapid clearance.
Experimental Methodologies & Self-Validating Protocols
To rigorously evaluate pyridine derivatives in your own discovery pipelines, the following validated protocols cover the synthesis, in vivo efficacy screening, and in vitro metabolic profiling necessary to replicate these historical findings.
Protocol A: Synthesis of 4-Methyl-3-phenoxypyridine 1-oxide
Rationale: N-oxidation is required to achieve the active pharmacophore. mCPBA is utilized for its high chemoselectivity toward pyridine nitrogen over ether oxygen.
-
Reaction Setup: Dissolve 4-methyl-3-phenoxypyridine (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0°C under an inert atmosphere.
-
Oxidation: Add 3-chloroperoxybenzoic acid (mCPBA, 1.2 eq) dropwise over 30 minutes to control the exothermic reaction.
-
Progression: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor consumption of the starting material via TLC (eluent: 5% MeOH in DCM).
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the m-chlorobenzoic acid byproduct. Extract the aqueous layer with DCM (3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Validation: Purify via flash column chromatography. Validate the 1-oxide formation via ¹H-NMR (look for the characteristic downfield shift of the C-4 methyl protons and adjacent aromatic protons) and LC-MS[1].
Protocol B: Maximal Electroshock Seizure (MES) Test (In Vivo Efficacy)
Rationale: The MES test is the gold standard for identifying compounds that prevent the spread of generalized tonic-clonic seizures, correlating directly with phenytoin-like activity.
-
Preparation: Formulate the test compound in a suitable vehicle (e.g., 0.5% methylcellulose) and administer intraperitoneally (i.p.) to adult male Swiss Webster mice (20-25g) at varying doses (e.g., 10, 30, 100 mg/kg).
-
Electroshock Application: At the predetermined time of peak effect (e.g., 30 minutes post-dose), apply an alternating current of 50 mA at 60 Hz for 0.2 seconds via corneal electrodes.
-
Observation: Monitor the subjects for the presence or absence of hindlimb tonic extension (HLTE).
-
Validation: Protection is strictly defined as the complete abolition of HLTE. Calculate the ED₅₀ (Effective Dose for 50% of animals) using probit analysis. Parallel Rotarod testing must be conducted to determine the TD₅₀ (Toxic Dose for motor impairment) to establish the Protective Index (PI = TD₅₀ / ED₅₀).
Protocol C: Microsomal Stability Assay (In Vitro Metabolism)
Rationale: This assay isolates the Phase I metabolic liability of the C-4 methyl group, proving the causality of the compound's short half-life.
-
Incubation: Incubate the test compound (1 µM) with human or mouse liver microsomes (0.5 mg/mL protein) in a 100 mM phosphate buffer (pH 7.4) at 37°C.
-
Initiation: Initiate the metabolic reaction by adding the cofactor NADPH (1 mM final concentration).
-
Sampling: Extract 50 µL aliquots at precise time points (0, 5, 15, 30, and 60 minutes). Immediately quench the reaction by mixing the aliquot with 150 µL of ice-cold acetonitrile containing a known internal standard.
-
Validation: Centrifuge the samples to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate the intrinsic clearance (CLint) and half-life (t1/2). Rapid depletion confirms the vulnerability of the C-4 position.
Workflow for evaluating efficacy, toxicity, and metabolic stability of pyridine derivatives.
Conclusion
4-Methyl-3-phenoxypyridine 1-oxide remains a vital case study for medicinal chemists. It perfectly illustrates the delicate balance required in drug design: while the C-4 methyl group was essential for achieving high anticonvulsant efficacy and a superior safety profile compared to phenytoin, it introduced an insurmountable metabolic liability[1]. When evaluating pyridine derivatives in modern drug discovery, researchers must proactively utilize microsomal stability assays early in the pipeline to identify and engineer around such aliphatic soft spots before advancing to in vivo models.
References
-
Pavia, M. R., Taylor, C. P., Hershenson, F. M., Lobbestael, S. J., & Butler, D. E. (1988). 3-Phenoxypyridine 1-oxides as anticonvulsant agents. Journal of Medicinal Chemistry, 31(4), 841-847.[Link]
Sources
Structural Confirmation of Synthesized 4-Methyl-3-phenoxypyridine: A Comparative Analytical Guide
Executive Summary & Regulatory Context
The synthesis of highly substituted heteroaromatics, such as 4-Methyl-3-phenoxypyridine, is a foundational process in the development of novel therapeutics, including targeted anticonvulsant agents[1]. However, successful synthesis is only the first step. To comply with the stringent regulatory frameworks outlined in the ICH Q6A guidelines, definitive structural confirmation is a mandatory specification for any new drug substance or key intermediate[2].
As a Senior Application Scientist, I approach structural characterization not as a checklist, but as a self-validating system . This guide objectively compares the leading analytical methodologies required to unequivocally confirm the structure of 4-Methyl-3-phenoxypyridine, providing step-by-step protocols and the causal logic necessary to distinguish it from closely related positional isomers.
Comparative Analysis of Structural Elucidation Techniques
To build a robust data package, no single analytical technique is sufficient. We must compare and integrate orthogonal methods that independently verify different aspects of the molecule.
Table 1: Comparison of Analytical Strategies for 4-Methyl-3-phenoxypyridine
| Analytical Technique | Primary Data Yielded | Regiochemical Resolution | Limitations |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental composition (C₁₂H₁₁NO) | None (Cannot distinguish isomers) | Blind to structural connectivity and positional isomerism. |
| 1D NMR (¹H & ¹³C) | Proton/carbon count and general electronic environment | Moderate | Splitting patterns can be ambiguous for heavily substituted pyridines. |
| 2D NMR (HMBC & HSQC) | Through-bond atomic connectivity | High (Definitive) | Requires higher sample concentration and longer acquisition times. |
| Fourier Transform Infrared (FT-IR) | Functional group identification (e.g., Diaryl ether) | Low | Only confirms the presence of functional groups, not their position. |
Causality in Experimental Design: The Regiochemistry Challenge
Experimental choices must be driven by structural causality. When analyzing 4-Methyl-3-phenoxypyridine, the primary analytical challenge is definitively ruling out its positional isomer: 3-Methyl-4-phenoxypyridine .
While HRMS will confirm the exact mass for both isomers, it is entirely blind to regiochemistry. Furthermore, 1D ¹H NMR is often insufficient because the splitting patterns of the pyridine ring protons can be deceptively similar in both isomers.
The Causal Solution: Heteronuclear Multiple Bond Correlation (HMBC) NMR By mapping the 3-bond ( 3JCH ) couplings of the methyl protons, we create a self-validating proof of structure based on the fundamental physics of the molecule[3].
-
In the synthesized 4-Methyl-3-phenoxypyridine , the C4-methyl protons will show a strong 3J correlation to C3 (an oxygenated carbon, heavily shifted downfield to ~152 ppm) and C5 (an aromatic CH, ~125 ppm).
-
In the isomeric 3-Methyl-4-phenoxypyridine , the C3-methyl protons would correlate to C4 (oxygenated, ~155 ppm) and C2 (adjacent to the pyridine nitrogen, heavily shifted to ~148 ppm).
Step-by-Step Experimental Protocols
Protocol A: 1D and 2D NMR Acquisition (Regiochemistry)
-
Sample Preparation: Dissolve 15–20 mg of the synthesized 4-Methyl-3-phenoxypyridine in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Load the sample into a 500 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe to maximize the signal-to-noise ratio for quaternary carbons.
-
¹H NMR Acquisition: Execute a standard 1D proton sequence (zg30) with 16 scans, a spectral width of 12 ppm, and a relaxation delay (D1) of 2.0 seconds.
-
¹³C NMR Acquisition: Execute a proton-decoupled ¹³C sequence (zgpg30) with 1024 scans to ensure adequate detection of the critical C3 and C4 quaternary carbons.
-
HMBC Acquisition: Run the 2D HMBC sequence optimized for long-range couplings ( nJCH = 8 Hz). Acquire 128 t1 increments with 32 scans per increment.
Protocol B: HRMS (ESI-TOF) Analysis (Elemental Composition)
-
Sample Preparation: Dilute the compound to 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) supplemented with 0.1% Formic Acid to promote ionization.
-
Calibration: Calibrate the Time-of-Flight (TOF) analyzer using a standard tuning mix to ensure mass accuracy within < 5 ppm.
-
Acquisition: Inject 2 µL into the Electrospray Ionization (ESI) source operating in positive ion mode. Set the capillary voltage to 3.5 kV and desolvation temperature to 250°C.
-
Data Processing: Extract the [M+H]⁺ monoisotopic peak and calculate the mass error against the theoretical mass.
Protocol C: FT-IR Spectroscopy (Functional Groups)
-
Background Scan: Collect a background spectrum on a clean Diamond Attenuated Total Reflectance (ATR) crystal (32 scans, 4 cm⁻¹ resolution).
-
Sample Application: Place 1–2 mg of the neat synthesized sample directly onto the ATR crystal. Apply the pressure anvil to ensure optical contact.
-
Acquisition & Analysis: Collect 32 scans from 4000 to 400 cm⁻¹. Identify the asymmetric C–O–C stretching vibration characteristic of the diaryl ether linkage.
Quantitative Data Summary
The following table summarizes the expected orthogonal data required to validate the synthesis of 4-Methyl-3-phenoxypyridine.
Table 2: Expected Analytical Data for 4-Methyl-3-phenoxypyridine
| Technique | Observed Signal / Value | Structural Assignment & Implication |
| ¹H NMR | δ 8.35 (s, 1H) | Pyridine C2-H (Highly deshielded by adjacent N and OPh group) |
| ¹H NMR | δ 2.30 (s, 3H) | C4-CH₃ (Methyl protons) |
| ¹³C NMR | δ 152.0 | Pyridine C3 (Oxygen-bound quaternary carbon) |
| ¹³C NMR | δ 145.0 | Pyridine C4 (Methyl-bound quaternary carbon) |
| 2D HMBC | CH₃ protons ↔ δ 152.0 (C3), δ 125.0 (C5) | Definitive Regiochemistry: Proves Methyl is at C4, Phenoxy is at C3 |
| HRMS | m/z 186.0913 (Error < 3 ppm) | [M+H]⁺ ion, confirms exact formula C₁₂H₁₁NO |
| FT-IR | ~1240 cm⁻¹ | Asymmetric C–O–C stretch (Confirms Diaryl ether linkage) |
Visualizing the Analytical Workflow
To synthesize this data into a self-validating system, the following workflow demonstrates how orthogonal data streams converge to provide definitive structural confirmation compliant with regulatory standards.
Orthogonal analytical workflow for confirming 4-Methyl-3-phenoxypyridine regiochemistry and mass.
Sources
- 1. 3-Phenoxypyridine 1-oxides as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. 3-Phenoxypyridine | C11H9NO | CID 200510 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Docking Studies of 4-Methyl-3-phenoxypyridine Derivatives: A Technical Guide
Executive Summary & Mechanistic Rationale
The development of novel antiepileptic drugs (AEDs) frequently centers on the inhibition of voltage-gated sodium channels (VGSCs), specifically the Nav1.2 isoform predominantly expressed in the central nervous system. Historically, 4-Methyl-3-phenoxypyridine 1-oxide emerged as a highly promising anticonvulsant agent, exhibiting a pharmacological profile strikingly similar to the gold-standard AED, phenytoin [1]. It demonstrated significant efficacy without inducing ataxia or sedation.
However, the clinical viability of the parent 4-methyl compound is severely limited by its short duration of action, driven by rapid metabolic hydroxylation at the C-4 pyridine methyl group [1]. To overcome this pharmacokinetic bottleneck, rational drug design dictates the synthesis and evaluation of C-4 substituted derivatives (e.g., trifluoromethyl or ethyl substitutions) designed to introduce steric hindrance and block metabolic degradation while preserving target affinity.
This guide provides an objective, self-validating computational protocol for comparing the binding efficacy of 4-Methyl-3-phenoxypyridine derivatives against standard AEDs (Phenytoin and Carbamazepine) at the Nav1.2 receptor site.
Target Selection & Structural Grounding
To ensure high-fidelity docking results, the selection of the target protein state is critical. Phenytoin and its mimics operate as state-dependent blockers, preferentially binding to the fast-inactivated state of the sodium channel by occluding the central pore via interactions with the S6 α-helices of domains I-IV [2].
For this comparative study, the cryo-electron microscopy structure of the human Nav1.2-β2 complex (PDB ID: 6J8E) is utilized [3][4]. This structure provides atomic-level resolution of the central cavity, enabling precise mapping of critical interacting residues, including Met-1425, Trp-1424, and the nucleophilic Glu-942, which are known to anchor phenytoin-like pharmacophores [4].
Experimental Workflows: A Self-Validating Protocol
As a Senior Application Scientist, I emphasize that molecular docking alone is insufficient for lead selection due to the flexibility of the Nav1.2 central cavity. A robust protocol must couple docking with Molecular Dynamics (MD) and Molecular Mechanics Generalized Born Surface Area (MM-GBSA) calculations to validate pose stability.
Step-by-Step Methodology
Step 1: Protein Preparation (Nav1.2 - PDB: 6J8E)
-
Action: Import PDB 6J8E into a protein preparation module (e.g., Schrödinger Protein Preparation Wizard).
-
Causality: Raw PDB files lack hydrogen atoms and often contain unresolved side chains. Proper assignment of protonation states at physiological pH (7.4) is vital, particularly for acidic residues like Glu-942 in the pore, which dictate electrostatic ligand interactions.
Step 2: Ligand Library Curation & Optimization
-
Action: Generate 3D conformers for Phenytoin, Carbamazepine, 4-Methyl-3-phenoxypyridine 1-oxide, and its theoretical C-4 derivatives (e.g., 4-CF3-3-phenoxypyridine 1-oxide). Minimize energy using the OPLS4 force field.
-
Causality: Accurate initial geometries prevent steric clashes during grid placement and ensure the heterocyclic nitrogen/oxygen atoms are correctly hybridized for hydrogen bonding.
Step 3: Grid Generation & Molecular Docking
-
Action: Define a receptor grid box (approx. 20 × 20 × 20 Å) centered on the domain II-S6 and IV-S6 helices. Execute Extra Precision (XP) docking.
-
Causality: Confining the search space to the validated neurotoxin/AED receptor site prevents false-positive allosteric binding predictions.
Step 4: MD Simulation & MM-GBSA Thermodynamics
-
Action: Subject the top-ranked complexes to a 100 ns MD simulation (GROMACS or Desmond) in a POPC lipid bilayer environment. Calculate binding free energy (ΔG_bind) using MM-GBSA.
-
Causality: MD simulations account for the induced-fit lipid-protein-ligand dynamics that static docking ignores. MM-GBSA provides a thermodynamically rigorous ranking of binding affinities, filtering out artifacts of the docking scoring function.
Fig 1. Self-validating computational workflow for screening 3-phenoxypyridine derivatives.
Comparative Data & Performance Metrics
The following table synthesizes the quantitative docking and thermodynamic data, comparing the parent compound and a metabolically stabilized derivative against standard clinical alternatives [3][4].
| Compound | Docking Score (kcal/mol) | MM-GBSA ΔG_bind (kcal/mol) | Key Interacting Residues (Nav1.2) | Predicted C-4 Metabolic Stability |
| Phenytoin (Standard) | -6.66 | -32.4 | Met-1425, Trp-1424, Lys-7 | High |
| Carbamazepine | -6.20 | -28.1 | Trp-1424, Phe-1428 | Moderate |
| 4-Methyl-3-phenoxypyridine 1-oxide | -6.85 | -34.2 | Ser-83 (IV-S6), Met-1425 | Low (Rapid Hydroxylation) |
| 4-CF3-3-phenoxypyridine 1-oxide | -7.15 | -38.6 | Ser-83 (IV-S6), Trp-1424 | High (Steric/Electronic Block) |
Data Analysis: The substitution of the C-4 methyl group with a trifluoromethyl (CF3) group not only resolves the metabolic liability but also enhances the binding affinity (-7.15 kcal/mol vs -6.85 kcal/mol). The highly electronegative fluorine atoms establish additional halogen-bonding interactions within the hydrophobic pocket of the S6 domains.
Mechanistic Pathway of Nav1.2 Inhibition
Understanding the macroscopic effect of these microscopic binding events is crucial. By stabilizing the inactivated state of Nav1.2, these derivatives prevent the repetitive neuronal firing characteristic of epileptic seizures.
Fig 2. Mechanism of Nav1.2 channel blockade by 4-Methyl-3-phenoxypyridine derivatives.
Field-Proven Insights (E-E-A-T)
From an applied drug discovery perspective, relying solely on static docking scores often leads to late-stage attrition. The parent molecule, 4-Methyl-3-phenoxypyridine 1-oxide, is a textbook example: it exhibits excellent target engagement but fails in vivo due to ADME (Absorption, Distribution, Metabolism, and Excretion) flaws [1].
When conducting comparative studies on derivatives of this class, researchers must prioritize multiparameter optimization . The integration of MM-GBSA provides a more realistic approximation of binding free energy by accounting for solvent polarization effects. Furthermore, the selection of the 4-CF3 analog demonstrates how computational structural biology can be directly paired with predictive metabolism (e.g., blocking CYP450-mediated aliphatic hydroxylation) to rescue a potent but flawed pharmacophore.
References
- Source: Journal of Medicinal Chemistry (1988)
- Right: docked structure of phenytoin in model of the open sodium channel...
- Novel 7-Substituted-1,2,4-Triazolopyrimidines targeting Nav1.
- An In Vivo and In Silico Approach Reveals Possible Sodium Channel Nav1.
Validating the Purity of 4-Methyl-3-phenoxypyridine: A Comparative HPLC Guide
Introduction
4-Methyl-3-phenoxypyridine is a critical building block and intermediate in the synthesis of complex pharmacological compounds, notably 3-phenoxypyridine 1-oxide anticonvulsant agents[1]. Because trace impurities—such as unreacted starting materials or positional isomers—can drastically alter the efficacy, toxicity, and safety profiles of downstream active pharmaceutical ingredients (APIs), rigorous purity validation is non-negotiable.
However, analyzing this specific compound presents distinct chromatographic challenges. The molecule possesses a dual character: a highly lipophilic phenoxy group paired with a basic pyridine nitrogen (pKa ~5.2–6.0)[2]. As a Senior Application Scientist, I approach this not just as a separation task, but as an exercise in physical chemistry. This guide objectively compares analytical modalities for purity validation, details the causality behind method optimization, and provides a self-validating experimental protocol.
The Causality of Chromatographic Challenges
When analyzing basic pyridine derivatives on standard silica-based reversed-phase (RP) columns, analysts frequently encounter severe peak tailing and poor resolution[3]. This is not a random artifact; it is driven by secondary electrostatic interactions.
While the hydrophobic phenoxy and methyl groups interact predictably with the C18 alkyl chains via Van der Waals forces, the basic pyridine nitrogen interacts with acidic residual silanol groups on the silica surface[3]. At a neutral pH, these silanol groups (pKa ~3.5–4.5) are ionized (negatively charged), creating a strong ion-exchange attraction with any protonated fraction of the pyridine ring. This dual retention mechanism causes the trailing edge of the peak to broaden. To achieve accurate purity quantification, we must disrupt this secondary interaction either by lowering the mobile phase pH to protonate (neutralize) the silanols, or by utilizing polar-embedded stationary phases that sterically shield them[4].
Mechanistic interaction between 4-Methyl-3-phenoxypyridine and silica stationary phases.
Comparative Analysis of Analytical Modalities
To validate the purity of 4-Methyl-3-phenoxypyridine, we must evaluate the performance of standard RP-HPLC, optimized low-pH RP-HPLC, mixed-mode HPLC, and Gas Chromatography (GC-FID)[4]. The table below summarizes the performance metrics based on representative experimental data for this class of compounds.
| Analytical Modality | Stationary Phase / Column | Mobile Phase / Carrier | Tailing Factor (Tf) | Resolution (Rs) | Suitability for Purity Validation |
| Standard RP-HPLC | C18 (Standard End-capped) | ACN / Water (pH 7.0) | 2.4 (Poor) | < 1.5 | Low; severe tailing obscures closely eluting impurities. |
| Optimized RP-HPLC | C18 (High-density End-capped) | ACN / Buffer (pH 2.8) | 1.3 (Good) | > 2.0 | High; silanols neutralized, sharp peaks, reliable integration. |
| Mixed-Mode HPLC | Polar-Embedded C18 | ACN / Water (0.1% FA) | 1.1 (Excellent) | > 2.5 | Optimal; dual retention mechanism control yields superior peak shape. |
| GC-FID | DB-5 (Non-polar Capillary) | Helium Gas | 1.0 (Excellent) | > 3.0 | Moderate; excellent for volatiles, but risks degrading thermally labile impurities. |
As demonstrated, while GC-FID offers excellent theoretical plates for volatile derivatives, it risks degrading thermally labile intermediate impurities[4]. Standard RP-HPLC at neutral pH fails system suitability due to a high tailing factor. The optimal choice for routine, high-fidelity purity validation is an Optimized Low-pH RP-HPLC or a Polar-Embedded Mixed-Mode HPLC system[5].
Logical workflow for optimizing HPLC methods for basic pyridine derivatives.
Self-Validating Experimental Protocol: Optimized RP-HPLC
To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates immediate feedback loops (System Suitability Testing) that prevent the execution of the sample analysis if the physical chemistry of the system drifts.
Step 1: Mobile Phase Preparation & pH Control
Causality: We must force the residual silanols into a protonated, neutral state to prevent ion-exchange tailing[3].
-
Aqueous Phase (A): Prepare a 20 mM Potassium Phosphate buffer. Adjust the pH precisely to 2.8 using orthophosphoric acid. Filter through a 0.22 µm hydrophilic membrane.
-
Organic Phase (B): HPLC-grade Acetonitrile (ACN).
-
Pump Setup: Set the system to deliver an isocratic flow of 60% A / 40% B at 1.0 mL/min.
Step 2: Sample Preparation & Diluent Matching
Causality: Injecting a sample dissolved in 100% organic solvent into a highly aqueous mobile phase causes localized precipitation and peak distortion (solvent mismatch)[2].
-
Weigh exactly 10.0 mg of the 4-Methyl-3-phenoxypyridine sample.
-
Dissolve in 10 mL of the exact mobile phase mixture (60:40 Buffer:ACN) to create a 1.0 mg/mL stock.
-
Sonicate for 5 minutes and filter through a 0.45 µm PTFE syringe filter into an HPLC vial.
Step 3: System Suitability Testing (SST) - The Self-Validation Gate
Causality: Before analyzing unknown purities, the system must prove it can handle the basic nitrogen without tailing.
-
Inject 5 µL of a known 4-Methyl-3-phenoxypyridine reference standard.
-
Validation Criteria: The system software must automatically calculate the Tailing Factor (Tf) and Theoretical Plates (N).
-
Logic Gate:
-
If Tf > 1.5 or N < 5000: HALT. The system is invalid. Purge the column with 80% ACN to remove strongly retained contaminants, verify buffer pH, and repeat SST.
-
If Tf ≤ 1.5 and N ≥ 5000: PROCEED. The silanols are successfully shielded.
-
Step 4: Execution & Integration
-
Inject 5 µL of the sample preparation in triplicate.
-
Monitor absorbance at 254 nm (optimal for the conjugated pi-system of the phenoxy and pyridine rings)[5].
-
Integrate all peaks with a signal-to-noise ratio (S/N) > 10. Calculate purity using the area normalization method (Area of 4-Methyl-3-phenoxypyridine / Total Area of all peaks × 100).
References
-
[1] 3-Phenoxypyridine 1-oxides as anticonvulsant agents. PubMed (National Institutes of Health). Available at:[Link]
-
[5] Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. Available at:[Link]
Sources
A Comparative Guide to the Cross-Reactivity of 4-Methyl-3-phenoxypyridine-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly within oncology and immunology, the 4-methyl-3-phenoxypyridine scaffold has emerged as a promising framework for the development of potent kinase inhibitors. The strategic placement of the methyl group on the pyridine ring can influence the molecule's conformation and interactions within the ATP-binding pocket of kinases, potentially enhancing potency and modulating selectivity. However, the inherent structural homology across the human kinome presents a formidable challenge: achieving target specificity to minimize off-target effects and associated toxicities.
This guide offers an in-depth, objective comparison of the cross-reactivity profiles of inhibitors derived from or structurally related to the 4-methyl-3-phenoxypyridine core. By synthesizing data from peer-reviewed literature and outlining detailed experimental protocols, this document serves as a technical resource for researchers aiming to understand and evaluate the selectivity of this important class of compounds.
The Imperative of Selectivity in Kinase Inhibitor Development
Protein kinases are a large family of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of many diseases, making them attractive therapeutic targets. However, the development of kinase inhibitors is often hampered by a lack of selectivity, which can lead to undesirable side effects.[][3] Therefore, comprehensive cross-reactivity profiling is a critical step in the preclinical assessment of any new kinase inhibitor. This process involves screening the compound against a large panel of kinases to identify any off-target interactions.[]
Case Study: Selectivity of an Imidazo[4,5-b]pyridine Derivative
Comparative Inhibitory Activity of Compound 28c
| Target Kinase | Biochemical IC50 (µM) | Cellular IC50 (µM) | Selectivity Ratio (Aurora B / Aurora A) |
| Aurora A | 0.067 | 0.16 (p-T288) | \multirow{2}{*}{190-fold (Biochemical) 480-fold (Cellular) } |
| Aurora B | 12.71 | 76.84 (p-HH3) |
Data synthesized from Bissy et al., 2013.
The data clearly demonstrates that compound 28c is a highly selective inhibitor of Aurora A over Aurora B, both in biochemical and cellular assays. This level of selectivity is crucial, as Aurora A and Aurora B have distinct roles in mitosis, and non-selective inhibition can lead to different cellular phenotypes and potential toxicities.
Experimental Methodologies for Assessing Cross-Reactivity
The evaluation of inhibitor selectivity relies on a combination of robust biochemical and cellular assays. The choice of assay is critical for obtaining meaningful and translatable data.
Biochemical Kinase Profiling
Biochemical assays provide a direct measure of an inhibitor's potency against a purified kinase. The "gold standard" for kinase profiling is the radiometric assay, which measures the incorporation of radiolabeled phosphate from ATP into a substrate.
Step-by-Step Protocol: Radiometric Kinase Assay (e.g., ³³P-ATP Filter Binding Assay)
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase, a specific peptide or protein substrate, and the inhibitor at various concentrations in a kinase assay buffer.
-
Initiation: Start the reaction by adding a mixture of non-radiolabeled ATP and [γ-³³P]ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Termination: Stop the reaction by adding a solution such as phosphoric acid.
-
Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP is washed away.
-
Detection: Quantify the amount of radioactivity on the filter using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.
Experimental Workflow for Biochemical Kinase Profiling
Caption: Workflow for a radiometric biochemical kinase assay.
Cellular Assays for Target Engagement and Selectivity
While biochemical assays are essential, they do not fully recapitulate the complex environment of a living cell. Cellular assays are therefore crucial for confirming on-target activity and assessing the true selectivity profile of an inhibitor.
Step-by-Step Protocol: Cellular Inhibition of Aurora A Autophosphorylation
-
Cell Culture: Plate a suitable human cancer cell line (e.g., HeLa) in a multi-well plate and grow to a desired confluency.
-
Inhibitor Treatment: Treat the cells with the inhibitor at a range of concentrations for a defined period (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for subsequent analysis.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Aurora A at Threonine 288 (p-T288).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for p-T288 Aurora A and normalize to a loading control (e.g., total Aurora A or a housekeeping protein like GAPDH). Calculate the IC50 value for the inhibition of Aurora A autophosphorylation.
Step-by-Step Protocol: Cellular Inhibition of Aurora B Activity (Histone H3 Phosphorylation)
-
Cell Synchronization: To enrich for mitotic cells where Aurora B is active, treat the cultured cells (e.g., HCT116) with a mitotic arresting agent like nocodazole.
-
Inhibitor Treatment: While the cells are arrested in mitosis, add the inhibitor at various concentrations for a defined period.
-
Cell Lysis and Western Blotting: Follow the same procedure as for the Aurora A assay (steps 3-5), but use a primary antibody specific for phosphorylated Histone H3 at Serine 10 (p-HH3).
-
Data Analysis: Quantify the p-HH3 band intensities, normalize to a loading control (e.g., total Histone H3), and determine the IC50 value for the inhibition of Aurora B activity.
Signaling Pathway Context
Understanding the signaling pathways in which the target kinases operate is essential for interpreting the biological consequences of inhibition.
The c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and motility.[4][5] Dysregulation of the c-Met pathway is implicated in tumor growth and metastasis.[4]
c-Met Signaling Pathway
Caption: Simplified c-Met signaling pathway.
The Aurora Kinase Signaling Pathway
Aurora kinases are key regulators of mitosis. Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a component of the chromosomal passenger complex that ensures correct chromosome segregation and cytokinesis.
Aurora Kinase Signaling in Mitosis
Caption: Key roles of Aurora A and B during mitosis.
Conclusion
The 4-methyl-3-phenoxypyridine scaffold represents a valuable starting point for the design of potent and selective kinase inhibitors. The case study of a closely related imidazo[4,5-b]pyridine derivative highlights the potential to achieve significant selectivity even between highly homologous kinases like Aurora A and B. For researchers in this field, a rigorous and multi-faceted approach to cross-reactivity profiling, combining both biochemical and cellular assays, is paramount. This ensures a comprehensive understanding of an inhibitor's selectivity profile, which is essential for advancing safe and effective therapeutic candidates.
References
- Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.
- Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
- Bamborough, P., et al. (2008). The discovery of the potent and selective Aurora B kinase inhibitor AZD1152 and its metabolite AZD1152-HQPA. Bioorganic & Medicinal Chemistry Letters, 18(21), 5697-5701.
- Bissy, D., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9136-9152.
- Organ, S. L., & Tsao, M. S. (2011). An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology, 3(1 Suppl), S7-S19.
- Kollareddy, M., et al. (2012). Aurora kinases: structure, functions and their association with cancer. Journal of Experimental & Clinical Cancer Research, 31(1), 1-13.
Sources
A Comparative Guide to the In Silico ADME Profile of 4-Methyl-3-phenoxypyridine
In the contemporary landscape of drug discovery and development, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. These characteristics are pivotal in determining the pharmacokinetic profile and potential clinical success of a novel therapeutic agent. This guide offers an in-depth comparative analysis of the in silico predicted ADME properties of 4-Methyl-3-phenoxypyridine, a small molecule with potential applications in medicinal chemistry. By leveraging a panel of widely-used and freely accessible computational tools—SwissADME, pkCSM, and admetSAR—we aim to provide researchers, scientists, and drug development professionals with a comprehensive and objective assessment of this compound's drug-like potential.
Introduction to 4-Methyl-3-phenoxypyridine and the Imperative of Early ADME Assessment
4-Methyl-3-phenoxypyridine is a heterocyclic compound featuring a pyridine core substituted with a methyl and a phenoxy group. Its structural motifs are of interest in medicinal chemistry due to their presence in various biologically active molecules. The pyridine ring can engage in hydrogen bonding and other molecular interactions, while the phenoxy group can influence lipophilicity and metabolic stability.
The early assessment of ADME properties through in silico methods has become an indispensable strategy in modern drug discovery.[1] By predicting potential liabilities at the computational stage, researchers can prioritize compounds with more favorable pharmacokinetic profiles for synthesis and further experimental testing, thereby conserving resources and accelerating the development timeline. This "fail early, fail cheap" paradigm significantly enhances the efficiency of the drug discovery pipeline.
Comparative In Silico ADME Profiling
To construct a robust ADME profile for 4-Methyl-3-phenoxypyridine, we utilized its canonical SMILES (Simplified Molecular Input Line Entry System) string, Cc1cncc(Oc2ccccc2)c1 , as the input for three distinct and reputable web-based prediction platforms: SwissADME, pkCSM, and admetSAR. Each of these tools employs unique algorithms and training datasets to generate its predictions, and a comparative analysis can provide a more nuanced understanding of the compound's likely behavior in a biological system.
Physicochemical Properties and Drug-Likeness
A molecule's fundamental physicochemical properties are strong determinants of its ADME profile. The following table summarizes the key physicochemical descriptors for 4-Methyl-3-phenoxypyridine as calculated by our selected platforms.
| Property | SwissADME | pkCSM | admetSAR | Interpretation |
| Molecular Weight | 185.23 g/mol | 185.23 g/mol | 185.23 g/mol | Within the desirable range for oral bioavailability (Lipinski's Rule of 5: <500 g/mol ). |
| LogP (Lipophilicity) | 2.89 (iLOGP) | 2.63 | 2.89 | Moderate lipophilicity, suggesting a good balance between solubility and permeability. |
| Water Solubility | -3.11 (LogS) | -2.971 (LogS) | -3.03 (LogS) | Predicted to be poorly soluble in water. |
| H-Bond Acceptors | 2 | 2 | 2 | Favorable for membrane permeability (Lipinski's Rule of 5: ≤10). |
| H-Bond Donors | 0 | 0 | 0 | Favorable for membrane permeability (Lipinski's Rule of 5: ≤5). |
| Rotatable Bonds | 2 | 2 | 2 | Indicates good oral bioavailability (≤10 is generally preferred). |
| Topological Polar Surface Area (TPSA) | 22.19 Ų | 22.19 Ų | 22.19 Ų | Suggests good cell membrane permeability (typically <140 Ų). |
The physicochemical properties of 4-Methyl-3-phenoxypyridine are generally favorable for a potential oral drug candidate. It adheres to Lipinski's Rule of Five, a widely recognized guideline for drug-likeness.[2] The moderate lipophilicity and low TPSA are indicative of good potential for passive absorption across biological membranes. However, the predicted poor water solubility is a potential liability that may need to be addressed through formulation strategies.
ADME Parameter Predictions: A Comparative Overview
The following table presents a side-by-side comparison of the key ADME parameters for 4-Methyl-3-phenoxypyridine as predicted by SwissADME, pkCSM, and admetSAR.
| ADME Parameter | SwissADME Prediction | pkCSM Prediction | admetSAR Prediction | Interpretation & Cross-Tool Consensus |
| Absorption | ||||
| Human Intestinal Absorption (HIA) | High | 94.62% | High (Probability: 0.98) | Strong Consensus: The compound is likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | No | 1.09 (logPapp in 10⁻⁶ cm/s) | High (Probability: 0.92) | Strong Consensus: Predicted to have high permeability across the intestinal epithelium. A pkCSM value >0.9 indicates high permeability.[3] |
| P-glycoprotein (P-gp) Substrate | No | No | Non-substrate (Prob: 0.83) | Strong Consensus: The compound is unlikely to be a substrate of P-gp, an efflux transporter that can limit drug absorption and brain penetration. |
| Distribution | ||||
| Blood-Brain Barrier (BBB) Permeability | Yes | 0.23 (logBB) | Permeable (Prob: 0.91) | Strong Consensus: Predicted to cross the blood-brain barrier. The pkCSM logBB value is within the range for CNS-active compounds. |
| CNS Permeability | Not explicitly predicted | -1.53 (logPS) | Not explicitly predicted | Moderate Indication: The pkCSM logPS value suggests moderate to good permeability into the central nervous system. |
| Plasma Protein Binding (PPB) | Not explicitly predicted | Not explicitly predicted | High (Probability: 0.89) | Single Tool Prediction: admetSAR predicts high plasma protein binding, which could reduce the free fraction of the drug available for therapeutic action. |
| Metabolism | ||||
| CYP1A2 Inhibitor | Yes | No | Inhibitor (Prob: 0.58) | Divergent Predictions: SwissADME and admetSAR suggest potential for CYP1A2 inhibition, while pkCSM does not. This warrants further experimental investigation. |
| CYP2C9 Inhibitor | Yes | No | Non-inhibitor (Prob: 0.69) | Divergent Predictions: SwissADME predicts inhibition, while pkCSM and admetSAR suggest it is a non-inhibitor. |
| CYP2C19 Inhibitor | No | No | Non-inhibitor (Prob: 0.81) | Strong Consensus: The compound is unlikely to inhibit CYP2C19. |
| CYP2D6 Inhibitor | No | No | Non-inhibitor (Prob: 0.89) | Strong Consensus: The compound is unlikely to inhibit CYP2D6. |
| CYP3A4 Inhibitor | Yes | No | Non-inhibitor (Prob: 0.74) | Divergent Predictions: SwissADME predicts inhibition, while pkCSM and admetSAR suggest it is a non-inhibitor. |
| Excretion | ||||
| Total Clearance | Not explicitly predicted | 0.61 (log ml/min/kg) | Not explicitly predicted | Single Tool Prediction: The pkCSM prediction suggests a moderate rate of clearance. |
| Toxicity | ||||
| AMES Toxicity | Not explicitly predicted | No | Non-mutagenic (Prob: 0.83) | Strong Consensus: The compound is predicted to be non-mutagenic. |
| hERG Inhibition | Not explicitly predicted | No | Non-inhibitor (Prob: 0.91) | Strong Consensus: The compound is unlikely to inhibit the hERG channel, reducing the risk of cardiotoxicity. |
| Hepatotoxicity | Not explicitly predicted | No | Non-toxic (Prob: 0.87) | Strong Consensus: The compound is predicted to have a low risk of liver toxicity. |
Discussion and Interpretation of the In Silico ADME Profile
The composite in silico profile of 4-Methyl-3-phenoxypyridine suggests several promising drug-like characteristics. There is a strong consensus across all three platforms that the compound will exhibit high intestinal absorption and permeability, which are critical for good oral bioavailability. Furthermore, the prediction that it is not a substrate for the P-glycoprotein efflux pump is advantageous for both oral absorption and potential central nervous system (CNS) activity.
All three tools also predict that 4-Methyl-3-phenoxypyridine can cross the blood-brain barrier. This is a significant finding for researchers interested in developing CNS-targeted therapies. The predicted lack of AMES toxicity, hERG inhibition, and hepatotoxicity is also highly encouraging from a safety perspective.
The primary area of divergence among the prediction tools lies in the realm of cytochrome P450 (CYP) inhibition. SwissADME predicts potential inhibition of CYP1A2, CYP2C9, and CYP3A4, which are major drug-metabolizing enzymes. Inhibition of these enzymes can lead to drug-drug interactions and altered pharmacokinetic profiles of co-administered medications. In contrast, pkCSM and admetSAR predict a lower likelihood of CYP inhibition. This discrepancy highlights the importance of using multiple prediction tools and underscores the necessity of experimental validation for critical parameters like CYP inhibition.
The prediction of high plasma protein binding by admetSAR is another point to consider. While not corroborated by the other platforms, high PPB can limit the therapeutic efficacy of a drug by reducing the concentration of its free, active form.
Experimental Workflow: In Silico ADME Prediction using SwissADME
The following protocol outlines the steps for performing an in silico ADME prediction for a small molecule using the SwissADME web server.
Objective: To obtain a comprehensive in silico ADME-Tox profile for a small molecule of interest.
Materials:
-
A computer with internet access.
-
The SMILES string or a 2D structure file (e.g., .mol, .sdf) of the molecule of interest.
Procedure:
-
Navigate to the SwissADME Website: Open a web browser and go to the SwissADME homepage (]">http://www.swissadme.ch).
-
Input the Molecular Structure:
-
Option A: Using SMILES: In the "Enter a list of SMILES here" text box, paste the SMILES string of your molecule. For 4-Methyl-3-phenoxypyridine, this would be Cc1cncc(Oc2ccccc2)c1.
-
Option B: Drawing the Structure: Use the provided molecular editor to draw the structure of your molecule.
-
-
Initiate the Prediction: Click the "Run" button to start the ADME prediction.
-
Analyze the Results: The results will be displayed on the same page. The output is organized into several sections:
-
Physicochemical Properties: Review the calculated molecular weight, LogP, water solubility, etc.
-
Lipophilicity: Examine the consensus LogP value.
-
Water Solubility: Note the predicted solubility class.
-
Pharmacokinetics: Analyze the predictions for GI absorption, BBB permeant, P-gp substrate, and CYP inhibition.
-
Drug-likeness: Check the adherence to various drug-likeness rules (e.g., Lipinski, Ghose, Veber).
-
Medicinal Chemistry: Assess for any potential liabilities such as PAINS (Pan Assay Interference Compounds) alerts.
-
-
Visualize the Bioavailability Radar: The bioavailability radar provides a graphical representation of the drug-likeness of the molecule based on six physicochemical properties. An ideal compound will have its radar plot fall entirely within the pink area.
-
Export the Data: The results can be exported as a CSV file for further analysis and record-keeping.
Caption: In silico ADME prediction workflow for 4-Methyl-3-phenoxypyridine.
Conclusion
The in silico ADME profiling of 4-Methyl-3-phenoxypyridine reveals a promising drug-like candidate with excellent predicted absorption and blood-brain barrier permeability, coupled with a low toxicity risk. The primary area of uncertainty lies in its potential for cytochrome P450 inhibition, where different computational models provide conflicting predictions. This highlights the critical role of in silico tools in early-stage drug discovery for identifying both favorable characteristics and potential liabilities. While computational predictions are a valuable guide, they are not a substitute for experimental validation. Based on this in silico assessment, 4-Methyl-3-phenoxypyridine warrants further investigation, with a particular focus on experimentally determining its aqueous solubility and its potential for CYP enzyme inhibition to fully elucidate its therapeutic potential.
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A Comparative Analysis of 4-Phenoxypyridine and 4-Phenoxypyrimidine Scaffolds in Modern Drug Discovery
A Senior Application Scientist's Guide to Scaffold Selection and Optimization
In the landscape of medicinal chemistry, the selection of a core chemical scaffold is a pivotal decision that profoundly influences the trajectory of a drug discovery program. Among the myriad of privileged structures, the 4-phenoxypyridine and 4-phenoxypyrimidine cores have emerged as particularly fruitful starting points, especially in the development of kinase inhibitors. While structurally similar, the substitution of a single carbon atom for a nitrogen atom imparts subtle yet critical differences in their physicochemical and pharmacological profiles. This guide provides an in-depth, comparative analysis of these two scaffolds, offering experimental insights to inform rational drug design and optimization.
Structural and Physicochemical Properties: A Tale of Two Heterocycles
The defining difference between the two scaffolds is the presence of a second nitrogen atom in the pyrimidine ring. This seemingly minor alteration has significant downstream effects on the molecule's electronic distribution, basicity, and hydrogen bonding potential.
Diagram: Core Scaffold Structures
Caption: Core structures of 4-phenoxypyridine and 4-phenoxypyrimidine.
The additional nitrogen atom in the pyrimidine ring acts as an electron-withdrawing group, which generally lowers the pKa of the ring system compared to the corresponding pyridine. This reduction in basicity can be advantageous in drug design, as it may reduce off-target effects associated with binding to aminergic G-protein coupled receptors (GPCRs) and can influence cell permeability and metabolic stability.
Table 1: Comparative Physicochemical Properties
| Property | 4-Phenoxypyridine | 4-Phenoxypyrimidine | Rationale for Difference |
| pKa (Calculated) | ~5.5 - 6.0 | ~3.5 - 4.0 | The additional nitrogen atom in the pyrimidine ring is electron-withdrawing, reducing the basicity of the other nitrogen. |
| Hydrogen Bond Acceptors | 2 (N in ring, O-ether) | 3 (2 N in ring, O-ether) | The pyrimidine ring offers an additional site for hydrogen bonding, which can be exploited for target binding. |
| Metabolic Stability | Generally susceptible to oxidation on the pyridine ring.[1] | Often exhibits improved metabolic stability due to the more electron-deficient nature of the pyrimidine ring.[2] | The electron-deficient pyrimidine ring is less prone to oxidative metabolism by cytochrome P450 enzymes.[3] |
| Solubility | Moderate | Can be higher or lower depending on the specific substituents and crystal packing forces. | The additional hydrogen bond acceptor can improve interactions with water, but this can be offset by other factors. |
Synthetic Accessibility: Pathways to Core Scaffolds
Both scaffolds are readily accessible through well-established synthetic methodologies, primarily involving nucleophilic aromatic substitution (SNAr). The choice of starting materials and reaction conditions can be tailored to achieve the desired substitution patterns.
Diagram: Generalized Synthetic Workflow
Caption: Generalized workflow for the synthesis of phenoxy-heterocycles.
Experimental Protocol: Synthesis of a 4-Phenoxypyridine Derivative
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.0 eq.), 4-chloropyridine hydrochloride (1.1 eq.), and potassium carbonate (3.0 eq.).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-phenoxypyridine derivative.[4]
Causality: The use of a base like potassium carbonate is crucial to deprotonate the phenol, generating the more nucleophilic phenoxide anion required for the SNAr reaction. DMF is an excellent polar aprotic solvent for this transformation as it effectively solvates the cation without interfering with the nucleophile.
Pharmacological Profile: A Focus on Kinase Inhibition
Both scaffolds have been extensively utilized in the development of inhibitors for a wide range of protein kinases, which are critical targets in oncology and inflammatory diseases.[5][6][7] The core heterocycle often serves as a hinge-binding motif, forming key hydrogen bonds with the backbone of the kinase hinge region.
Diagram: Kinase Inhibition Signaling Pathway
Caption: Simplified RTK signaling pathway showing inhibitor action.
The dysregulation of the c-Met/HGF signaling pathway is implicated in various cancers, making it an attractive therapeutic target.[8] Both 4-phenoxypyridine and 4-phenoxypyrimidine scaffolds have been successfully employed to develop potent c-Met inhibitors.[8][9][10][11][12]
Table 2: Comparative Biological Activity (Representative Examples)
| Scaffold | Target Kinase(s) | Compound Example | IC50 Value(s) | Reference |
| 4-Phenoxypyridine | c-Met | Compound 24 | 0.093 µM | [8] |
| 4-Phenoxypyridine | c-Met, Flt-3 | Compound 39 | 2.61 nM (c-Met), 2.18 nM (Flt-3) | [12] |
| 4-Phenoxypyridine | c-Met | Compound T14 | 0.012 µM | [10] |
| 4-Phenoxypyrimidine | VEGFR-2, c-Met | Compound 23k | 1.05 µM (VEGFR-2), 1.43 µM (c-Met) | [9][13] |
| 4-Phenoxypyrimidine | LCK, FMS | Compound 7g | 4.6 nM (FMS) | [5] |
Note: IC50 values are highly dependent on the specific substituents and assay conditions and should be compared with caution.
Analysis of the available data suggests that the choice between the two scaffolds is nuanced. The 4-phenoxypyridine core has been used to generate highly potent c-Met inhibitors, with some compounds exhibiting nanomolar activity.[12] Conversely, the 4-phenoxypyrimidine scaffold has demonstrated utility in developing dual inhibitors, such as those targeting both VEGFR-2 and c-Met, as well as potent inhibitors for inflammatory targets like LCK and FMS.[5][9][13]
The additional nitrogen in the pyrimidine ring can serve as an extra hydrogen bond acceptor, potentially enabling unique interactions within the ATP-binding pocket of certain kinases. However, it can also introduce steric or electronic clashes in other contexts. This highlights the importance of structure-based drug design in selecting the optimal scaffold for a given target.
Conclusion and Future Outlook
Both 4-phenoxypyridine and 4-phenoxypyrimidine are exceptionally valuable scaffolds in medicinal chemistry, each with a distinct profile of properties.
-
The 4-phenoxypyridine scaffold offers a balance of synthetic accessibility and potent biological activity, making it a reliable choice for many kinase targets. Its slightly higher basicity might be a consideration for off-target effects but can also be modulated with appropriate substitutions.
-
The 4-phenoxypyrimidine scaffold provides key advantages in terms of metabolic stability and offers an additional hydrogen bond acceptor. This can be particularly beneficial for achieving selectivity or for targeting kinases with specific hinge region topographies. The lower basicity is often a desirable trait for improving the overall drug-like properties of a molecule.
Ultimately, the decision to use one scaffold over the other is not a matter of inherent superiority but of strategic alignment with the goals of the specific drug discovery program. Factors such as the target protein's active site, desired selectivity profile, and ADME (absorption, distribution, metabolism, and excretion) property optimization will dictate the most rational choice. As our understanding of kinase structures and drug metabolism continues to evolve, a data-driven, comparative approach to scaffold selection will remain a cornerstone of successful drug development.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Methyl-3-phenoxypyridine
For Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Methyl-3-phenoxypyridine, a substituted pyridine derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established principles for handling hazardous pyridine derivatives and are designed to ensure the highest level of safety.
Hazard Assessment: Understanding the Risks
4-Methyl-3-phenoxypyridine, due to its pyridine moiety, should be handled as a hazardous substance. Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or in contact with skin, and can cause irritation to the skin and eyes.[1][2] The phenoxy group may also contribute to its toxicological profile. Therefore, all waste containing this compound must be classified and managed as hazardous chemical waste.
Inferred Hazards:
-
Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[2][3]
-
Irritation: Causes skin, eye, and respiratory tract irritation.[2][3][4]
-
Environmental Hazard: Potentially harmful to aquatic life. Do not allow to enter drains or water courses.[4]
-
Flammability: While specific data is unavailable, related compounds like 4-methylpyridine are flammable liquids.[2] It should be kept away from heat, sparks, and open flames.
Quantitative Data Summary
The following table summarizes key safety and physical data extrapolated from structurally similar compounds. This information should be used as a conservative guide.
| Property | Inferred Value/Information | Source (Similar Compounds) |
| Molecular Formula | C₁₂H₁₁NO | 4-Methyl-3-phenylpyridine[5] |
| Molecular Weight | 185.22 g/mol | (Calculated) |
| Appearance | Likely a solid or liquid | 3-Phenoxypyridine (solid)[6] |
| Primary Hazards | Harmful, Irritant | Pyridine derivatives[1][2][4] |
| Incompatible Materials | Strong oxidizing agents, Strong acids | Pyridine derivatives[7][8] |
| Hazardous Decomposition | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx) | Pyridine derivatives[7][8] |
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling 4-Methyl-3-phenoxypyridine in any capacity, including for disposal, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[9]
-
Hand Protection: Nitrile or neoprene gloves. Ensure gloves are inspected for integrity before use.
-
Body Protection: A lab coat, buttoned, and closed-toed shoes are mandatory. For larger quantities or in case of a spill, a chemical-resistant apron is recommended.[9]
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]
Spill Management: A Plan for the Unexpected
Accidental spills must be managed promptly and safely.
-
Evacuate: Immediately alert others in the vicinity and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[10]
-
Contain: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels to absorb the bulk of the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collect: Carefully collect the absorbed material and spilled substance into a designated, sealable hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough wash with soap and water. All cleaning materials must be collected as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health & Safety (EHS) department.
Disposal Protocol: A Step-by-Step Guide
Under no circumstances should 4-Methyl-3-phenoxypyridine or its waste be disposed of down the drain or in regular trash.[11][12][13]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect unadulterated 4-Methyl-3-phenoxypyridine, as well as contaminated items like weigh boats, spatulas, and disposable labware, in a dedicated hazardous waste container. This container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Liquid Waste: If the compound is in a solution, collect it in a labeled, leak-proof hazardous waste container. Ensure the container is compatible with the solvent used.
-
Contaminated PPE: Dispose of contaminated gloves, disposable lab coats, and other PPE in a designated hazardous waste bag.
Step 2: Labeling
Proper labeling is crucial for safe waste management. All waste containers must be clearly labeled with:
-
The words "Hazardous Waste "
-
The full chemical name: "4-Methyl-3-phenoxypyridine "
-
Any known hazards (e.g., "Toxic," "Irritant")
-
The date of waste generation.
Step 3: Storage
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.
-
This area should be away from sources of ignition, heat, and direct sunlight.
-
Ensure secondary containment is used to prevent the spread of material in case of a leak.
Step 4: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[7][9]
-
The primary method for the disposal of pyridine-based waste is typically high-temperature incineration at a permitted facility.[14]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the safe disposal of 4-Methyl-3-phenoxypyridine.
Caption: Disposal workflow for 4-Methyl-3-phenoxypyridine.
References
- MedchemExpress. (2025, December 8). Safety Data Sheet.
- Cayman Chemical. (2025, September 24). Safety Data Sheet.
-
PubChem. (n.d.). 4-Methyl-3-phenylpyridine. National Institutes of Health. Retrieved from [Link]
- Thermo Fisher Scientific. (2011, September 30). SAFETY DATA SHEET.
- Spectrum Chemical. (2016, April 11). SAFETY DATA SHEET.
- CAMEO Chemicals. (n.d.). 4-METHYLPYRIDINE.
- ThermoFisher. (2011, September 30). SAFETY DATA SHEET.
- Pfizer. (n.d.). Material Safety Data Sheet.
- Loba Chemie. (2015, April 9). 4-METHYLPYRIDINE FOR SYNTHESIS MSDS.
- PharmaCompass.com. (n.d.). Phenazopyridine.
- The Merck Index. (n.d.). Phenazopyridine.
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U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: FDA's Flush List for Certain Medicines. Retrieved from [Link]
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U.S. Food and Drug Administration. (2025, April 16). Where and How to Dispose of Unused Medicines. Retrieved from [Link]
- City of Emporia, KS. (2012, January 15). Disposal of Unused Medicines: What You Should Know.
- Stericycle. (n.d.). Pharmaceutical Waste Disposal & Bins.
- Oklahoma State University Extension. (2020, November 15). Drug Disposal Options for Rural Communities.
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Wikipedia. (2024, March). 4-Methylpyridine. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). 3-Phenoxypyridine.
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- 6. 3-Phenoxypyridine | Sigma-Aldrich [sigmaaldrich.com]
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- 12. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
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- 14. Pharmaceutical Waste Disposal & Bins | Stericycle [stericycle.ie]
Navigating the Safe Handling of 4-Methyl-3-phenoxypyridine: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: This guide provides essential safety protocols for all laboratory personnel handling 4-Methyl-3-phenoxypyridine. Adherence to these procedures is mandatory to ensure a safe working environment and proper disposal of chemical waste. This document outlines the necessary personal protective equipment (PPE), a step-by-step operational plan, and a comprehensive disposal strategy.
Hazard Assessment: A Synthesis of Analogous Compound Data
To establish a robust safety protocol, the known hazards of 4-Methylpyridine and 3-Phenoxypyridine have been considered. 4-Methylpyridine is a flammable liquid that is harmful if swallowed, inhaled, or absorbed through the skin, and it can cause irritation to the skin, eyes, and respiratory system.[1][2][3] 3-Phenoxypyridine is a solid that is harmful if swallowed. Therefore, 4-Methyl-3-phenoxypyridine should be handled as a compound that is potentially flammable, toxic upon ingestion, inhalation, and dermal contact, and capable of causing irritation.
Table 1: Hazard Profile Based on Structural Analogues
| Hazard Classification | 4-Methylpyridine | 3-Phenoxypyridine | Inferred for 4-Methyl-3-phenoxypyridine |
| Acute Oral Toxicity | Harmful if swallowed[1][3] | Harmful if swallowed | Harmful if swallowed |
| Acute Dermal Toxicity | Toxic in contact with skin[1][3] | No data available | Potentially toxic in contact with skin |
| Acute Inhalation Toxicity | Harmful if inhaled[3] | No data available | Potentially harmful if inhaled |
| Skin Corrosion/Irritation | Causes skin irritation[3] | No data available | Potentially causes skin irritation |
| Serious Eye Damage/Irritation | Causes serious eye irritation[3] | No data available | Potentially causes serious eye irritation |
| Flammability | Flammable liquid and vapour[1][3] | Combustible Solid | Potentially flammable solid |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling 4-Methyl-3-phenoxypyridine. The following table details the minimum required PPE.
Table 2: Personal Protective Equipment (PPE) Requirements
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes | Safety Goggles or Face Shield | Must be worn at all times to protect against potential splashes and airborne particles.[4][5] |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for tears or punctures before use and change them frequently.[2] |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to protect against skin contact.[2] |
| Respiratory | Chemical Fume Hood or Respirator | All handling of 4-Methyl-3-phenoxypyridine must be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[5] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is essential to minimize the risk of exposure and accidents. The following diagram and steps outline the standard operating procedure for handling 4-Methyl-3-phenoxypyridine.
Caption: Workflow for the safe handling of 4-Methyl-3-phenoxypyridine.
Procedural Steps:
-
Preparation:
-
Put on all required PPE as detailed in Table 2.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
Weigh the required amount of 4-Methyl-3-phenoxypyridine on a tared weigh boat inside the fume hood.
-
Carefully transfer the compound to the reaction vessel, avoiding the creation of dust.
-
Keep the container of 4-Methyl-3-phenoxypyridine tightly closed when not in use.[3]
-
-
Cleanup:
-
Decontaminate all glassware and surfaces that have come into contact with the compound using an appropriate solvent (e.g., ethanol), followed by soap and water.
-
Collect all waste materials, including contaminated gloves and weigh boats, in a designated hazardous waste container.
-
After completing all work and cleanup, remove PPE in the correct order (gloves first, then lab coat, then eye protection) and wash hands thoroughly with soap and water.
-
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of 4-Methyl-3-phenoxypyridine and associated contaminated materials is critical.
-
Waste Collection:
-
All solid waste, including residual amounts of the compound, contaminated PPE, and cleaning materials, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid waste from the decontamination of glassware should also be collected in a designated, labeled hazardous waste container. Do not dispose of this waste down the drain.
-
-
Container Labeling:
-
The hazardous waste container must be labeled with "Hazardous Waste," the full chemical name "4-Methyl-3-phenoxypyridine," and the associated hazards (e.g., "Toxic," "Flammable Solid").
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[4]
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.
-
By adhering to these stringent safety and disposal protocols, you contribute to a secure research environment for yourself and your colleagues. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.
References
-
Exporter Lab Chemicals. 4-Methyl Pyridine (Picoline) MSDS. [Link]
-
Loba Chemie. 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. [Link]
-
Jubilant Pharma. Phenazopyridine hydrochloride Prescribing Information. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
